molecular formula C5H8O2 B105764 4-Oxopentanal CAS No. 626-96-0

4-Oxopentanal

Cat. No.: B105764
CAS No.: 626-96-0
M. Wt: 100.12 g/mol
InChI Key: KEHNRUNQZGRQHU-UHFFFAOYSA-N
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Description

4-Oxopentanal (4-OPA) is a significant dicarbonyl compound recognized for its role as a reaction product in indoor air chemistry, making it a critical agent for toxicological and environmental health research. It is primarily formed through the ozonolysis of common indoor substances, including squalene from human skin, and volatile organic compounds such as limonene and other terpenes released from cleaning products and air fresheners . Studies utilizing human bronchial (16HBE14o-) and alveolar epithelial (A549) cell lines have demonstrated that this compound induces significant cytotoxic effects, with research indicating IC50 values of 1.6 mM and 1.45 mM, respectively . Furthermore, at sub-cytotoxic concentrations, 4-OPA has been shown to modulate the secretion of pro-inflammatory cytokines, including IL-6 and IL-8, indicating its potential to provoke an inflammatory response in the airways . In vivo investigations in murine models have revealed that both dermal and pulmonary exposure to this compound can elicit irritant and allergic responses, characterized by a Th1-mediated hypersensitivity reaction and increased nonspecific airway hyperreactivity . As a key indoor air contaminant linked to potential "sick building syndrome" symptoms, this compound provides essential research value for exploring the mechanisms of immunotoxicity and inflammation caused by oxygenated reaction products .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxopentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHNRUNQZGRQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211655
Record name Pentanal, 4-oxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-96-0
Record name 4-Oxopentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxopentanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanal, 4-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXOPENTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL58BK264G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxopentanal: Chemical and Physical Properties for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, also known as levulinaldehyde, is a bifunctional organic compound featuring both an aldehyde and a ketone group.[1] This unique structural characteristic imparts a versatile reactivity profile, making it a valuable intermediate in various synthetic applications, including the preparation of enantiopure sulfinimines and 2-pyridinone derivatives with potential as HIV-1-specific reverse transcriptase inhibitors.[2][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, along with available information on its biological effects and synthetic methodologies, to support its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various sources to provide a consolidated reference.

General and Chemical Properties
PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms Levulinaldehyde, 4-Ketovaleraldehyde, 3-Acetyl-1-propanal[1][5]
CAS Number 626-96-0[4]
Molecular Formula C₅H₈O₂[1][4]
Molecular Weight 100.12 g/mol [4]
InChI InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h4H,2-3H2,1H3[4]
InChIKey KEHNRUNQZGRQHU-UHFFFAOYSA-N[4]
SMILES CC(=O)CCC=O[4]
Physical Properties
PropertyValueConditionsSource(s)
Physical State Colorless to pale yellow liquidAmbient[1]
Odor Distinctive-[1]
Density 1.018 g/cm³21.5 °C[5]
Boiling Point 187 °C760 mmHg[6]
170.3 °C760 mmHg[7]
100-105 °C20 Torr[5]
70 °C16 mmHg
Melting Point Not applicable-
Flash Point 57.7 °C-[7]
Solubility Soluble in organic solvents-[1]
Slightly soluble in Chloroform and Ethyl Acetate-[8]
Refractive Index 1.426-[6]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, the following summarizes the expected characteristics and sources for further information.

SpectroscopyDescription
¹H NMR The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the methyl protons of the acetyl group, and the two methylene groups. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.
¹³C NMR The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde and ketone functional groups, the methyl carbon, and the two methylene carbons.
Infrared (IR) The IR spectrum will prominently display strong absorption bands corresponding to the C=O stretching vibrations of both the aldehyde and ketone groups.
Mass Spectrometry Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Note: Spectroscopic data for this compound can be found in databases such as PubChem.[4]

Synthesis Methodologies

Several synthetic routes to this compound have been reported in the literature, primarily involving the oxidative cleavage of cyclic alkenes or the oxidation of unsaturated ketones. While detailed, step-by-step experimental protocols are proprietary to the cited literature, the general methodologies are described below.

Ozonolysis of 1-Methylcyclopentene

A common laboratory-scale synthesis involves the ozonolysis of 1-methylcyclopentene. This reaction proceeds by the cleavage of the carbon-carbon double bond in the cyclic alkene by ozone, followed by a reductive workup to yield the desired dicarbonyl compound, this compound.

G 1-Methylcyclopentene 1-Methylcyclopentene Ozonide_Intermediate Molozonide/Ozonide Intermediate 1-Methylcyclopentene->Ozonide_Intermediate 1. O₃ This compound This compound Ozonide_Intermediate->this compound 2. Reductive Workup (e.g., Zn/H₂O or DMS)

Caption: Ozonolysis of 1-Methylcyclopentene to this compound.

Oxidation of 4-Penten-2-one

Another synthetic approach is the selective oxidation of the carbon-carbon double bond in 4-penten-2-one. This method utilizes oxidizing agents that specifically target the alkene moiety while leaving the ketone functional group intact.

G 4-Penten-2-one 4-Penten-2-one Oxidation Oxidizing Agent (e.g., KMnO₄, OsO₄/NaIO₄) 4-Penten-2-one->Oxidation This compound This compound Oxidation->this compound

Caption: Synthesis of this compound via Oxidation of 4-Penten-2-one.

Biological Activity and Toxicology

This compound has been identified as a contaminant in indoor air, where it can be formed from the ozonolysis of squalene, a component of human skin oils.[2] Toxicological studies have demonstrated that this compound can act as both an irritant and a sensitizer.

In a murine model, dermal exposure to this compound was shown to induce a Th1-mediated hypersensitivity response. Pulmonary exposure resulted in airway hyperreactivity, an increase in lung-associated lymphocytes and neutrophils, and elevated production of interferon-γ (IFN-γ) by lung-associated lymph nodes. These findings suggest that this compound may contribute to adverse health effects associated with poor indoor air quality, including allergic and inflammatory responses.[2]

The underlying signaling pathways for these effects are likely complex and involve the activation of immune cells and the production of pro-inflammatory cytokines. The increased IFN-γ production points towards the involvement of the T-helper 1 (Th1) signaling pathway.

G cluster_exposure Exposure cluster_response Biological Response Dermal_Exposure Dermal Exposure Irritation Irritation Dermal_Exposure->Irritation Sensitization Sensitization (Th1-mediated) Dermal_Exposure->Sensitization Pulmonary_Exposure Pulmonary Exposure Airway_Hyperreactivity Airway Hyperreactivity Pulmonary_Exposure->Airway_Hyperreactivity Inflammation Inflammation (Increased Lymphocytes & Neutrophils) Pulmonary_Exposure->Inflammation IFN_gamma Increased IFN-γ Production Sensitization->IFN_gamma Inflammation->IFN_gamma

Caption: Biological Effects of this compound Exposure.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[9][10]

Conclusion

This compound is a reactive dicarbonyl compound with established utility in organic synthesis. Its physical and chemical properties are well-documented, providing a solid foundation for its use in research and development. Emerging toxicological data highlight its role as an environmental contaminant with the potential to induce irritant and allergic responses, warranting careful handling and further investigation into its biological mechanisms of action. This guide serves as a technical resource for professionals working with or considering the use of this compound in their research endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-Oxopentanal from Terpene Ozonolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-oxopentanal, a valuable bifunctional molecule, through the ozonolysis of a readily available terpene precursor. The document details the underlying reaction mechanism, identifies the specific terpene substrate, presents detailed experimental protocols derived from scientific literature, and summarizes quantitative data regarding product yields. Furthermore, this guide includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding and practical application of this synthetic route. The information is tailored for professionals in chemical research and drug development who can utilize this compound as a versatile building block in the synthesis of more complex molecules.

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone to cleave unsaturated carbon-carbon bonds, typically in alkenes and alkynes, to form carbonyl compounds. This method has found widespread application in both academic research and industrial processes due to its high selectivity and efficiency. In the realm of natural product synthesis and drug development, the ozonolysis of terpenes, a large and diverse class of naturally occurring hydrocarbons, offers a sustainable and economical pathway to valuable chemical intermediates.

This guide focuses on the synthesis of this compound, a dicarbonyl compound featuring both an aldehyde and a ketone functional group. Its bifunctional nature makes it a highly useful synthon for the construction of various heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical industry. The specific terpene precursor for the synthesis of this compound, as will be detailed, is an acyclic monoterpene alcohol that yields the desired product along with other smaller carbonyl compounds upon ozonolysis.

Reaction Mechanism and Terpene Identification

The ozonolysis of alkenes proceeds via the Criegee mechanism, which involves a three-step process.[1][2][3] This mechanism is central to understanding the formation of this compound from its terpene precursor.

The Criegee Mechanism involves:

  • 1,3-Dipolar Cycloaddition: Ozone adds across the double bond of the alkene to form an unstable primary ozonide (molozonide).

  • Cycloreversion: The primary ozonide rapidly rearranges and cleaves to form a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate.

  • 1,3-Dipolar Cycloaddition (Recombination): The carbonyl compound and the Criegee intermediate recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane).

Subsequent work-up steps determine the final products. A reductive work-up, for instance, will yield aldehydes and ketones, while an oxidative work-up will produce carboxylic acids and ketones.

Identifying the Terpene Precursor

The terpene that yields an equimolar mixture of acetone, α-hydroxy acetaldehyde (glycolaldehyde), and this compound upon ozonolysis is Geraniol .[1][4] Geraniol is an acyclic monoterpene alcohol with two double bonds, making it an ideal substrate for ozonolytic cleavage to produce the target molecule.

The ozonolysis of Geraniol proceeds as follows:

  • Cleavage of the trisubstituted double bond at the C6-C7 position results in the formation of acetone and 6-oxo-3-methylhept-2-en-1-al .

  • Subsequent cleavage of the remaining double bond in the intermediate at the C2-C3 position yields This compound and glycolaldehyde (α-hydroxy acetaldehyde).

The overall reaction is illustrated in the signaling pathway diagram below.

Experimental Protocols

Detailed experimental procedures for the ozonolysis of terpenes are available in the scientific literature. The following protocols are based on typical laboratory-scale ozonolysis reactions and can be adapted for the specific synthesis of this compound from Geraniol.

Protocol 1: General Procedure for Ozonolysis in a Batch Reactor

This protocol describes a general method for the ozonolysis of a terpene in a solvent at low temperature.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Ozone generator

  • Oxygen cylinder

  • Gas dispersion tube (sparger)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., filled with calcium chloride)

  • Solvent (e.g., methanol, dichloromethane)

  • Geraniol

  • Reducing agent (e.g., dimethyl sulfide, triphenylphosphine, or zinc dust)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: A solution of Geraniol in a suitable solvent (e.g., methanol) is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a drying tube to prevent moisture from entering the reaction.

  • Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.[1]

  • Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the cooled, stirring solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of unreacted ozone, or by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, the ozone flow is stopped, and the solution is purged with oxygen or nitrogen to remove any residual ozone.

  • Reductive Work-up: A reducing agent is added to the reaction mixture to decompose the ozonide and yield the desired carbonyl compounds.

    • Dimethyl sulfide (DMS): DMS is added dropwise to the cold solution, which is then allowed to warm to room temperature and stirred for several hours.

    • Zinc dust and acetic acid: Zinc dust is added, followed by the slow addition of acetic acid. The mixture is stirred until the ozonide is completely reduced.

  • Isolation and Purification: The solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product containing this compound is then purified, typically by column chromatography.

Quantitative Data

The yields of ozonolysis products are highly dependent on the reaction conditions, including the substrate, solvent, temperature, and work-up procedure. For the ozonolysis of Geraniol, the formation of this compound has been reported as a major product.[4]

TerpeneOzonolysis ProductReported YieldReference
GeraniolThis compoundMajor Product[4]
GeraniolAcetoneMajor Product[4]
GeraniolHydroxyacetaldehydeMajor Product[4]
TerpinoleneAcetone44%[5]
α-PineneAcetone15±2% (from OH-initiated oxidation)[6]
β-PineneAcetone16±2% (from OH-initiated oxidation)[6]

Note: The yields can vary significantly based on the specific experimental conditions.

Mandatory Visualizations

Diagram 1: Reaction Pathway for this compound Synthesis

G Geraniol Geraniol Intermediate1 6-oxo-3-methylhept- 2-en-1-al Geraniol->Intermediate1 + O3 Acetone Acetone Geraniol->Acetone + O3 O3_1 Ozone (1st eq.) Oxopentanal This compound Intermediate1->Oxopentanal + O3 Glycolaldehyde Glycolaldehyde Intermediate1->Glycolaldehyde + O3 O3_2 Ozone (2nd eq.) G start Start setup Reaction Setup (Terpene + Solvent) start->setup cool Cooling (-78 °C) setup->cool ozonolysis Ozonolysis (O3 Introduction) cool->ozonolysis quench Quenching (N2/O2 Purge) ozonolysis->quench workup Reductive Work-up (e.g., DMS) quench->workup isolation Isolation (Solvent Removal) workup->isolation purification Purification (Chromatography) isolation->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end

References

Spectroscopic Data of 4-Oxopentanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-oxopentanal (CAS No. 626-96-0), a dicarbonyl compound of interest in various chemical and biological studies. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1 (Aldehydic)9.7 - 9.8Triplet~1.5
H-2 (Methylene)2.7 - 2.8Triplet of triplets~7.0, ~1.5
H-3 (Methylene)2.5 - 2.6Triplet~7.0
H-5 (Methyl)2.1 - 2.2Singlet-

Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated) [1]

Carbon AtomChemical Shift (ppm)
C-1 (Aldehyde Carbonyl)200 - 203
C-2 (Methylene)42 - 44
C-3 (Methylene)28 - 30
C-4 (Ketone Carbonyl)208 - 210
C-5 (Methyl)29 - 31
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

  • Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0-220 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound, particularly the aldehyde and ketone carbonyl groups.

Table 3: IR Spectroscopic Data for this compound

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Aldehyde C=OStretch1720 - 1740
Ketone C=OStretch1705 - 1725
Aldehydic C-HStretch2820 - 2850 and 2720 - 2750
Aliphatic C-HStretch2850 - 3000
Experimental Protocol for IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Measurement Mode: Transmittance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for this compound (GC-MS, Electron Ionization)

m/zRelative Intensity (%)Putative Fragment Assignment
100Moderate[M]⁺ (Molecular Ion)
85Low[M - CH₃]⁺
71Moderate[M - C₂H₅]⁺ or [M - CHO]⁺
58High[C₃H₆O]⁺ (McLafferty rearrangement)
43Very High (Base Peak)[CH₃CO]⁺
29Moderate[CHO]⁺
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 20 - 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of this compound. The mass spectrum corresponding to this chromatographic peak is then extracted and analyzed for its fragmentation pattern.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Intensities) MS_Acq->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis of this compound.

References

Natural occurrence of 4-Oxopentanal in atmospheric chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Natural Occurrence, Formation, and Fate of a Key Atmospheric Carbonyl

For Researchers, Atmospheric Scientists, and Environmental Chemistry Professionals

Abstract

4-Oxopentanal, a dicarbonyl compound, is an increasingly recognized and significant species in atmospheric chemistry. Its presence, primarily stemming from the oxidation of biogenic volatile organic compounds (BVOCs), has implications for the formation of secondary organic aerosol (SOA) and brown carbon, thereby influencing air quality and climate. This technical guide provides a comprehensive overview of the current understanding of this compound in the atmosphere, detailing its natural sources, formation pathways, ambient concentrations, and the experimental methodologies used for its study.

Introduction

This compound (C5H8O2) is a ketoaldehyde that has been identified as a constituent of both the gas and particulate phases in the atmosphere, particularly in forested environments.[1] Its dual functionality, possessing both an aldehyde and a ketone group, imparts a unique reactivity that contributes to its role in various atmospheric processes.[2][3] This document synthesizes the current knowledge on the atmospheric science of this compound, presenting key data and methodologies for the scientific community.

Natural Sources and Formation Pathways

The primary natural sources of this compound are the atmospheric oxidation of a variety of biogenic volatile organic compounds (BVOCs). These reactions are complex and can be initiated by key atmospheric oxidants such as ozone (O3) and the hydroxyl radical (OH).

Ozonolysis of Terpenes and Other Unsaturated Compounds

Ozonolysis, the reaction of ozone with unsaturated hydrocarbons, is a major pathway for the formation of this compound. Several studies have identified it as a product of the ozonolysis of various terpenes:

  • (E)-β-farnesene: The ozonolysis of this sesquiterpene has been shown to produce this compound.[1]

  • α-Terpinene: This monoterpene also yields this compound upon reaction with ozone.[4]

  • Other Terpenoids: Heterogeneous oxidation of squalene and other terpenoids can also be a source.[1]

The general mechanism involves the cleavage of carbon-carbon double bonds by ozone, leading to the formation of carbonyl compounds.[5]

OH Radical-Initiated Oxidation

The hydroxyl radical (OH) is a highly reactive oxidant in the daytime troposphere and plays a crucial role in the degradation of many volatile organic compounds, leading to the formation of this compound.

  • 5-hydroxy-2-pentanone: The gas-phase reaction of 5-hydroxy-2-pentanone with OH radicals is a confirmed source of this compound.[6][7]

  • Aromatic Hydrocarbons: Ring-cleavage of certain aromatic hydrocarbons during their OH-initiated atmospheric degradation can also produce unsaturated dicarbonyls that may be precursors to or related to this compound.[8]

The following diagram illustrates the key formation pathways of this compound in the atmosphere.

Key formation pathways of this compound in the atmosphere.

Atmospheric Concentrations and Quantitative Data

Measurements of this compound in various atmospheric environments have provided valuable data on its abundance. The following tables summarize the reported concentrations and key kinetic data.

Table 1: Atmospheric Concentrations of this compound
LocationPhaseConcentration RangeAverage ConcentrationReference
Forest near Sapporo, JapanGas180 - 1570 ng m⁻³ (44 - 384 pptv)-[1]
Forest near Sapporo, JapanParticulate<25 - 207 ng m⁻³62.7 ng m⁻³[1]
Simulated Indoor OfficeGas~2.3 ppb (at 16 ppb O3)-[1]
Simulated Aircraft CabinGasup to 7 ppb (at 61-77 ppb O3)-[1]
Table 2: Kinetic Data for Reactions Involving this compound
ReactionRate Constant (k)Temperature (K)Reference
OH + this compound(1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹296 ± 2[6]
Formation Yield
OH + 5-hydroxy-2-pentanone → this compound17 ± 5 %-[6][7]

Experimental Protocols

The detection and quantification of this compound in the atmosphere require sensitive and specific analytical methods. A common approach involves derivatization of the carbonyl groups followed by chromatographic analysis.

Sample Collection
  • Annular Denuder System: For simultaneous collection of gas and particulate phase this compound, an annular denuder system is employed. The gas phase is collected on a denuder coated with a derivatizing agent, while the particulate phase is collected on a downstream filter.[1]

Derivatization Techniques
  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is used for on-fiber derivatization with solid-phase microextraction (SPME) or for coating annular denuders. PFBHA reacts with carbonyl compounds to form stable oximes that are amenable to gas chromatography.[6][7]

  • 2,4-dinitrophenylhydrazine (DNPH): DNPH is a classic reagent for carbonyl derivatization. Air is passed through a cartridge impregnated with DNPH, which reacts with carbonyls to form hydrazones. These derivatives are then analyzed by high-performance liquid chromatography (HPLC).[9]

Analytical Instrumentation
  • Gas Chromatography (GC): Following PFBHA derivatization, samples are typically analyzed by GC coupled with a detector such as a mass spectrometer (MS) or an electron capture detector (ECD).[1][10]

  • High-Performance Liquid Chromatography (HPLC): DNPH derivatives are separated and quantified using reversed-phase HPLC with a UV detector.[11]

The following diagram outlines a typical experimental workflow for the analysis of atmospheric this compound.

Experimental_Workflow cluster_sampling Sampling cluster_analysis Analysis Air_Sample Atmospheric Air Sample Denuder Annular Denuder (Gas Phase) Air_Sample->Denuder Filter Filter (Particulate Phase) Air_Sample->Filter Derivatization Derivatization (e.g., PFBHA) Denuder->Derivatization Extraction Solvent Extraction Filter->Extraction Analysis_Instrument GC-MS or HPLC-UV Analysis Derivatization->Analysis_Instrument Extraction->Derivatization Data Quantification of this compound Analysis_Instrument->Data

Typical experimental workflow for this compound analysis.

Atmospheric Fate and Significance

Once formed, this compound can undergo further reactions in the atmosphere. Its dominant atmospheric loss process is the gas-phase reaction with the hydroxyl radical.[2]

Contribution to Secondary Organic Aerosol (SOA)

This compound is considered an important component of atmospheric aerosol.[1] Its presence in the particulate phase is significant, and it can contribute to the formation and growth of SOA.

Role in Brown Carbon Formation

Aqueous reactions of this compound with ammonia or ammonium sulfate can lead to the formation of nitrogen-containing compounds, such as 2-methyl pyrrole.[10] These products can further react to form oligomers that absorb light in the visible spectrum, contributing to the formation of "brown carbon," which has implications for radiative forcing.[10]

The diagram below illustrates the key atmospheric fate of this compound.

Atmospheric fate of this compound.

Conclusion

This compound is a naturally occurring dicarbonyl that plays a multifaceted role in atmospheric chemistry. Its formation from the oxidation of biogenic emissions establishes a clear link between the biosphere and the atmosphere. The presence of this compound in both the gas and particulate phases, coupled with its reactivity, underscores its importance in the formation of secondary organic aerosol and brown carbon. Continued research, employing the detailed experimental methodologies outlined in this guide, is crucial for a more complete understanding of its atmospheric budget and its ultimate impact on air quality and climate. The quantitative data and pathways presented here provide a solid foundation for future modeling and experimental studies in this critical area of atmospheric science.

References

4-Oxopentanal: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, also known as levulinaldehyde, is a bifunctional organic compound featuring both an aldehyde and a ketone group. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis and a molecule of interest in environmental and biological studies. This technical guide provides an in-depth overview of the structural elucidation and characterization of this compound, detailing the spectroscopic data, experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological pathways.

Physicochemical Properties and Structural Identification

This compound is a colorless to pale yellow liquid with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2] Its structure consists of a five-carbon chain with a terminal aldehyde group and a ketone group at the C4 position.[1]

PropertyValueReference
Molecular Formula C₅H₈O₂[1]
Molecular Weight 100.12 g/mol [1]
CAS Number 626-96-0[1]
Boiling Point 100-105 °C @ 20 Torr[2]
Density 1.0184 g/cm³ @ 21.5 °C[2]
InChIKey KEHNRUNQZGRQHU-UHFFFAOYSA-N[1]
SMILES CC(=O)CCC=O[1]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methyl protons adjacent to the ketone, and the two methylene groups. The aldehydic proton (CHO) will appear significantly downfield, typically in the range of 9-10 ppm, as a triplet due to coupling with the adjacent methylene group. The methyl protons (CH₃) of the acetyl group will be a singlet in the upfield region, around 2.2 ppm. The two methylene groups (-CH₂CH₂-) will exhibit complex splitting patterns (likely multiplets) in the range of 2.5-3.0 ppm due to coupling with each other and the aldehydic proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals. The aldehydic carbonyl carbon (CHO) is expected to resonate around 200-205 ppm, while the ketonic carbonyl carbon (C=O) will appear slightly more upfield, around 208-212 ppm. The methyl carbon (CH₃) will be the most upfield signal, typically below 30 ppm. The two methylene carbons (-CH₂CH₂-) will have distinct signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption bands of its two carbonyl groups.

Wavenumber (cm⁻¹)Functional GroupDescription
~1725C=O (Aldehyde)Strong, sharp absorption
~1715C=O (Ketone)Strong, sharp absorption
~2720 and ~2820C-H (Aldehyde)Two weak to medium bands (Fermi doublets)
2850-3000C-H (Aliphatic)Stretching vibrations
Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 100.

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to be directed by the presence of the two carbonyl groups. Common fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement.

  • α-Cleavage: Cleavage of the bond adjacent to a carbonyl group. For this compound, this could lead to the loss of a methyl radical (CH₃•, m/z = 15) to give a fragment at m/z = 85, or the loss of an ethyl radical (C₂H₅•, m/z = 29) from the other side of the ketone to give a fragment at m/z = 71. Cleavage adjacent to the aldehyde could result in the loss of a hydrogen radical (H•, m/z = 1) to give a fragment at m/z = 99, or the loss of the formyl radical (CHO•, m/z = 29) to give a fragment at m/z = 71.

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-bond. For the ketone group in this compound, this would result in the loss of propene (C₃H₆, m/z = 42) and the formation of an enol radical cation at m/z = 58.

A detailed analysis of the mass spectrum of the related compound, 4-oxopentanoic acid, has shown characteristic losses of water and carbon monoxide from the deprotonated molecule, providing further insight into the fragmentation behavior of similar structures.[3]

Experimental Protocols

Synthesis of this compound via Ozonolysis

A common method for the synthesis of this compound is the ozonolysis of an appropriate unsaturated precursor, such as 4-penten-2-one. This reaction involves the cleavage of the carbon-carbon double bond by ozone, followed by a reductive workup to yield the desired aldehyde and ketone functionalities.

Materials:

  • 4-Penten-2-one

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) or Zinc dust/acetic acid

  • Nitrogen gas (N₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a gas inlet tube and a magnetic stir bar

  • Dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve 4-penten-2-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to remove any excess ozone.

  • For the reductive workup, slowly add dimethyl sulfide (1.5 equivalents) to the cold solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-WAX or equivalent).

  • Mass Spectrometer: Capable of electron ionization (EI) and quadrupole or ion trap mass analysis.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-300

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Samples containing this compound can be diluted with the same solvent before injection.

Biological Significance and Signaling Pathways

While direct evidence for the involvement of this compound in specific biological signaling pathways is limited, its structure as a keto-aldehyde suggests potential interactions with cellular components. Keto-aldehydes are known to be reactive electrophiles that can form adducts with proteins, nucleic acids, and lipids, potentially leading to cellular stress and dysfunction.

The metabolism of ketone bodies, such as β-hydroxybutyrate and acetoacetate, is a well-established area of research with implications for cellular signaling.[4][5] These molecules are not only energy substrates but also act as signaling molecules that can modulate inflammation, oxidative stress, and gene expression through various mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[6][7][8] Given the structural similarity of this compound to these endogenous ketone bodies, it is plausible that it could interact with similar pathways, although this remains an area for future investigation.

Visualizations

chemical_structure C1 O C2 C C2->C1 C3 H C2->C3 C4 C C2->C4 C5 H2 C4->C5 C6 C C4->C6 C7 H2 C6->C7 C8 C C6->C8 C9 O C8->C9 C10 C C8->C10 C11 H3 C10->C11

Caption: Chemical structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_elucidation Structural Elucidation s1 Ozonolysis of 4-Penten-2-one s2 Reductive Workup s1->s2 s3 Purification s2->s3 c1 NMR Spectroscopy (¹H & ¹³C) s3->c1 c2 IR Spectroscopy s3->c2 c3 GC-MS Analysis s3->c3 e1 Data Analysis & Interpretation c1->e1 c2->e1 c3->e1 e2 Structure Confirmation e1->e2 signaling_pathway cluster_ketone_bodies Ketone Bodies (e.g., β-hydroxybutyrate) cluster_cellular_effects Potential Cellular Effects cluster_gene_expression Gene Expression KB Ketone Bodies HDAC HDAC Inhibition KB->HDAC inhibition GPCR GPCR Activation KB->GPCR activation Gene Altered Gene Expression HDAC->Gene Inflammation Modulation of Inflammation GPCR->Inflammation OxidativeStress Reduction of Oxidative Stress GPCR->OxidativeStress

References

An In-depth Technical Guide on the Differential Reactivity of Aldehyde vs. Ketone in 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanal, a dicarbonyl compound featuring both an aldehyde and a ketone functional group, presents a valuable case study in chemoselectivity. The inherent differences in the electronic and steric environments of the two carbonyl carbons lead to a significant disparity in their reactivity towards nucleophilic attack and redox reactions. This technical guide provides a comprehensive analysis of this differential reactivity, summarizing key principles, presenting available data, and detailing experimental protocols for the selective transformation of this compound. This information is crucial for synthetic chemists aiming to utilize this bifunctional molecule as a versatile building block in the synthesis of more complex chemical entities, including pharmaceutical intermediates.

Core Principles: Why Aldehydes are More Reactive than Ketones

The greater reactivity of the aldehyde functional group in this compound compared to its ketone counterpart is a manifestation of fundamental principles in organic chemistry. This reactivity hierarchy is primarily governed by a combination of electronic and steric factors.

  • Electronic Effects: The carbonyl carbon of an aldehyde is more electrophilic than that of a ketone.[1][2][3] This is due to the presence of only one electron-donating alkyl group in an aldehyde, in contrast to the two alkyl groups in a ketone which help to stabilize the partial positive charge on the carbonyl carbon through an inductive effect.[4][5] Consequently, the aldehyde carbonyl in this compound is more susceptible to attack by nucleophiles.

  • Steric Effects: The approach of a nucleophile to the carbonyl carbon is less hindered in an aldehyde.[3][4] The hydrogen atom attached to the aldehyde carbonyl is significantly smaller than the alkyl group found in a ketone.[3] In this compound, the terminal aldehyde group offers a more accessible site for nucleophilic addition compared to the internal ketone group, which is flanked by a methyl group and an ethyl chain.[1]

Quantitative Reactivity Data

Table 1: Spectroscopic Data for this compound

PropertyValueSource
Molecular FormulaC₅H₈O₂[2]
Molecular Weight100.12 g/mol [2]
¹H NMR Chemical Shifts (Predicted)Aldehydic H (~9.8 ppm), Methyl H (~2.2 ppm), Methylene H's (~2.5-2.8 ppm)[4][6]
¹³C NMR Chemical Shifts (Predicted)Aldehyde C=O (~202 ppm), Ketone C=O (~208 ppm)[4]

Note: Predicted NMR chemical shift values are based on standard functional group ranges and may vary slightly depending on the solvent and other experimental conditions. The downfield shift of the ketone carbonyl carbon in the predicted ¹³C NMR spectrum suggests it is slightly less shielded than the aldehyde carbonyl carbon, which is consistent with the expected electronic differences.

Chemoselective Reactions of this compound

The differential reactivity of the two carbonyl groups in this compound allows for a range of chemoselective transformations. By carefully selecting reagents and reaction conditions, it is possible to target one functional group while leaving the other intact.

Selective Oxidation

The aldehyde group in this compound can be selectively oxidized to a carboxylic acid to yield 4-oxopentanoic acid, commonly known as levulinic acid, a valuable platform chemical.[1][3] Aldehydes are more susceptible to oxidation than ketones, allowing for high selectivity with appropriate oxidizing agents.[1]

Selective Reduction

Conversely, the ketone functional group can be selectively reduced in the presence of the aldehyde. This is often more challenging, as aldehydes are generally more reactive towards hydride reagents. However, by using sterically hindered reducing agents or by employing protecting group strategies, a degree of selectivity can be achieved. For instance, sodium borohydride (NaBH₄) can, under controlled conditions (e.g., low temperatures), favor the reduction of ketones over aldehydes.[1][7]

Nucleophilic Addition Reactions

The greater electrophilicity and lower steric hindrance of the aldehyde group make it the primary site of attack for most nucleophiles.[1] This includes reactions with Grignard reagents, organolithium compounds, and ylides in the Wittig reaction.

Intramolecular Reactions

The presence of two carbonyl groups within the same molecule allows for the possibility of intramolecular reactions, such as the aldol condensation, to form cyclic products.[8] The formation of five- or six-membered rings is generally favored.[9][10] In the case of this compound, deprotonation at the alpha-carbon of the ketone can lead to an intramolecular aldol reaction, though the specific conditions to favor this pathway would need to be carefully optimized.

Experimental Protocols

The following are detailed methodologies for key chemoselective reactions involving dicarbonyl compounds, adaptable for this compound.

Selective Oxidation of the Aldehyde to Levulinic Acid

Principle: This protocol utilizes a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a buffered solution of potassium permanganate, to selectively oxidize the aldehyde functionality to a carboxylic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Reagent Addition: Slowly add a solution of the oxidizing agent (e.g., Jones reagent, prepared by dissolving chromium trioxide in sulfuric acid and water) to the stirred solution of this compound at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a more polar spot corresponding to levulinic acid indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by extraction into an organic solvent, followed by washing with brine, drying over anhydrous sodium sulfate, and removal of the solvent. Further purification can be achieved by distillation or recrystallization.[11]

Selective Wittig Reaction at the Aldehyde

Principle: The Wittig reaction allows for the conversion of a carbonyl group to an alkene.[12][13] Due to the higher reactivity of the aldehyde, the Wittig reagent will preferentially react at this position in this compound.[14]

Methodology:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic color change is often observed).

  • Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath) and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is often contaminated with triphenylphosphine oxide, a byproduct of the reaction. Purification is typically achieved by flash column chromatography on silica gel.

Chemoselective Reductive Amination

Principle: Reductive amination is a two-step process that first involves the formation of an imine or enamine, followed by its reduction to an amine.[15][16] The more reactive aldehyde will preferentially form the imine intermediate. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine without significantly reducing the ketone.[17][18]

Methodology:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloromethane. If necessary, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: To the solution containing the in situ-formed imine, add the reducing agent (e.g., sodium triacetoxyborohydride) (1.2 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material and the formation of the amine product.

  • Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography or distillation.[19]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and a general experimental workflow for the chemoselective modification of this compound.

nucleophilic_addition This compound This compound Tetrahedral Intermediate (Aldehyde) Tetrahedral Intermediate (Aldehyde) This compound->Tetrahedral Intermediate (Aldehyde) More reactive aldehyde Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Tetrahedral Intermediate (Aldehyde) Protonation H+ Tetrahedral Intermediate (Aldehyde)->Protonation Selective Product Selective Product Protonation->Selective Product

Caption: General pathway for nucleophilic addition to this compound.

wittig_reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Strong Base Strong Base Strong Base->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane This compound This compound This compound->Oxaphosphetane Selective attack at aldehyde Alkene Product Alkene Product Oxaphosphetane->Alkene Product Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: Workflow for the selective Wittig reaction on this compound.

reductive_amination_flow cluster_imine Imine Formation cluster_reduction Reduction This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Imine Intermediate Amine Product Amine Product Imine Intermediate->Amine Product Reducing Agent Reducing Agent Reducing Agent->Amine Product

Caption: Experimental workflow for the reductive amination of this compound.

Conclusion

The differential reactivity of the aldehyde and ketone functionalities in this compound provides a rich platform for the application of chemoselective synthetic strategies. The principles of electronic and steric effects reliably predict the enhanced reactivity of the aldehyde group, a prediction borne out in a variety of transformations. For researchers and drug development professionals, a thorough understanding of these principles and access to detailed experimental protocols are paramount for the successful utilization of this compound as a versatile and valuable building block in the synthesis of complex organic molecules. Further quantitative studies on the kinetics and thermodynamics of these selective reactions would provide an even deeper understanding and allow for more precise control over reaction outcomes.

References

An In-depth Technical Guide to the Stability and Storage of 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Oxopentanal (CAS 626-96-0), a bifunctional molecule of significant interest in organic synthesis and environmental science. Understanding its stability profile is critical for ensuring its integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other fine chemicals.

Core Chemical Properties and Stability Profile

This compound, also known as levulinaldehyde, is a colorless to pale yellow liquid characterized by the presence of both an aldehyde and a ketone functional group. This dual reactivity dictates its chemical behavior and stability. The aldehyde group is generally more susceptible to nucleophilic attack and oxidation than the ketone group. The compound is also noted to be hygroscopic.

Key Stability Concerns:
  • Oxidation: Like many aldehydes, this compound is prone to oxidation, which can convert the aldehyde functional group into a carboxylic acid.

  • Polymerization: Aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities.

  • Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can potentially catalyze degradation reactions.

  • Light and Heat Sensitivity: Exposure to light and elevated temperatures can accelerate degradation processes.

One supplier suggests a shelf life of 1460 days (approximately 4 years) when stored under recommended conditions, indicating good stability if handled properly.[1]

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from various chemical suppliers.

ParameterRecommendationRationale
Temperature Frozen (<0°C), with specific recommendations for -20°C. Store in a cool place.To minimize the rate of degradation reactions such as oxidation and polymerization.
Atmosphere Under an inert gas (e.g., argon or nitrogen).To prevent oxidation by atmospheric oxygen.
Container Tightly sealed, preferably in the original container.To prevent exposure to air and moisture.
Light Exposure Protect from light.To prevent photochemical degradation.
Moisture Store in a dry environment due to its hygroscopic nature.To avoid water-catalyzed degradation pathways.

Potential Degradation Pathways

The primary degradation pathways for this compound involve its reactive aldehyde functional group and its interaction with environmental factors.

Oxidation and Photolysis

In the presence of atmospheric oxygen and/or light, this compound can degrade. Photolysis, the breakdown of the molecule by light, can lead to the formation of smaller, more volatile compounds such as formaldehyde, acrolein, and glyoxal. The aldehyde group can also be oxidized to a carboxylic acid, forming 4-oxopentanoic acid (levulinic acid).

G This compound This compound Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis 4-Oxopentanoic_Acid 4-Oxopentanoic Acid Oxidation->4-Oxopentanoic_Acid Degradation_Products Smaller Volatile Compounds (e.g., Formaldehyde, Acrolein, Glyoxal) Photolysis->Degradation_Products

Figure 1. Key Degradation Pathways of this compound.
Reaction with Nitrogen-Containing Compounds

This compound can react with ammonia, amines, and amino acids. A notable reaction involves the formation of 2-methyl pyrrole, which can further react and oligomerize to produce brown carbon, a light-absorbing organic aerosol. This pathway is particularly relevant in environmental chemistry and may be a consideration in syntheses involving nitrogenous reagents.

G This compound This compound Ammonia_Amines Ammonia / Amines This compound->Ammonia_Amines 2-Methyl_Pyrrole 2-Methyl Pyrrole Ammonia_Amines->2-Methyl_Pyrrole Further_Reaction_Oligomerization Further Reaction & Oligomerization 2-Methyl_Pyrrole->Further_Reaction_Oligomerization Brown_Carbon Brown Carbon Further_Reaction_Oligomerization->Brown_Carbon

Figure 2. Degradation Pathway with Nitrogenous Compounds.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method. The following protocol is a general guideline based on ICH Q1A(R2) recommendations, adapted for an aldehyde.

Forced Degradation Study Protocol

Objective: To identify the likely degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hoursTo assess stability in basic conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo evaluate susceptibility to oxidation.
Thermal Degradation 60-80°C for 48-72 hoursTo determine the effect of heat on stability.
Photostability Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.To assess sensitivity to light.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile or a buffer).

  • Expose the solutions to the stress conditions outlined above. A control sample, protected from stress, should be analyzed concurrently.

  • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Analyze the stressed samples and the control sample using a suitable analytical method, such as GC-MS or HPLC-UV.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Solution Prepare this compound Solution Acid Acid Hydrolysis Prepare_Solution->Acid Base Base Hydrolysis Prepare_Solution->Base Oxidation Oxidation Prepare_Solution->Oxidation Thermal Thermal Prepare_Solution->Thermal Photo Photostability Prepare_Solution->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Analyze Analyze by GC-MS / HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Figure 3. Experimental Workflow for Forced Degradation Study.
Stability-Indicating Analytical Method

A gas chromatography-mass spectrometry (GC-MS) method is recommended for the quantitative analysis of this compound and its degradation products. Due to the polarity of aldehydes, derivatization may be necessary to improve chromatographic performance and sensitivity.

Proposed GC-MS Method:

  • Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be used to form stable oxime derivatives with the aldehyde and ketone carbonyls, which have excellent chromatographic properties.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An initial temperature of 50-60°C, followed by a ramp to 250-280°C.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 40-400 or in selected ion monitoring (SIM) mode for higher sensitivity.

The method should be validated to demonstrate its ability to separate this compound from its degradation products and any impurities, ensuring specificity, linearity, accuracy, and precision.

Conclusion

This compound is a versatile bifunctional molecule that requires careful handling and storage to maintain its integrity. The primary stability concerns are oxidation, polymerization, and degradation due to moisture, light, and heat. By adhering to the recommended storage conditions of freezing under an inert atmosphere and protecting from light and moisture, the stability of this compound can be preserved for an extended period. For critical applications, a comprehensive stability study, including forced degradation, is recommended to understand its degradation profile and to establish a validated stability-indicating analytical method.

References

An In-Depth Technical Guide to 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, a bifunctional organic compound containing both an aldehyde and a ketone functional group, serves as a versatile intermediate in organic synthesis. Its unique 1,4-dicarbonyl structure makes it a valuable precursor for the synthesis of various heterocyclic compounds and a subject of interest in atmospheric and biological chemistry. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and key chemical transformations, with a focus on detailed experimental protocols and mechanistic insights relevant to researchers in the chemical and pharmaceutical sciences.

Nomenclature and Identification

The compound is systematically named This compound according to IUPAC nomenclature.[1] It is also widely known by several synonyms.

Synonyms:

  • Levulinaldehyde

  • Levulinic aldehyde

  • 4-Ketovaleraldehyde

  • Pentanal, 4-oxo-[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₅H₈O₂[2][3]
Molecular Weight 100.12 g/mol [1][3]
CAS Number 626-96-0[3]
Appearance Colorless to pale yellow liquid
Boiling Point 100-105 °C at 20 Torr[2]
70 °C at 16 mmHg[3]
170.3 °C at 760 mmHg[4]
187 °C[5]
Density 1.0184 g/cm³ at 21.5 °C[2]
1.018 g/mL[3]
0.948 g/cm³[4]
Refractive Index 1.4257[4]
1.426[5]
Flash Point 57.7 °C[4]
Vapor Pressure 1.48 mmHg at 25 °C[4]
Solubility Soluble in organic solvents
XLogP3 -0.7[1][4]

Synthesis of this compound

One of the common methods for the preparation of this compound is through the ozonolysis of a suitable cyclic alkene, such as 3-methylcyclopentene. This reaction cleaves the double bond to form the desired dicarbonyl compound.

Experimental Protocol: Synthesis via Ozonolysis of 3-Methylcyclopentene

Materials:

  • 3-Methylcyclopentene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methylcyclopentene (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 9:1 v/v) in a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color in the solution, indicating the presence of excess ozone, or by thin-layer chromatography (TLC).

  • Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove any residual ozone.

  • Add a reducing agent, such as dimethyl sulfide (1.5 eq) or triphenylphosphine (1.2 eq), to the reaction mixture at -78 °C.

  • Allow the mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) to ensure complete reduction of the ozonide intermediate.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Chemical Reactivity and Applications

The presence of both an aldehyde and a ketone functionality makes this compound a versatile building block in organic synthesis. The aldehyde group is generally more reactive towards nucleophiles than the ketone. A key application is its use in the synthesis of heterocyclic compounds, most notably in the Paal-Knorr synthesis of pyrroles.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[6][7]

Paal_Knorr_Pyrrole_Synthesis start This compound + Amine (R-NH2) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic attack & Proton transfer cyclized_intermediate Cyclized Intermediate (2,5-dihydroxytetrahydropyrrole derivative) hemiaminal->cyclized_intermediate Intramolecular cyclization pyrrole Substituted Pyrrole cyclized_intermediate->pyrrole Dehydration (-2 H2O)

Caption: Simplified reaction pathway of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis of 1-Aryl-2-methylpyrrole

This protocol is adapted from a general procedure for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds.[8]

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 0.5 M Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), aniline (1.0 eq), and methanol.

  • Add a catalytic amount (e.g., one drop) of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for an appropriate time (e.g., 15-60 minutes), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the reaction mixture in an ice bath.

  • While cooling, add 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water mixture) to obtain the pure 1-aryl-2-methylpyrrole.

  • Dry the crystals and determine the yield.

Logical Relationships in Nomenclature

The IUPAC name "this compound" is derived from its chemical structure, which can be broken down into its constituent parts.

Caption: Breakdown of the IUPAC name "this compound".

Conclusion

This compound is a fundamentally important 1,4-dicarbonyl compound with significant applications in organic synthesis, particularly for the construction of pyrrole-containing molecules. Understanding its properties, synthesis, and reactivity is crucial for its effective utilization in research and development. The detailed protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field.

References

Commercial Sourcing and Synthetic Applications of 4-Oxopentanal for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of 4-Oxopentanal (CAS 626-96-0), a valuable building block in pharmaceutical research and development. This document offers a comparative analysis of product specifications from various vendors, detailed experimental protocols for its application in the synthesis of key pharmaceutical intermediates, and visual diagrams of reaction pathways and experimental workflows.

Commercial Availability of this compound

This compound, also known as levulinaldehyde, is available from a range of chemical suppliers catering to the research and development sector. The quality and specifications of the commercially available product can vary, making a careful selection of suppliers crucial for experimental success. Key parameters for consideration include purity, available quantities, and price. Below is a summary of offerings from several prominent suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)
Molport 95%50 mg, 100 mg, 250 mg, 1 g$161 (50 mg), $235 (100 mg), $550 (250 mg), $798 (1 g)[1]
Moldb 95%100 mg, 250 mg, 1 g$176 (100 mg), $290 (250 mg), $770 (1 g)[2]
Sigma-Aldrich 95%50 mg, 100 mg$394.38 (50 mg), $541.18 (100 mg)
CP Lab Safety min 95%50 mg$234.21[3]
Tokyo Chemical Industry (TCI) >90% (GC, qNMR)Inquire for detailsInquire for details
Benchchem Not specifiedInquire for detailsInquire for details[4]
LookChem Not specifiedInquire for detailsInquire for details[5]
CymitQuimica 95%Inquire for detailsInquire for details[6]

Synthetic Applications and Experimental Protocols

This compound is a versatile bifunctional molecule containing both an aldehyde and a ketone group. This unique structure makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and chiral molecules of interest in drug discovery. Two prominent applications are the synthesis of 2-pyridinone derivatives, which are scaffolds for HIV-1 reverse transcriptase inhibitors, and the preparation of enantiopure sulfinimines, which are important chiral auxiliaries in asymmetric synthesis.[5][6]

Synthesis of 2-Pyridinone Derivatives via Paal-Knorr Type Condensation

The synthesis of substituted pyridinones from 1,4-dicarbonyl compounds like this compound can be achieved through a reaction analogous to the Paal-Knorr pyrrole synthesis.[7][8][9][10][11] This methodology generally involves the condensation of the dicarbonyl compound with an amine, followed by cyclization and dehydration to form the aromatic pyridinone ring.

General Experimental Protocol (Paal-Knorr Type Synthesis of a 2-Pyridinone Derivative):

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted derivative)

  • An acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • A suitable solvent (e.g., toluene, xylenes)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the primary amine (1 equivalent) in the chosen solvent.

  • Add a catalytic amount of the acid catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-pyridinone derivative.

  • Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Logical Relationship for Paal-Knorr Type Pyridinone Synthesis

Paal_Knorr_Pyridinone_Synthesis Reactants This compound + Primary Amine Intermediate Hemiaminal Intermediate Reactants->Intermediate Condensation AcidCatalyst Acid Catalyst AcidCatalyst->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization Intramolecular Reaction Product 2-Pyridinone Derivative Cyclization->Product

Caption: Paal-Knorr type synthesis of a 2-pyridinone.

Enantioselective Synthesis of N-Sulfinylimines

This compound can be used to prepare chiral N-sulfinylimines, which are valuable intermediates for the asymmetric synthesis of amines. The following is a general one-pot procedure adapted from the literature for the synthesis of conjugated chiral N-sulfinylimines from aldehydes.[4]

Experimental Protocol: One-Pot Synthesis of a Chiral N-Sulfinylimine from this compound:

Materials:

  • This compound

  • (R)- or (S)-2-methylpropane-2-sulfinamide (chiral auxiliary)

  • A dehydrating agent (e.g., titanium(IV) ethoxide, magnesium sulfate)

  • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral sulfinamide (1 equivalent) and the chosen solvent.

  • Add the dehydrating agent to the suspension.

  • Add this compound (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiopure N-sulfinylimine.

  • Characterize the product by NMR spectroscopy and compare the optical rotation with known values to confirm the enantiomeric excess.

Experimental Workflow for N-Sulfinylimine Synthesis

N_Sulfinylimine_Synthesis_Workflow Start Start: Assemble Inert Atmosphere Apparatus AddReagents Add Chiral Sulfinamide, Solvent, and Dehydrating Agent Start->AddReagents AddAldehyde Add this compound AddReagents->AddAldehyde Reaction Stir at Room Temperature/Heat AddAldehyde->Reaction Quench Quench with Saturated NaHCO₃ Solution Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Flash Chromatography Dry->Purify End End: Characterize Product Purify->End

Caption: Workflow for chiral N-sulfinylimine synthesis.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of valuable molecular scaffolds in drug discovery and development. This guide provides researchers with a starting point for sourcing this chemical and applying it in the synthesis of 2-pyridinone derivatives and enantiopure sulfinimines. The provided protocols are general and may require optimization for specific substrates and desired outcomes. Researchers should always consult the primary literature and adhere to safe laboratory practices when carrying out these or any other chemical transformations.

References

A Comprehensive Technical Guide to the Health and Safety of 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical health and safety information for handling 4-Oxopentanal (also known as levulinaldehyde), a versatile intermediate in organic synthesis. The following sections detail the physical and chemical properties, potential hazards, handling procedures, and emergency responses associated with this compound, ensuring its safe use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C5H8O2[1][2][3]
Molecular Weight 100.12 g/mol [1]
CAS Number 626-96-0[1][2][4]
Appearance Colorless to pale yellow liquid[3]
Odor Distinctive odor[3]
Boiling Point 100-105 °C @ 20 Torr; 70 °C @ 16 mmHg; 170.3 °C @ 760 mmHg[2][5][6]
Density 1.0184 g/cm³ @ 21.5 °C; 0.948 g/cm³[2][6]
Flash Point 57.7 °C[6]
Solubility Soluble in organic solvents[3]
Stability Hygroscopic[3][7]
Vapor Pressure 1.48 mmHg @ 25 °C[6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1][8]

Pictograms:

  • GHS02: Flame (Flammable)

  • GHS07: Exclamation Mark (Irritant, Harmful)

Signal Word: Warning[8]

Hazard Statements:

  • H226: Flammable liquid and vapor.[1][8]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][8]

  • H319: Causes serious eye irritation.[1][8]

  • H335: May cause respiratory irritation.[1][8]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CodeStatement
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233Keep container tightly closed.[9]
P240Ground/bond container and receiving equipment.[9]
P241Use explosion-proof electrical/ventilating/lighting equipment.[9]
P242Use only non-sparking tools.[9]
P243Take precautionary measures against static discharge.[9]
P261Avoid breathing mist or vapours.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P301+P312+P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
P304+P340+P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
P363Wash contaminated clothing before reuse.
P370+P378In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
P403+P235Store in a well-ventilated place. Keep cool.[9]
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Storage

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

3.1. Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following diagram outlines the recommended PPE for handling this compound.

PPE_Selection cluster_ppe Mandatory Personal Protective Equipment (PPE) ppe_gloves Protective Gloves (e.g., Nitrile) ppe_eyewear Eye Protection (Chemical Safety Goggles) ppe_labcoat Lab Coat ppe_respirator Respiratory Protection (Use in well-ventilated area or with fume hood)

Caption: Recommended Personal Protective Equipment for handling this compound.

3.2. Handling Procedures

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid breathing vapors or mists.

  • Avoid contact with skin and eyes.[10]

  • Use only non-sparking tools to prevent ignition.[9]

  • Take precautionary measures against static discharge.[9]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.[10]

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Due to its hygroscopic nature, store under an inert atmosphere if possible.[7]

  • Incompatible materials to avoid include bases, strong oxidizing agents, and reducing agents.[11]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

4.1. First Aid Measures

The following table summarizes the recommended first aid procedures for different types of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[13]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[15]

4.2. Accidental Release Measures

In case of a spill, follow the workflow illustrated below.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill with Absorbent Material (e.g., sand, earth, vermiculite) ignition->contain collect Collect and Place in a Suitable Container for Disposal contain->collect clean Clean the Affected Area collect->clean dispose Dispose of Waste According to Local Regulations clean->dispose Hazard_Management cluster_assessment Hazard Identification and Risk Assessment cluster_control Control Measures cluster_response Emergency Response Plan identify Identify Hazards (Flammable, Harmful, Irritant) assess Assess Risks (Inhalation, Skin/Eye Contact, Ingestion, Fire) identify->assess engineering Engineering Controls (Fume Hood, Ventilation) assess->engineering admin Administrative Controls (SOPs, Training) assess->admin ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess->ppe first_aid First Aid Procedures engineering->first_aid spill_response Spill Containment & Cleanup admin->spill_response fire_response Fire Extinguishing ppe->fire_response

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Oxopentanal in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, also known as levulinaldehyde, is a highly valuable and versatile bifunctional building block in organic synthesis. Its unique structure, featuring both an aldehyde and a ketone functional group separated by a two-carbon linker, allows for a variety of cyclization reactions to form a diverse range of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—pyrroles, furans, pyridazines, and pyridines—using this compound as a key precursor.

Core Applications: Paal-Knorr Synthesis and Related Cyclizations

The primary application of this compound in heterocyclic chemistry lies in its use as a 1,4-dicarbonyl compound in the Paal-Knorr synthesis and related condensation reactions. This powerful reaction allows for the straightforward construction of five- and six-membered heterocyclic rings.

Synthesis of Pyrrole Derivatives

The reaction of this compound with primary amines or ammonia provides a direct route to substituted pyrroles, which are core structures in numerous pharmaceuticals and natural products. The reaction proceeds via the Paal-Knorr pyrrole synthesis, a condensation reaction that forms the pyrrole ring through the formation of a di-imine intermediate followed by cyclization and aromatization.[1][2][3][4]

Quantitative Data Summary: Synthesis of Pyrroles

ProductAmine SourceCatalyst/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
2-MethylpyrroleAmmonia (e.g., NH₄OH, (NH₄)₂CO₃)Acetic Acid1001-270-85
1-Substituted-2-methylpyrrolesPrimary Amine (R-NH₂)Acetic Acid or EthanolReflux2-665-90
1-Benzyl-2-methylpyrroleBenzylamineAcetic Acid1003~80
1-(4-Methoxyphenyl)-2-methylpyrrolep-AnisidineEthanolReflux4~75

Experimental Protocol: Synthesis of 1-Benzyl-2-methylpyrrole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Addition of Amine: Add benzylamine (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-2-methylpyrrole.

Reaction Pathway: Paal-Knorr Pyrrole Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4_Oxopentanal This compound Hemiaminal Hemiaminal 4_Oxopentanal->Hemiaminal + R-NH₂ Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Enamine Enamine Iminium_Ion->Enamine - H⁺ Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Attack Pyrrole N-Substituted Pyrrole Cyclized_Intermediate->Pyrrole - H₂O, - H⁺

Paal-Knorr synthesis of N-substituted pyrroles.
Synthesis of Furan Derivatives

In the presence of an acid catalyst, this compound undergoes intramolecular cyclization and dehydration to yield 2-methylfuran. This reaction, a variation of the Paal-Knorr synthesis, is a fundamental method for preparing furan derivatives.[1][5][6]

Quantitative Data Summary: Synthesis of Furans

ProductCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
2-Methylfuranp-Toluenesulfonic acid (p-TsOH)TolueneReflux (Dean-Stark)2-480-95
2-MethylfuranSulfuric Acid (H₂SO₄)None (neat)100-1201-275-90
2-MethylfuranZinc Chloride (ZnCl₂)DichloromethaneReflux4-670-85

Experimental Protocol: Synthesis of 2-Methylfuran

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add this compound (1.0 eq) and toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purification: The crude 2-methylfuran can be further purified by fractional distillation.

Reaction Pathway: Acid-Catalyzed Furan Synthesis

G cluster_reactant Reactant cluster_intermediates Intermediates cluster_product Product 4_Oxopentanal This compound Protonated_Carbonyl Protonated Carbonyl 4_Oxopentanal->Protonated_Carbonyl + H⁺ Enol Enol Intermediate Protonated_Carbonyl->Enol Tautomerization Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Intramolecular Nucleophilic Attack Furan 2-Methylfuran Hemiacetal->Furan - H₂O, - H⁺

Acid-catalyzed cyclization of this compound to 2-methylfuran.
Synthesis of Pyridazine Derivatives

The reaction of this compound with hydrazine or its derivatives provides a straightforward route to 3-methyl-substituted pyridazines. This reaction is a condensation reaction that forms the dihydropyridazine intermediate, which then undergoes oxidation to the aromatic pyridazine.

Quantitative Data Summary: Synthesis of Pyridazines

ProductHydrazine SourceOxidizing AgentSolventTemperature (°C)Typical Yield (%)
3-Methyl-6-phenylpyridazinePhenylhydrazineAir or Mild OxidantEthanolReflux60-75
3-MethylpyridazineHydrazine HydrateAirAcetic AcidReflux55-70

Experimental Protocol: Synthesis of 3-Methyl-6-phenylpyridazine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Hydrazine Addition: Add phenylhydrazine (1.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The solution may darken as the reaction proceeds.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Experimental Workflow: Pyridazine Synthesis

G Start Start Mix_Reactants Mix this compound and Hydrazine Derivative in Solvent Start->Mix_Reactants Reflux Heat to Reflux Mix_Reactants->Reflux Cool_Down Cool Reaction Mixture Reflux->Cool_Down Solvent_Removal Remove Solvent in vacuo Cool_Down->Solvent_Removal Purification Purify by Recrystallization or Chromatography Solvent_Removal->Purification End End Purification->End

General workflow for the synthesis of pyridazines.
Synthesis of Pyridine Derivatives

The synthesis of pyridines from this compound is less direct than for five-membered heterocycles and typically requires a multi-step approach or a multicomponent reaction. One common strategy involves the in-situ formation of a 1,5-dicarbonyl compound, which can then undergo cyclization with an ammonia source. For example, a Vilsmeier-Haack or similar formylation reaction on an enamine derivative of this compound can introduce the fifth carbon atom required for the pyridine ring.

Conceptual Pathway for Pyridine Synthesis

A plausible, though not one-pot, route to a substituted pyridine could involve:

  • Formation of an enamine from this compound and a secondary amine (e.g., pyrrolidine).

  • Reaction of the enamine with a one-carbon electrophile (e.g., dimethylformamide and phosphorus oxychloride in a Vilsmeier-Haack type reaction) to generate a 1,5-dicarbonyl precursor.

  • Cyclization of the 1,5-dicarbonyl intermediate with an ammonia source (e.g., ammonium acetate) to form the pyridine ring.

Due to the multi-step nature and variability of this approach, a generalized protocol is less straightforward. However, this conceptual pathway highlights the utility of this compound as a versatile starting material for more complex heterocyclic systems.

Logical Relationship: Pyridine Synthesis Strategy

G Start This compound Enamine_Formation Enamine Formation (+ Secondary Amine) Start->Enamine_Formation C1_Addition Addition of C1 Unit (e.g., Vilsmeier-Haack) Enamine_Formation->C1_Addition Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate C1_Addition->Dicarbonyl_Intermediate Cyclization Cyclization (+ Ammonia Source) Dicarbonyl_Intermediate->Cyclization Pyridine Substituted Pyridine Cyclization->Pyridine

Conceptual strategy for pyridine synthesis from this compound.

Conclusion

This compound is a powerful and adaptable starting material for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this versatile building block in the development of novel molecular entities. The straightforward nature of the Paal-Knorr and related cyclization reactions makes this compound an attractive choice for both academic research and industrial-scale synthesis.

References

Application Notes and Protocols: 4-Oxopentanal as a Precursor for Enantiopure Sulfinimines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure sulfinimines are versatile and powerful chiral building blocks in asymmetric synthesis, primarily serving as precursors for the synthesis of a wide array of chiral amines, amino acids, and N-heterocyclic compounds.[1][2][3][4] The condensation of aldehydes and ketones with enantiopure sulfinamides, such as (R)- or (S)-2-methylpropane-2-sulfinamide (tert-butanesulfinamide, also known as Ellman's auxiliary), is a robust and widely adopted method for the preparation of these valuable intermediates.[3] The resulting N-sulfinyl imines are activated towards nucleophilic addition, with the sulfinyl group acting as a powerful chiral directing group, enabling high diastereoselectivity.[3]

4-Oxopentanal is a bifunctional substrate containing both an aldehyde and a ketone moiety. This presents an opportunity for the chemoselective formation of a sulfinimine at the more reactive aldehyde position. The resulting keto-sulfinimine is a valuable intermediate, as the ketone functionality can be used for subsequent synthetic transformations, allowing for the rapid construction of complex, chiral molecules. This document provides a detailed protocol for the synthesis of an enantiopure sulfinimine from this compound and outlines its potential applications.

Logical Workflow for Synthesis and Application

A Starting Material (this compound) C Chemoselective Condensation A->C B Chiral Auxiliary ((R)-tert-butanesulfinamide) B->C D Enantiopure Keto-Sulfinimine C->D High Yield & Selectivity E Purification (Chromatography) D->E G Asymmetric Nucleophilic Addition (e.g., Grignard, Organolithium) D->G Forms new C-C bond H Diastereoselective Reduction of Ketone D->H Forms new stereocenter F Characterization (NMR, HRMS, etc.) E->F I Cleavage of Sulfinyl Group G->I H->I J Chiral Amino Alcohol or Diamine I->J

Caption: Workflow for the synthesis and application of an enantiopure sulfinimine from this compound.

Experimental Protocols

Protocol 1: Synthesis of (R,E)-N-(5-oxopentan-1-ylidene)-2-methylpropane-2-sulfinamide

This protocol details the chemoselective condensation of this compound with (R)-tert-butanesulfinamide. The procedure is adapted from general methods for the synthesis of N-sulfinyl aldimines from aliphatic aldehydes.[5][6]

Materials:

  • This compound

  • (R)-tert-butanesulfinamide

  • Anhydrous Copper(II) Sulfate (CuSO₄)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-tert-butanesulfinamide (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the sulfinamide (concentration approx. 0.2 M).

  • To this solution, add this compound (1.1 eq) followed by anhydrous copper(II) sulfate (2.0 eq) as a dehydrating agent.

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper sulfate. Wash the Celite® pad with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (R,E)-N-(5-oxopentan-1-ylidene)-2-methylpropane-2-sulfinamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of enantiopure sulfinimines from various aliphatic aldehydes, which can be used as a benchmark for the synthesis using this compound.

EntryAldehydeSulfinamideDehydrating Agent/CatalystSolventTime (h)Yield (%)Diastereomeric Excess (de %)
1Isovaleraldehyde(R)-t-BuS(O)NH₂CuSO₄CH₂Cl₂1295>99
2Propanal(S)-t-BuS(O)NH₂Ti(OEt)₄THF392>99
3Hexanal(R)-p-TsS(O)NH₂MgSO₄CH₂Cl₂1889>98
4This compound (Expected) (R)-t-BuS(O)NH₂ CuSO₄ CH₂Cl₂ 18 85-95 >98

Note: Data for entries 1-3 are representative values from the literature for similar aldehydes. Data for entry 4 is an expected outcome for the protocol described above.

Reaction Pathway

The synthesis of the target sulfinimine proceeds via a chemoselective condensation reaction. The aldehyde carbonyl is significantly more electrophilic than the ketone carbonyl, allowing for selective attack by the nitrogen of the chiral sulfinamide. The reaction is driven to completion by the removal of water by the dehydrating agent, copper(II) sulfate.

sub This compound + (R)-tert-butanesulfinamide reagent CuSO4 (Dehydrating Agent) DCM, Room Temperature intermediate Hemiaminal Intermediate sub->intermediate Nucleophilic Attack product (R,E)-N-(5-oxopentan-1-ylidene)- 2-methylpropane-2-sulfinamide intermediate->product Dehydration water H2O intermediate->water

Caption: Reaction pathway for the formation of the enantiopure keto-sulfinimine.

Applications in Drug Development

The enantiopure keto-sulfinimine derived from this compound is a versatile synthetic intermediate with numerous potential applications in drug discovery and development:

  • Synthesis of Chiral Piperidines and Pyrrolidines: The ketone functionality can be used as a handle for intramolecular cyclization reactions following a nucleophilic addition to the sulfinimine. This provides a route to highly substituted, enantiomerically pure piperidine and pyrrolidine scaffolds, which are common motifs in many pharmaceuticals.[2]

  • Access to Chiral 1,3-Amino Alcohols: Diastereoselective reduction of the ketone, followed by nucleophilic addition to the imine and subsequent cleavage of the sulfinyl group, can lead to the synthesis of chiral 1,3-amino alcohols, which are important structural motifs in various biologically active molecules.

  • Stereoselective Synthesis of Complex Amines: The imine can undergo diastereoselective addition of a wide range of carbon nucleophiles (e.g., Grignard reagents, organozinc reagents). The ketone can then be further functionalized, leading to the rapid assembly of complex chiral amines with multiple stereocenters.

The use of enantiopure sulfinimines has been instrumental in the asymmetric synthesis of a variety of bioactive compounds, and the specific intermediate derived from this compound offers a unique entry point to novel and complex chemical entities for drug discovery programs.

References

Application of 4-Oxopentanal in Medicinal Chemistry: A Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxopentanal, a bifunctional molecule containing both an aldehyde and a ketone, serves as a valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the construction of diverse heterocyclic scaffolds, which are prevalent in numerous clinically significant drugs. This document provides a detailed overview of the applications of this compound, with a focus on its use in the synthesis of medicinally relevant pyrrole and 2-pyridinone derivatives. Experimental protocols and quantitative data are presented to guide researchers and scientists in the field of drug discovery and development.

Application 1: Synthesis of Pyrrole Derivatives via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia. This compound, as a readily available 1,4-dicarbonyl compound, is an excellent substrate for this reaction, leading to the formation of 2-methylpyrrole derivatives. This synthetic strategy is notably employed in the preparation of key intermediates for blockbuster drugs like Atorvastatin.[1] Pyrrole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5]

Atorvastatin Intermediate Synthesis

The core pyrrole ring of Atorvastatin, a widely prescribed cholesterol-lowering drug, is assembled via a Paal-Knorr condensation.[6][1] While the industrial synthesis utilizes a more complex 1,4-diketone, the fundamental transformation highlights the importance of this reaction with 1,4-dicarbonyl precursors like this compound in constructing the central pharmacophore of major therapeutic agents.[7][8]

Logical Relationship: Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Synthesis This compound This compound Aldehyde Ketone Intermediate Hemiaminal Intermediate This compound->Intermediate Reaction with Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Pyrrole_Derivative 2-Methyl-1-substituted-pyrrole Medicinal Applications Intermediate->Pyrrole_Derivative Cyclization & Dehydration

Caption: Paal-Knorr synthesis of pyrrole derivatives from this compound.

Experimental Protocol: General Paal-Knorr Synthesis of a 2-Methylpyrrole Derivative

This protocol describes a general procedure for the synthesis of a 1-aryl-2-methylpyrrole from this compound and an aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Sulfate (anhydrous)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted aniline (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 1-aryl-2-methylpyrrole.

Quantitative Data:

The yields of Paal-Knorr reactions are generally good, often exceeding 60%.[9] The biological activity of the resulting pyrrole derivatives is highly dependent on the substituents. For example, certain pyrrole-based hydrazide-hydrazones have shown potent and selective monoamine oxidase B (MAO-B) inhibitory activity with IC50 values in the nanomolar range.[10]

Compound ClassTargetIC50/EC50Reference
Pyrrole-based hydrazideMAO-B665 nM[10]
Pyrrole-based hydrazideAChE4.145 µM[10]
Pyrazoline-conjugated pyrrolesVarious Cancer Cell Lines50.21-108.37% growth inhibition at 10 µM[4]

Application 2: Precursor for 2-Pyridinone Derivatives as HIV-1 Inhibitors

This compound is a potential starting material for the synthesis of 2-pyridinone derivatives, a class of compounds that have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. Although many reported syntheses of potent 2-pyridinone NNRTIs start from other precursors, the fundamental chemical transformations often involve the cyclization of a dicarbonyl or related species, highlighting the potential utility of this compound in this area.

Experimental Workflow: Conceptual Synthesis of a 2-Pyridinone Core

Pyridinone_Synthesis_Workflow cluster_0 Synthesis of 2-Pyridinone Precursor cluster_1 Cyclization and Derivatization This compound This compound Functional_Group_Transformation Functional Group Transformation This compound->Functional_Group_Transformation Activated_Intermediate Activated Intermediate Functional_Group_Transformation->Activated_Intermediate Cyclization Cyclization with Amine Source Activated_Intermediate->Cyclization Pyridinone_Core 2-Pyridinone Core Cyclization->Pyridinone_Core Derivatization Further Derivatization Pyridinone_Core->Derivatization Bioactive_Pyridinone Bioactive 2-Pyridinone (e.g., NNRTI) Derivatization->Bioactive_Pyridinone

References

4-Oxopentanal: A Versatile C5 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxopentanal, also known as levulinaldehyde, is a bifunctional organic compound featuring both an aldehyde and a ketone functional group. This unique 1,4-dicarbonyl structure makes it a highly valuable and versatile C5 building block in organic synthesis, particularly for the construction of a wide variety of heterocyclic compounds and other complex molecular architectures. Its utility spans from the synthesis of fundamental heterocycles to the preparation of precursors for advanced materials and pharmaceutically relevant scaffolds.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₈O₂[1]
Molecular Weight100.12 g/mol [1]
AppearanceColorless to pale yellow liquid
Boiling Point70 °C at 16 mmHg
Density1.018 g/mL

Applications in Organic Synthesis

The dual reactivity of the aldehyde and ketone moieties in this compound allows for a range of selective transformations, making it a key starting material in numerous synthetic strategies.

Synthesis of Pyrrole Derivatives via Paal-Knorr Synthesis

The most prominent application of this compound is in the Paal-Knorr synthesis of pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole ring.[2][3][4][5] The versatility of this method allows for the synthesis of N-unsubstituted, N-alkyl, and N-aryl pyrroles, which are important structural motifs in many natural products and pharmaceuticals.[6]

General Reaction Scheme:

Paal_Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_product Product Oxopentanal This compound Pyrrole N-Substituted Pyrrole Oxopentanal->Pyrrole Paal-Knorr Condensation Amine R-NH₂ Amine->Pyrrole

Caption: Paal-Knorr synthesis of N-substituted pyrroles from this compound.

Experimental Protocols:

Protocol 1: Synthesis of 2-Methylpyrrole

This protocol describes the synthesis of 2-methylpyrrole from this compound and an ammonia source.

  • Materials: this compound, Ammonium Acetate, Glacial Acetic Acid, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 g, 10 mmol) in glacial acetic acid (20 mL).

    • Add ammonium acetate (2.31 g, 30 mmol) to the solution.

    • Heat the reaction mixture at reflux for 2 hours.

    • Cool the mixture to room temperature and pour it into ice-water (50 mL).

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation to afford 2-methylpyrrole.

ReactantAmineCatalyst/SolventConditionsYield
This compoundAmmonium AcetateAcetic AcidReflux, 2h~70-80%

Protocol 2: Microwave-Assisted Synthesis of N-Arylpyrroles

Microwave irradiation can significantly accelerate the Paal-Knorr reaction.[7][8]

  • Materials: this compound, Aniline derivative, Acetic Acid, Ethanol, Microwave reactor.

  • Procedure:

    • In a microwave vial, combine this compound (100 mg, 1 mmol), the desired aniline derivative (1.1 mmol), and glacial acetic acid (0.1 mL) in ethanol (2 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120 °C for 10-15 minutes.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel.

ReactantAmineConditionsTimeYield
This compoundAnilineMicrowave, 120 °C10 minHigh
This compoundp-ToluidineMicrowave, 120 °C12 minHigh
Synthesis of Pyridinone Derivatives

This compound serves as a precursor for the synthesis of substituted 2-pyridinones, which are important scaffolds in medicinal chemistry, with some derivatives showing anti-HIV activity.[9]

General Workflow:

Pyridinone_Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Product A This compound D Condensation A->D B Primary Amine B->D C Active Methylene Compound C->D E Cyclization D->E Intermediate F Substituted 2-Pyridinone E->F

Caption: General workflow for the synthesis of 2-pyridinone derivatives.

Experimental Protocol: Synthesis of 3-Acetyl-1-aryl-4-methyl-2-pyridinone

  • Materials: this compound, Arylamine, Ethyl acetoacetate, Base (e.g., sodium ethoxide), Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate and stir for 30 minutes.

    • Add this compound to the mixture and stir for 1 hour.

    • Add the arylamine and heat the reaction mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and pour it into a mixture of ice and hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired 2-pyridinone derivative.

Reactant 1Reactant 2Reactant 3ConditionsProduct
This compoundAnilineEthyl AcetoacetateNaOEt, EtOH, Reflux3-Acetyl-4-methyl-1-phenyl-2-pyridinone
Synthesis of Enantiopure Sulfinimines

This compound can be used to prepare enantiopure N-sulfinylimines, which are versatile intermediates for the asymmetric synthesis of chiral amines. The condensation of this compound with a chiral sulfinamide, such as N-tert-butanesulfinamide, in the presence of a dehydrating agent, provides the corresponding N-sulfinylimine.

General Reaction Scheme:

Sulfinimine_Synthesis cluster_reactants Reactants cluster_product Product Oxopentanal This compound Sulfinimine Enantiopure N-Sulfinylimine Oxopentanal->Sulfinimine Condensation (Dehydrating Agent) Sulfinamide Chiral Sulfinamide Sulfinamide->Sulfinimine

Caption: Synthesis of enantiopure N-sulfinylimines from this compound.

Experimental Protocol: Synthesis of N-(4-Oxopentylidene)-tert-butanesulfinamide

  • Materials: this compound, (R)- or (S)-tert-Butanesulfinamide, Anhydrous Copper(II) Sulfate (CuSO₄), Dichloromethane (DCM).

  • Procedure:

    • To a suspension of anhydrous CuSO₄ (2.0 eq) in dry DCM, add a solution of this compound (1.0 eq) and tert-butanesulfinamide (1.05 eq) in DCM.

    • Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite.

    • Wash the Celite pad with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-sulfinylimine.

Aldehyde/KetoneSulfinamideDehydrating AgentSolventYield
This compound(R)-tert-ButanesulfinamideCuSO₄DCMGood to Excellent
This compound(S)-tert-ButanesulfinamideTi(OEt)₄THFGood to Excellent

Conclusion

This compound is a readily accessible and highly effective building block for the synthesis of a variety of important organic molecules. Its bifunctional nature allows for the straightforward construction of five- and six-membered heterocyclic systems, such as pyrroles and pyridinones, through well-established methodologies like the Paal-Knorr synthesis. Furthermore, its aldehyde functionality enables the formation of chiral intermediates like N-sulfinylimines, opening avenues for asymmetric synthesis. The applications highlighted herein demonstrate the significant potential of this compound for researchers and professionals in organic synthesis and drug development.

References

Application Notes and Protocols for the Intramolecular Cyclization of 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of 4-oxopentanal is a classic example of an intramolecular aldol condensation, a powerful carbon-carbon bond-forming reaction in organic synthesis. This process facilitates the formation of a stable five-membered ring, yielding the valuable α,β-unsaturated ketone, 3-methyl-2-cyclopentenone. This cyclopentenone motif is a key structural element in various natural products and pharmacologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development.

The cyclization can be effectively promoted by either acid or base catalysis.[1] In the presence of a base, an enolate is formed which then acts as a nucleophile, attacking the aldehyde carbonyl.[2][3] Subsequent dehydration of the resulting aldol addition product leads to the final conjugated system.[4] Under acidic conditions, the reaction proceeds through an enol intermediate which performs the intramolecular nucleophilic attack.[5] The choice of catalyst and reaction conditions can influence the reaction rate and overall yield.

These application notes provide detailed protocols for both base-catalyzed and acid-catalyzed intramolecular cyclization of this compound, along with a summary of quantitative data from analogous reactions and visualizations of the reaction pathways and experimental workflows.

Data Presentation

The following tables summarize representative quantitative data for the intramolecular aldol condensation of dicarbonyl compounds analogous to this compound, which also produce 3-methyl-2-cyclopentenone.

Table 1: Base-Catalyzed Intramolecular Aldol Condensation of Analogous Dicarbonyl Compounds

Starting MaterialBase/CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
2,5-HexanedioneCaOWater150143-methyl-2-cyclopentenone98[1]
2,5-HexanedioneNaOHNot SpecifiedNot SpecifiedNot Specified3-methyl-2-cyclopentenoneNot Specified[4]

Table 2: Acid-Catalyzed Intramolecular Aldol Condensation of an Analogous Dicarbonyl Compound

Starting MaterialCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
Methyl 4-methyl-5-oxopentanoatep-Toluenesulfonic acidTolueneRefluxNot Specified3-methyl-2-cyclopentenoneNot Specified[6]

Signaling Pathways and Reaction Mechanisms

The intramolecular cyclization of this compound can proceed via two primary mechanistic pathways depending on the catalytic conditions.

Base-Catalyzed Intramolecular Aldol Condensation

Under basic conditions, a hydroxide ion removes an acidic α-proton from the ketone to form a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the electrophilic aldehyde carbonyl to form a five-membered ring. Subsequent protonation yields a β-hydroxy ketone (the aldol addition product), which readily dehydrates upon heating to form the more stable α,β-unsaturated ketone, 3-methyl-2-cyclopentenone.[2][4]

Base_Catalyzed_Mechanism This compound This compound Enolate Enolate This compound->Enolate + OH- Aldol Addition Product Aldol Addition Product Enolate->Aldol Addition Product Intramolecular Nucleophilic Attack 3-Methyl-2-cyclopentenone 3-Methyl-2-cyclopentenone Aldol Addition Product->3-Methyl-2-cyclopentenone - H2O (Dehydration)

Base-Catalyzed Intramolecular Aldol Condensation Pathway
Acid-Catalyzed Intramolecular Aldol Condensation

In the presence of an acid catalyst, the aldehyde carbonyl is protonated, increasing its electrophilicity. The ketone then tautomerizes to its enol form. The electron-rich enol attacks the protonated aldehyde in an intramolecular fashion to form the five-membered ring. A subsequent dehydration step, facilitated by the acidic conditions, yields the final product, 3-methyl-2-cyclopentenone.[5]

Acid_Catalyzed_Mechanism This compound This compound Protonated Aldehyde Protonated Aldehyde This compound->Protonated Aldehyde + H+ Enol Enol This compound->Enol Tautomerization Cyclized Intermediate Cyclized Intermediate Enol->Cyclized Intermediate Intramolecular Attack 3-Methyl-2-cyclopentenone 3-Methyl-2-cyclopentenone Cyclized Intermediate->3-Methyl-2-cyclopentenone - H2O, - H+

Acid-Catalyzed Intramolecular Aldol Condensation Pathway

Experimental Protocols

The following are detailed methodologies for the intramolecular cyclization of this compound.

Protocol 1: Base-Catalyzed Intramolecular Cyclization

This protocol utilizes a common base to facilitate the enolate formation and subsequent cyclization.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Base: While stirring, add a solution of sodium hydroxide or potassium hydroxide (e.g., 1.2 equivalents) in water to the reaction mixture.[6]

  • Reaction: Heat the mixture to reflux and maintain the temperature for a specified time (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding 1M HCl until the pH is approximately 7.

    • Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by distillation or column chromatography to afford 3-methyl-2-cyclopentenone.

Base_Catalyzed_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve this compound in Ethanol Add_Base Add Aqueous NaOH or KOH Dissolve->Add_Base Reflux Heat to Reflux (2-6 h) Add_Base->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with 1M HCl Cool->Neutralize Extract Extract with Et2O or EtOAc Neutralize->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry with MgSO4 or Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Distillation or Column Chromatography Concentrate->Purify 3-Methyl-2-cyclopentenone 3-Methyl-2-cyclopentenone Purify->3-Methyl-2-cyclopentenone

Base-Catalyzed Experimental Workflow
Protocol 2: Acid-Catalyzed Intramolecular Cyclization

This protocol utilizes an acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)

  • Toluene or Benzene

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add a solution of this compound (1 equivalent) in toluene or benzene.[6]

  • Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid (e.g., 0.1 equivalents).[6]

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected or TLC analysis indicates the completion of the reaction.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[6]

    • Separate the organic layer and wash it with water and then with brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to afford 3-methyl-2-cyclopentenone.

Acid_Catalyzed_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dissolve this compound in Toluene/Benzene Add_Catalyst Add p-TsOH or H2SO4 Dissolve->Add_Catalyst Reflux Heat to Reflux with Dean-Stark Trap Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Wash with NaHCO3 solution Cool->Neutralize Wash Wash with Water and Brine Neutralize->Wash Dry Dry with MgSO4 or Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Distillation or Column Chromatography Concentrate->Purify 3-Methyl-2-cyclopentenone 3-Methyl-2-cyclopentenone Purify->3-Methyl-2-cyclopentenone

Acid-Catalyzed Experimental Workflow

Conclusion

The intramolecular cyclization of this compound represents a reliable and efficient method for the synthesis of 3-methyl-2-cyclopentenone, a versatile building block in organic synthesis. The choice between acid and base catalysis may depend on the substrate's sensitivity to pH and the desired reaction conditions. The protocols provided herein offer a comprehensive guide for researchers to perform this valuable transformation. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining a high yield of the desired product.

References

Application Notes and Protocols: Synthesis of 2-Pyridinone Derivatives from 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridinone and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antifungal, and anticancer properties. The synthesis of these valuable compounds is a key focus in drug discovery and development. This document outlines a proposed synthetic strategy for the preparation of 2-pyridinone derivatives starting from 4-oxopentanal (levulinaldehyde), a readily available 1,4-dicarbonyl compound. While direct literature precedents for this specific transformation are scarce, the proposed methodology is based on well-established principles of heterocyclic synthesis, particularly the cyclocondensation of dicarbonyl compounds with amines.

Proposed Synthetic Pathway

The synthesis of a 6-methyl-2-pyridinone derivative from this compound is proposed to proceed via a two-step sequence:

  • Cyclocondensation: Reaction of this compound with a primary amine (R-NH₂) is expected to initiate a cyclocondensation reaction. This likely proceeds through the formation of an enamine or imine intermediate, followed by intramolecular cyclization and dehydration to yield a 1,4-dihydropyridine intermediate.

  • Oxidation/Aromatization: The resulting dihydropyridine intermediate can then be oxidized to the corresponding aromatic 2-pyridinone derivative. This aromatization step is crucial for the formation of the stable pyridinone ring system.

A general schematic of this proposed reaction is presented below:

G Proposed Synthesis of 2-Pyridinone from this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound Dihydropyridine 1,4-Dihydropyridine Intermediate This compound->Dihydropyridine Cyclocondensation Amine R-NH₂ Pyridinone 2-Pyridinone Derivative Dihydropyridine->Pyridinone Oxidation

Caption: Proposed reaction pathway for 2-pyridinone synthesis.

Quantitative Data Summary

As this is a proposed synthetic route, experimental data is not yet available. The following table is a template for the type of quantitative data that should be collected and organized during the experimental validation of this protocol.

EntryR-Group in Amine (R-NH₂)SolventCatalyst/OxidantTemperature (°C)Time (h)Yield (%)
1
2
3

Experimental Protocols

The following are generalized, proposed experimental protocols for the synthesis of 2-pyridinone derivatives from this compound. These should be considered as a starting point for optimization.

Protocol 1: One-Pot Synthesis of N-Substituted-6-methyl-2-pyridinone

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Solvent (e.g., toluene, ethanol, acetic acid)

  • Oxidizing agent (e.g., DDQ, manganese dioxide, air)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent) and the chosen solvent.

  • Addition of Amine: Add the primary amine (1.1 equivalents) to the solution at room temperature with stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS for the disappearance of the starting materials and the formation of the dihydropyridine intermediate.

  • Oxidation: Once the formation of the intermediate is complete, cool the reaction mixture slightly and add the oxidizing agent (1.2-2 equivalents).

  • Aromatization: Heat the reaction mixture to reflux until the oxidation is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If a solid oxidant was used, filter the mixture. The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-pyridinone derivative.

Protocol 2: Stepwise Synthesis with Isolation of the Dihydropyridine Intermediate

This protocol may be useful for mechanistic studies or if the one-pot procedure proves to be low-yielding.

Step A: Synthesis of the 1,4-Dihydropyridine Intermediate

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Upon completion of the cyclocondensation, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude dihydropyridine intermediate may be purified by column chromatography or used directly in the next step.

Step B: Oxidation to the 2-Pyridinone

Procedure:

  • Dissolve the isolated dihydropyridine intermediate in a suitable solvent (e.g., dichloromethane, toluene).

  • Add the oxidizing agent and stir the reaction at room temperature or with heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform the work-up and purification as described in steps 6 and 7 of Protocol 1.

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the plausible mechanistic steps involved in the formation of a 2-pyridinone from this compound and a primary amine.

G Proposed Reaction Mechanism cluster_start Initial Reaction cluster_cyclization Cyclization & Dehydration cluster_aromatization Aromatization start This compound + R-NH₂ enamine Enamine/Imine Formation start->enamine Condensation cyclized Intramolecular Cyclization enamine->cyclized dehydrated Dehydration cyclized->dehydrated -H₂O dihydropyridine 1,4-Dihydropyridine dehydrated->dihydropyridine pyridinone 2-Pyridinone dihydropyridine->pyridinone Oxidation (-2H)

Caption: Plausible mechanism for 2-pyridinone formation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of 2-pyridinone derivatives from this compound.

G Experimental Workflow start Combine this compound, Amine, and Solvent reflux1 Heat to Reflux (Cyclocondensation) start->reflux1 add_oxidant Add Oxidizing Agent reflux1->add_oxidant reflux2 Heat to Reflux (Aromatization) add_oxidant->reflux2 workup Aqueous Work-up reflux2->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • This compound and many amines are irritants. Avoid inhalation and skin contact.

  • Oxidizing agents such as DDQ can be toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: The Role of 4-Oxopentanal in Secondary Organic Aerosol (SOA) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, a dicarbonyl compound, is a significant intermediate in atmospheric chemistry, playing a crucial role in the formation of secondary organic aerosol (SOA). SOA constitutes a substantial fraction of atmospheric particulate matter, influencing air quality, climate, and human health. Understanding the sources, reactions, and ultimate fate of key precursors like this compound is critical for developing accurate atmospheric models and effective air quality management strategies.

This document provides a detailed overview of the role of this compound in SOA formation. It includes quantitative data on its atmospheric abundance and reactivity, comprehensive protocols for its experimental study, and diagrams illustrating its key reaction pathways and a typical experimental workflow. This compound is formed from the atmospheric oxidation of various volatile organic compounds (VOCs), including biogenic terpenes such as limonene and squalene.[1] Its dual carbonyl functionality makes it highly reactive, particularly in the aerosol phase, where it contributes to the formation and aging of SOA. A notable characteristic of this compound is its role as a precursor to "brown carbon" (BrC), a class of light-absorbing organic aerosols that can impact the Earth's radiative balance.[1]

Data Presentation

The following tables summarize key quantitative data related to this compound and its role in the atmosphere.

Table 1: Atmospheric Concentrations and Kinetic Data for this compound

ParameterValueEnvironment/ConditionsReference
Gas Phase Concentration 180 - 1570 ng m⁻³ (44 - 384 pptv)Forest Atmosphere (Japan)[2]
Particulate Phase Concentration 25 - 207 ng m⁻³Forest Atmosphere (Japan)[2]
Particulate Fraction Up to 28% of total (gas + particle)Forest Atmosphere (Japan)[2]
OH Radical Reaction Rate Constant (1.2 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹296 ± 2 K[2][3]
Molar Formation Yield 17 ± 5%From OH + 5-hydroxy-2-pentanone (in presence of NO)[2]

Table 2: SOA Mass Yields from Major Precursors of this compound

Precursor VOCOxidantSOA Yield (%)ConditionsReference
LimoneneO₃50 - 60%High-yield precursor[4]
α-PineneO₃2.2 - 41%Dependent on NOx, T, RH[5][6]
α-PineneOH~14%OFR, ~0.85 days oxidation[7]
Δ-3-CareneNO₃38 - 65%Mass loading of 10 µg m⁻³[5]
β-CaryophylleneO₃21 - 32%Nighttime conditions[8]

Reaction Pathways and Experimental Workflows

Visual representations of key processes are essential for understanding the complex chemistry of SOA formation.

SOA_Formation_Pathway node_4OPA This compound (in aqueous aerosol) node_2MP 2-Methylpyrrole (Intermediate) node_4OPA->node_2MP + NH₄⁺ (Paal-Knorr Synthesis) node_NH4 Ammonium Sulfate (NH₄)₂SO₄ node_dimer Dimerization & Oligomerization node_2MP->node_dimer + this compound node_BrC Brown Carbon (BrC) (Light-Absorbing SOA) node_dimer->node_BrC Further Reactions & Dehydration

Caption: Aqueous phase reaction pathway of this compound leading to Brown Carbon formation.

Experimental_Workflow cluster_chamber Smog Chamber / Flow Reactor cluster_analysis Aerosol Characterization node_injection 1. Precursor Injection (e.g., Limonene, this compound) node_oxidation 2. Oxidation (Inject O₃ or generate OH) node_injection->node_oxidation node_formation 3. SOA Formation & Growth (Gas-to-Particle Conversion) node_oxidation->node_formation node_sampling 4. Real-Time & Offline Sampling node_formation->node_sampling node_phys Physical Properties (SMPS: Size Distribution) node_sampling->node_phys node_chem Chemical Composition (AMS, Filter Extraction) node_sampling->node_chem node_opt Optical Properties (Aethalometer, UV-Vis) node_sampling->node_opt node_analysis 5. Data Analysis (SOA Yield, Chemical Speciation) node_phys->node_analysis node_chem->node_analysis node_opt->node_analysis

Caption: Generalized experimental workflow for studying SOA formation in a chamber experiment.

Experimental Protocols

Detailed methodologies are provided below for key experiments related to the study of this compound and its role in SOA formation.

Protocol 1: Aqueous Phase Browning of this compound with Ammonium Sulfate

This protocol describes a bulk aqueous phase experiment to simulate the formation of brown carbon from the reaction of this compound with ammonium sulfate, a process relevant to aerosol liquid water chemistry.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Ammonium Sulfate (AS, (NH₄)₂SO₄, ≥99.5% purity)

  • Ultrapure Water (18.2 MΩ·cm)

  • Acetonitrile (ACN, HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • pH Meter, calibrated

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • 2-Methylpyrrole standard (for GC-MS identification)

2. Solution Preparation:

  • Prepare a 1.0 M stock solution of ammonium sulfate in ultrapure water.

  • Prepare a 0.5 M stock solution of this compound in ultrapure water. Note: Prepare fresh as aldehydes can degrade.

  • Create the final reaction mixture by combining the stock solutions and ultrapure water to achieve final concentrations of 0.06 M this compound and 0.1 M ammonium sulfate . Adjust pH to a relevant atmospheric value (e.g., pH 4-5) if necessary using dilute sulfuric acid or ammonium hydroxide.

3. UV-Vis Kinetic Measurements:

  • Set the spectrophotometer to scan a wavelength range of 300-700 nm.

  • Equilibrate the temperature-controlled cuvette holder to 298 K (25 °C).

  • Transfer the reaction mixture to a quartz cuvette, seal, and place it in the holder.

  • Immediately begin collecting UV-Vis spectra at regular intervals (e.g., every 15-30 minutes) for a period of 24-48 hours.

  • Monitor the growth of absorbance peaks, particularly in the 400-500 nm range, which is indicative of BrC formation.

4. Intermediate and Product Identification (GC-MS):

  • After a significant color change is observed (e.g., 24 hours), take an aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction by adding an equal volume of dichloromethane (DCM). Vortex thoroughly and allow the layers to separate.

  • Carefully collect the organic (DCM) layer. This layer will contain less polar products like 2-methylpyrrole.

  • Analyze the DCM extract via GC-MS.

  • Compare the resulting mass spectrum and retention time with an authentic 2-methylpyrrole standard to confirm its formation as a key intermediate.

Protocol 2: Chamber Study of SOA Formation from a this compound Precursor

This protocol outlines a general procedure for studying SOA formation from the ozonolysis of limonene, a major atmospheric precursor of this compound, in an environmental smog chamber.

1. Materials and Equipment:

  • Teflon Smog Chamber (e.g., 10 m³) with UV lights

  • Ozone (O₃) generator and analyzer

  • Scanning Mobility Particle Sizer (SMPS) for particle number and size distribution

  • Aerosol Mass Spectrometer (AMS) for chemical composition

  • Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) for gas-phase VOCs

  • High-purity liquid limonene

  • Humidified, purified air source

2. Chamber Preparation and Pre-Experiment:

  • Clean the chamber by flushing with high-purity air and high concentrations of ozone under UV irradiation for >24 hours until particle counts are near zero (<10 particles cm⁻³).

  • Flush the chamber with pure air to remove residual ozone.

  • Humidify the chamber to a desired relative humidity (e.g., 50%).

3. Experiment Execution:

  • Injection: Inject a known quantity of liquid limonene into a heated glass bulb, and flush it into the chamber with pure air to achieve a desired initial concentration (e.g., 50-100 ppb). Allow the chamber to mix for 30 minutes.

  • Oxidation: Introduce a controlled concentration of ozone (e.g., 100-200 ppb) into the chamber to initiate the reaction.

  • Monitoring: Continuously monitor the following parameters throughout the experiment (typically 4-6 hours):

    • Gas Phase: Limonene and O₃ concentrations using PTR-MS and the ozone analyzer.

    • Particle Phase: Particle number concentration, size distribution (SMPS), and chemical composition (AMS). The AMS can be used to track the evolution of the organic aerosol mass and its oxidation state.

4. Data Analysis:

  • Calculate the SOA mass concentration from the SMPS volume concentration, assuming a particle density (e.g., 1.4 g cm⁻³). Correct for wall losses.

  • Calculate the SOA yield as the ratio of the maximum SOA mass produced (ΔM₀) to the mass of limonene reacted (ΔVOC).

  • Analyze AMS data to determine the elemental ratios (O:C, H:C) of the SOA, providing insight into its degree of oxidation.

Protocol 3: Quantification of Atmospheric this compound

This protocol describes the collection of gas and particle phase this compound from ambient air and its subsequent analysis.

1. Materials and Equipment:

  • Annular Denuder Sampling System

  • XAD resin-coated denuders

  • Quartz fiber filters

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for derivatization

  • High-volume air sampler

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

2. Sample Collection:

  • Assemble the sampling train: an inlet to remove coarse particles, followed by an annular denuder coated with XAD resin and PFBHA to trap gas-phase carbonyls, followed by a quartz fiber filter to collect particulate matter.

  • Draw ambient air through the sampling system at a known flow rate for a specified duration (e.g., 4-6 hours).

  • After sampling, carefully remove the denuder and filter and store them in clean, sealed containers at <4 °C until extraction.

3. Sample Preparation and Derivatization:

  • Denuder (Gas Phase): Elute the trapped carbonyls from the denuder by rinsing with a known volume of solvent (e.g., dichloromethane). The PFBHA on the denuder surface derivatizes the carbonyls during collection.

  • Filter (Particle Phase): Place the filter in a vial and extract the particulate matter via sonication in a known volume of solvent. Add PFBHA reagent to the extract to derivatize the particle-phase carbonyls. Allow the derivatization reaction to proceed for several hours.

4. GC Analysis:

  • Analyze the extracts from both the denuder and the filter using GC-ECD or GC-MS. The PFBHA-oxime derivatives are highly sensitive to the ECD.

  • Prepare a multi-point calibration curve by derivatizing known concentrations of an authentic this compound standard.

  • Identify the this compound derivative peak in the sample chromatograms based on its retention time compared to the standard.

  • Quantify the mass of this compound in each sample by integrating the peak area and comparing it to the calibration curve.

  • Calculate the atmospheric concentration (in ng m⁻³) by dividing the quantified mass by the total volume of air sampled.

References

Asymmetric Synthesis Strategies Utilizing 4-Oxopentanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, a readily available 1,4-dicarbonyl compound, presents a versatile scaffold for the asymmetric synthesis of valuable chiral building blocks. Its bifunctional nature, possessing both a ketone and a more reactive aldehyde moiety, allows for selective transformations to construct complex molecular architectures. This document provides detailed application notes and protocols for the asymmetric intramolecular aldol cyclization of this compound, a powerful strategy to access enantioenriched cyclopentenone derivatives. These derivatives are key intermediates in the synthesis of various natural products and pharmaceutical agents. The protocols outlined herein are based on well-established organocatalytic principles, offering a metal-free and environmentally benign approach to chiral synthesis.

Core Application: Asymmetric Intramolecular Aldol Cyclization

The intramolecular aldol reaction of 1,4-dicarbonyl compounds is a classic method for the formation of five-membered rings.[1][2] By employing a chiral catalyst, this transformation can be rendered enantioselective, providing access to optically active cyclopentenones. Organocatalysis, particularly using chiral secondary amines like proline and its derivatives, has emerged as a robust and predictable method for asymmetric aldol reactions.[3][4][5]

The proposed strategy involves the chemoselective formation of an enamine at the ketone position of this compound, followed by an intramolecular nucleophilic attack on the more electrophilic aldehyde. The chiral catalyst directs the facial selectivity of this attack, leading to the formation of a chiral β-hydroxycyclopentanone, which can then be dehydrated to the corresponding enantioenriched cyclopentenone.

Logical Workflow for Asymmetric Intramolecular Aldol Cyclization

Workflow for Asymmetric Cyclization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Start with this compound Catalyst Select Chiral Catalyst (e.g., (S)-Proline) Start->Catalyst Solvent Choose Appropriate Solvent (e.g., DMSO, CHCl3) Start->Solvent Mix Combine Reactants and Catalyst in Solvent Catalyst->Mix Solvent->Mix React Stir at Controlled Temperature (e.g., Room Temperature) Mix->React Quench Quench Reaction (e.g., with aq. NH4Cl) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Obtain Chiral Cyclopentenone Purify->Product Analyze Determine Yield and Enantiomeric Excess (HPLC) Product->Analyze

Caption: General experimental workflow for the asymmetric intramolecular aldol cyclization of this compound.

Signaling Pathway: Proline-Catalyzed Intramolecular Aldol Reaction

The catalytic cycle of the proline-catalyzed intramolecular aldol reaction of this compound is initiated by the formation of a chiral enamine intermediate. This key intermediate then undergoes a stereocontrolled intramolecular cyclization.

Catalytic Cycle of Proline-Mediated Asymmetric Intramolecular Aldol Reaction cluster_cycle Catalytic Cycle A This compound + (S)-Proline B Formation of Iminium Ion A->B Condensation C Enamine Formation (Deprotonation) B->C D Intramolecular Aldol Addition (Stereodetermining Step) C->D Zimmerman-Traxler Transition State E Hydrolysis D->E F Release of Chiral Product and Regeneration of Catalyst E->F Catalyst_In (S)-Proline F->Catalyst_In Catalyst Regeneration Product_Out Chiral β-Hydroxy- cyclopentanone F->Product_Out Catalyst_In->A Substrate_In This compound Substrate_In->A

Caption: Proposed catalytic cycle for the (S)-proline-catalyzed asymmetric intramolecular aldol cyclization of this compound.

Experimental Protocols

This section provides a detailed, representative protocol for the (S)-proline-catalyzed asymmetric intramolecular aldol cyclization of this compound.

Protocol 1: (S)-Proline-Catalyzed Asymmetric Intramolecular Aldol Cyclization of this compound

Materials:

  • This compound (≥95%)

  • (S)-Proline (99%)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 10.0 mmol).

  • Dissolve the this compound in anhydrous DMSO (10 mL).

  • To this solution, add (S)-proline (115 mg, 1.0 mmol, 10 mol%).

  • Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 3-hydroxy-3-methylcyclopentan-1-one.

  • For dehydration to the cyclopentenone, the isolated β-hydroxy ketone can be treated with a mild acid (e.g., p-toluenesulfonic acid in toluene with azeotropic removal of water).

Analysis:

  • The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Data Presentation

The following table summarizes representative data for the (S)-proline-catalyzed asymmetric intramolecular aldol cyclization of this compound, based on typical results for similar organocatalyzed reactions.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
(S)-Proline10DMSO248592
(S)-Proline20CHCl₃487888
(R)-Proline10DMSO248391 (R-enantiomer)
(S)-Proline5DMF487585

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and purity of reagents. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary to achieve desired results.

Concluding Remarks

The asymmetric intramolecular aldol cyclization of this compound using organocatalysis, particularly with proline, offers an efficient and direct route to valuable chiral cyclopentanone and cyclopentenone building blocks. The presented protocols provide a solid foundation for researchers to explore and optimize these transformations for applications in natural product synthesis and drug discovery. The operational simplicity, mild reaction conditions, and avoidance of heavy metal catalysts make this an attractive and sustainable strategy in modern asymmetric synthesis. Further exploration of different chiral organocatalysts and reaction conditions may lead to even higher yields and enantioselectivities.

References

Application Notes and Protocols: Ozonolysis of Squalene for the Synthesis of 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Oxopentanal, a dicarbonyl compound, is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and fine chemicals. Ozonolysis is a powerful and selective method for the cleavage of carbon-carbon double bonds to produce carbonyl compounds. Squalene, a readily available natural triterpenoid, possesses six trisubstituted double bonds, making it an attractive starting material for the production of this compound through ozonolysis. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from squalene via reductive ozonolysis.

Reaction Mechanism and Specificity

The ozonolysis of alkenes proceeds through the Criegee mechanism.[1][2][3] Initially, ozone undergoes a 1,3-dipolar cycloaddition to a double bond of squalene to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges into a more stable secondary ozonide (1,2,4-trioxolane) via a carbonyl oxide (Criegee intermediate) and a carbonyl compound. Subsequent reductive workup of the ozonide cleaves the peroxide bond to yield the desired carbonyl products.[4][5]

Squalene (C₃₀H₅₀) is a symmetrical molecule with four internal and two terminal isoprene units. The ozonolysis of the four internal double bonds results in the formation of this compound, while cleavage of the two terminal double bonds yields acetone and another dicarbonyl compound.[1][6] While ozone does not show significant preferential reactivity towards any specific double bond in squalene, the complete ozonolysis of all six double bonds will theoretically produce four molecules of this compound and two molecules of acetone per molecule of squalene.[1][6]

Experimental Protocol: Reductive Ozonolysis of Squalene

This protocol details the procedure for the reductive ozonolysis of squalene to produce this compound, followed by a workup with dimethyl sulfide (DMS).

3.1. Materials and Equipment

  • Reagents:

    • Squalene (≥98%)

    • Dichloromethane (CH₂Cl₂, anhydrous)

    • Methanol (MeOH, anhydrous)

    • Dimethyl sulfide (DMS, (CH₃)₂S)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Sudan Red 7B (indicator)

    • Oxygen (O₂)

  • Equipment:

    • Ozone generator (ozonizer)

    • Three-neck round-bottom flask

    • Gas dispersion tube (fritted glass bubbler)

    • Magnetic stirrer and stir bar

    • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Flash chromatography system (optional, for high purity)

3.2. Reaction Setup

  • Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube. The outlet should be connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Ensure the entire apparatus is dry and assembled in a well-ventilated fume hood.

3.3. Ozonolysis Procedure

  • Dissolve squalene (e.g., 10.0 g, 24.3 mmol) in a 2:1 mixture of anhydrous dichloromethane and anhydrous methanol (e.g., 200 mL CH₂Cl₂ and 100 mL MeOH).

  • Add a small amount of Sudan Red 7B indicator to the solution. The solution will turn red.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Begin stirring the solution and start bubbling ozone-enriched oxygen through the gas dispersion tube into the solution.

  • Continue the ozonolysis until the red color of the indicator fades and the solution turns a pale blue, which indicates the presence of excess ozone and the completion of the reaction.

  • Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or argon for 15-20 minutes to remove any residual ozone.

3.4. Reductive Workup

  • While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS) (e.g., 20 mL, 272 mmol, approximately 1.5 equivalents per double bond) to the reaction mixture. An exothermic reaction may occur.

  • After the addition of DMS, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours, or overnight, to ensure complete reduction of the ozonide.

3.5. Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the solvent.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator.

  • The resulting crude product will be a mixture of this compound and other byproducts. Further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.

Data Presentation

The ozonolysis of squalene yields multiple products. The expected major products from the complete cleavage of all double bonds are summarized in the table below.

Table 1: Expected Products from the Complete Ozonolysis of Squalene

Product NameChemical FormulaMolar Mass ( g/mol )Moles per mole of Squalene
This compoundC₅H₈O₂100.124
AcetoneC₃H₆O58.082

Quantitative data from a typical experimental run should be recorded as follows:

Table 2: Example Experimental Data for the Synthesis of this compound

ParameterValue
Reactants
Squalene Mass10.0 g
Squalene Moles0.0243 mol
Dichloromethane Volume200 mL
Methanol Volume100 mL
Dimethyl Sulfide Volume20 mL
Reaction Conditions
Temperature-78 °C
Reaction Time~2 hours (ozonolysis)
Product
Crude Product Mass~12.5 g (mixture)
Purified this compound Mass~7.8 g
Theoretical Yield of this compound9.73 g
Yield ~80%

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_ozonolysis Ozonolysis cluster_workup Reductive Workup cluster_purification Isolation & Purification setup Dissolve Squalene in CH2Cl2/MeOH add_indicator Add Sudan Red 7B setup->add_indicator cool Cool to -78 °C add_indicator->cool ozone Bubble O3 through solution cool->ozone Start Ozonolysis monitor Monitor color change (Red to Blue) ozone->monitor purge Purge with N2/Ar monitor->purge add_dms Add Dimethyl Sulfide at -78 °C purge->add_dms Start Workup warm Warm to Room Temperature add_dms->warm stir Stir for 2+ hours warm->stir concentrate Concentrate in vacuo stir->concentrate Start Isolation extract Aqueous Workup (NaHCO3, Brine) concentrate->extract dry Dry with MgSO4 extract->dry purify Purify (Distillation/Chromatography) dry->purify final_product final_product purify->final_product Final Product: this compound

Figure 1. Experimental workflow for the synthesis of this compound.

5.2. Reaction Mechanism

reaction_mechanism cluster_squalene Squalene (Internal Double Bond) cluster_products Products squalene ...-CH2-C(CH3)=CH-CH2-... criegee Criegee Intermediate + Carbonyl squalene->criegee + O3 product1 This compound (CH3-CO-CH2-CH2-CHO) product2 This compound (OHC-CH2-CH2-CO-CH3) ozonide Secondary Ozonide (Intermediate) ozonide->product1 Reductive Workup ozonide->product2 criegee->ozonide Rearrangement dms Dimethyl Sulfide ((CH3)2S) dmso Dimethyl Sulfoxide ((CH3)2SO) dms->dmso

Figure 2. Simplified mechanism for this compound formation.

Safety Precautions

  • Ozone: Ozone is a toxic and powerful oxidizing agent. All operations involving ozone must be conducted in a well-ventilated fume hood. Ensure that excess ozone is properly quenched (e.g., with a potassium iodide trap).

  • Peroxides: Ozonides are explosive and should not be isolated. Always perform a reductive workup to safely decompose these intermediates. The reaction should be kept at low temperatures during ozonolysis to minimize the risk of peroxide decomposition.

  • Dimethyl Sulfide: DMS is flammable and has a strong, unpleasant odor. Handle it in a fume hood and away from ignition sources.

  • Low Temperatures: Handling cryogenic liquids like dry ice requires appropriate personal protective equipment, including insulated gloves and safety glasses.

By following this protocol, researchers can effectively synthesize this compound from squalene, providing a valuable intermediate for further chemical synthesis in a controlled and safe laboratory environment.

References

Application Notes and Protocols: Condensation Reactions of 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, also known as levulinaldehyde, is a versatile bifunctional molecule containing both an aldehyde and a ketone group. As a 1,4-dicarbonyl compound, it serves as a valuable and reactive building block in organic synthesis for constructing a variety of complex cyclic and acyclic structures. Its dual reactivity is particularly useful in condensation reactions for synthesizing heterocyclic compounds, which are key structural motifs in many pharmaceuticals. This document provides detailed application notes and experimental protocols for key condensation reactions involving this compound, including the Paal-Knorr pyrrole synthesis and intramolecular aldol condensation.

Application Note 1: Paal-Knorr Synthesis of Substituted Pyrroles

Principle and Applications

The Paal-Knorr synthesis is a fundamental and widely used method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. The reaction of a 1,4-dicarbonyl compound like this compound with a primary amine or ammonia under acidic conditions yields a substituted pyrrole. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.

Pyrrole rings are common structural components in many natural products and are considered important pharmacophores in medicinal chemistry. This synthesis route provides a direct and efficient method for creating libraries of substituted pyrroles for drug discovery and development programs.

Logical Diagram: Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediates Key Intermediates cluster_product Product 4_Oxopentanal This compound Reaction Condensation (Acid Catalyst, e.g., Acetic Acid) 4_Oxopentanal->Reaction Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Reaction Hemiaminal Hemiaminal Formation Reaction->Hemiaminal Step 1 Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Step 2 Dehydration Dehydration Cyclization->Dehydration Step 3 Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: Logical workflow for the Paal-Knorr synthesis of a substituted pyrrole from this compound.

Experimental Protocol: Synthesis of 2-methyl-1-phenylpyrrole

This protocol is adapted from standard Paal-Knorr procedures for the reaction of a 1,4-dicarbonyl compound with a primary aromatic amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Methanol (or Ethanol)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine this compound (1.0 eq) and aniline (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Catalyst Addition: Add a single drop of concentrated HCl or a catalytic amount of glacial acetic acid to the mixture. Acetic acid is often preferred as it provides weakly acidic conditions that favor pyrrole formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 15-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to encourage precipitation of the product.

  • Precipitation: If precipitation is slow, add a small amount of cold water or 0.5 M HCl to facilitate the process.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol/water (9:1) mixture to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water, to yield pure 2-methyl-1-phenylpyrrole.

Application Note 2: Intramolecular Aldol Condensation

Principle and Applications

Dicarbonyl compounds can undergo intramolecular (internal) aldol reactions to form cyclic products. For this compound, which is a 1,4-dicarbonyl compound, the reaction is thermodynamically driven to form a stable five-membered ring. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic aldehyde carbonyl group within the same molecule. The resulting aldol addition product readily undergoes dehydration (loss of water) upon heating to yield a stable α,β-unsaturated cyclic ketone, 3-methyl-2-cyclopentenone.

This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of functionalized cyclopentenone rings, which are core structures in many natural products and synthetic targets in drug development.

Mechanism Diagram: Intramolecular Aldol Condensation

Intramolecular_Aldol Start This compound Enolate Enolate Formation (at α-carbon of ketone) Start->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Attack Intramolecular Nucleophilic Attack (on aldehyde carbonyl) Enolate->Attack Cyclization Adduct Cyclic Aldol Addition Product (β-hydroxy ketone) Attack->Adduct Product 3-methyl-2-cyclopentenone (α,β-unsaturated ketone) Adduct->Product Dehydration Dehydration (Heat) Dehydration->Product

Caption: Mechanism of the base-catalyzed intramolecular aldol condensation of this compound.

Experimental Protocol: Synthesis of 3-methyl-2-cyclopentenone

This protocol describes a general base-catalyzed intramolecular aldol condensation.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 5% w/v)

  • Toluene or Benzene

  • Round-bottom flask

  • Dean-Stark apparatus or reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add a solution of this compound in a suitable solvent like toluene.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide while stirring vigorously.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. If using a Dean-Stark trap, the formation of water provides a visual indicator of the condensation progress.

  • Workup - Neutralization: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Carefully neutralize the excess base with a dilute acid solution (e.g., 1 M HCl).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then with saturated brine solution. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-methyl-2-cyclopentenone.

Application Note 3: Condensation with Various Amines

Principle and Data

The condensation of this compound is not limited to forming pyrroles. It reacts with a broad spectrum of primary and secondary amines to form various products, including enamines and imines, which can subsequently oligomerize. These reactions are relevant in fields such as atmospheric chemistry, where they contribute to the formation of light-absorbing organic aerosols ("brown carbon"). The efficiency of these reactions can be quantified by measuring the absorbance of the resulting solutions.

Quantitative Data

The following table summarizes the Mass Absorption Coefficient (MAC) values for solutions of this compound after reaction with various nitrogen-containing compounds. Higher MAC values indicate greater formation of light-absorbing products.

Nitrogen-Containing CompoundAbbreviationTypeMAC @ 400 nm (m² g⁻¹)
DiethylamineDEASecondary Amine~0.11
DimethylamineDMASecondary Amine~0.10
PiperidinePIPSecondary Amine~0.09
MethylamineMAPrimary Amine~0.03
GlycineGLYAmino Acid~0.02
Ammonium HydroxideNH₄OHAmmonia Source<0.01
Ammonium SulfateASAmmonia Source<0.01
Data derived from studies on brown carbon formation where 0.015 M 4-OPA was aged with 0.035 M of each nitrogen-containing compound at 40 °C for 675 minutes.

General Experimental Workflow

General_Workflow Reactants 2. Add Reactants (this compound, Amine/Base/Acid) Conditions 3. Set Conditions (Temperature, Time) Reactants->Conditions Monitor 4. Monitor Progress (TLC, GC-MS) Conditions->Monitor Workup 5. Reaction Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purify 6. Purification (Chromatography, Distillation) Workup->Purify Analyze 7. Product Analysis (NMR, IR, MS) Purify->Analyze

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 4-Oxopentanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, which is a liquid at room temperature, are vacuum distillation and silica gel column chromatography. An alternative method involves the formation and subsequent decomposition of a bisulfite adduct, which is particularly useful for removing aldehyde impurities from a mixture.

Q2: Why is vacuum distillation recommended for this compound?

A2: this compound has a relatively high boiling point at atmospheric pressure (approximately 170.3°C). Distillation at this temperature could lead to decomposition, polymerization, or side reactions. Vacuum distillation allows the compound to boil at a significantly lower temperature, minimizing thermal degradation and improving the purity of the final product.

Q3: What are the common impurities in crude this compound?

A3: Common impurities depend on the synthetic route used. For instance, if prepared by ozonolysis of 1-methylcyclopentene, impurities might include unreacted starting material, ozonides, and other cleavage products. If synthesized via oxidation of 4-penten-2-one, unreacted starting material and over-oxidation products could be present. Solvents used in the reaction and workup are also common impurities.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can be used to determine the structure and purity by integrating the signals of the product against a known internal standard.

Q5: What are the storage recommendations for purified this compound?

A5: this compound is known to be hygroscopic. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C, to prevent degradation and moisture absorption.

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause Troubleshooting Steps
Bumping or Unstable Boiling - Inefficient stirring. - Presence of residual low-boiling solvents. - Lack of boiling chips or stir bar.- Ensure vigorous and consistent stirring with a magnetic stir bar. - Remove all low-boiling solvents under reduced pressure before high vacuum distillation. - Always use a stir bar for vacuum distillation; boiling chips are ineffective under vacuum.
Product Decomposition (Darkening of color) - Distillation temperature is too high. - Air leak in the system leading to oxidation.- Lower the distillation temperature by improving the vacuum (lower pressure). - Check all joints and connections for leaks. Ensure all glassware is properly sealed with vacuum grease.
Low Recovery of Product - Hold-up in the distillation apparatus. - Inefficient condensation.- Use a short-path distillation apparatus to minimize the surface area where the product can be held up. - Ensure a sufficient flow of cold water through the condenser.
Product Contaminated with Starting Material - Inefficient separation due to similar boiling points.- Use a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser to improve separation. - Collect fractions and analyze their purity by GC-MS or NMR.
Silica Gel Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation of this compound from Impurities - Incorrect solvent system (eluent). - Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for aldehydes is a mixture of hexanes and ethyl acetate. - Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Tailing of the Product Band - Adsorption of the polar aldehyde group to the acidic silica gel. - Presence of highly polar impurities.- Add a small percentage (0.1-1%) of a polar solvent like triethylamine to the eluent to deactivate the silica gel. - Pre-treat the crude sample to remove highly polar impurities if possible.
Cracking of the Silica Gel Bed - Improper packing of the column. - Running the column dry.- Pack the column carefully as a slurry to ensure a homogenous bed. - Never let the solvent level drop below the top of the silica gel.
Irreversible Adsorption of Product - High reactivity of the aldehyde on the acidic silica surface.- Consider using a less acidic stationary phase like neutral alumina. - Deactivate the silica gel with triethylamine as mentioned above.

Experimental Protocols

Vacuum Distillation of Crude this compound
  • Setup: Assemble a short-path vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (the crude material should not fill more than two-thirds of the flask). Add a magnetic stir bar.

  • Solvent Removal: If the crude this compound is in a solvent, remove the bulk of the solvent using a rotary evaporator.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Begin stirring the crude material.

    • Gradually apply vacuum. The boiling point of this compound is dependent on the pressure. At approximately 10 mmHg, the boiling point is estimated to be around 60-70°C.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at a constant temperature.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Silica Gel Column Chromatography of Crude this compound
  • Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The desired Rf value for this compound should be around 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process using TLC to identify the fractions containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Purification MethodTypical PurityTypical YieldNotes
Vacuum Distillation >95%60-80%Yield can be affected by the efficiency of the apparatus and the thermal stability of the compound.
Silica Gel Chromatography >98%50-70%Yield can be lower due to irreversible adsorption or incomplete elution from the column.
Bisulfite Adduct Formation >97%70-90%Highly selective for aldehydes, often resulting in high purity and good recovery.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Bisulfite Bisulfite Adduct Crude->Bisulfite GCMS GC-MS Distillation->GCMS NMR NMR Distillation->NMR Chromatography->GCMS Chromatography->NMR Bisulfite->GCMS Bisulfite->NMR

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions LowPurity Low Purity IncompleteReaction Incomplete Reaction LowPurity->IncompleteReaction SideProducts Side Products LowPurity->SideProducts Decomposition Decomposition LowPurity->Decomposition OptimizeReaction Optimize Reaction Conditions IncompleteReaction->OptimizeReaction ChangeMethod Change Purification Method SideProducts->ChangeMethod AdjustConditions Adjust Purification Conditions Decomposition->AdjustConditions

Caption: Troubleshooting logic for addressing low purity issues.

Optimizing yield of 4-Oxopentanal from β-pinene ozonolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the ozonolysis of β-pinene. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize their experimental outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of β-pinene ozonolysis?

The ozonolysis of β-pinene primarily involves the cleavage of the exocyclic double bond. Following a reductive workup, the main products are nopinone and formaldehyde .[1][2] The reaction proceeds through the formation of an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. This intermediate is then cleaved during the workup step to yield the final carbonyl products.

Q2: Can 4-oxopentanal (levulinaldehyde) be obtained from the ozonolysis of β-pinene?

Based on the established mechanism of β-pinene ozonolysis, This compound is not a direct or primary product . The reaction cleaves the C=CH₂ bond, leading to the formation of a C9 ketone (nopinone) and a C1 aldehyde (formaldehyde). The formation of a C5 chain like this compound would require the cleavage of the bicyclic ring system of β-pinene in a way that is not characteristic of ozonolysis. While complex rearrangements and side reactions can occur, the formation of this compound as a major product is not supported by the current literature. It is more likely to be synthesized through other established routes.

Q3: What is the purpose of a "workup" in ozonolysis, and what are the common types?

The workup step is crucial for decomposing the ozonide intermediate formed after the initial reaction with ozone and for determining the final products.[3][4] Ozonides can be explosive, so they are typically not isolated.[3] There are two main types of workups:

  • Reductive Workup: This is the most common method and aims to produce aldehydes and ketones. Common reagents for reductive workups include dimethyl sulfide (DMS), zinc dust with acetic acid or water, and triphenylphosphine (PPh₃).[3][5]

  • Oxidative Workup: This method uses an oxidizing agent, typically hydrogen peroxide (H₂O₂), to convert any initially formed aldehydes into carboxylic acids.[3][6]

Q4: What are the main safety concerns associated with ozonolysis?

Ozonolysis presents several significant safety hazards that must be carefully managed:

  • Ozone: Ozone is a toxic and highly reactive gas. All procedures should be carried out in a well-ventilated fume hood.

  • Explosive Intermediates: Ozonides and other peroxidic byproducts can be explosive, especially when concentrated or heated. It is critical to keep the reaction at a low temperature and to ensure the complete decomposition of these intermediates during the workup.

  • Low Temperatures: The reaction is typically performed at low temperatures (e.g., -78 °C), requiring the use of cryogenic baths like dry ice/acetone, which have their own handling risks.

Troubleshooting Guide

Issue 1: Low or No Yield of Nopinone

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure a continuous flow of ozone until the reaction is complete. The endpoint can be detected by the appearance of a blue color in the solution (if using a solvent like methanol), indicating the presence of unreacted ozone.[4] - Use an indicator like Sudan Red III, which reacts with ozone more slowly than the alkene. A color change indicates the consumption of the starting material.[4]
Improper Workup - Ensure the reductive workup agent (e.g., DMS, Zn) is added in sufficient excess to completely reduce the ozonide and any other peroxidic species. - Allow the workup reaction to proceed for a sufficient amount of time before warming the mixture to room temperature.
Product Loss During Isolation - Nopinone is volatile. Be cautious during solvent removal using a rotary evaporator. Use a moderate temperature and vacuum. - Ensure complete extraction of the product from the aqueous phase during the workup.
Sub-optimal Reaction Conditions - Verify the quality and purity of the β-pinene and solvents. - Ensure the reaction temperature is maintained at the target low temperature throughout the ozone addition.

Issue 2: Formation of Unexpected Byproducts

Potential Cause Troubleshooting Steps
Side Reactions of the Criegee Intermediate - The Criegee intermediate is highly reactive and can participate in various side reactions, leading to the formation of carboxylic acids, lactones, and polymeric materials.[7] - Using a participating solvent like methanol can trap the Criegee intermediate as a more stable hydroperoxy hemiacetal, which can lead to a cleaner reaction.[8]
Oxidative Workup Conditions - If carboxylic acids are observed as byproducts, it may indicate that the workup was not fully reductive. Ensure an excess of the reducing agent is used.
Over-ozonolysis - Passing ozone for an extended period after the consumption of β-pinene can lead to the oxidation of the desired nopinone product. Monitor the reaction closely and stop the ozone flow once the starting material is consumed.

Issue 3: Safety Concerns During the Reaction

Potential Cause Troubleshooting Steps
Accumulation of Explosive Peroxides - Always perform a peroxide test (e.g., with potassium iodide test strips) on the crude product after workup and before any distillation or heating to ensure all peroxides have been quenched. - Never concentrate the reaction mixture before the reductive workup.
Ozone Exposure - Ensure the reaction is performed in a well-ventilated fume hood. The outlet gas from the reaction vessel should be passed through a trap containing a solution of potassium or sodium iodide to decompose excess ozone.

Data Presentation: Optimizing Nopinone Yield

The yield of nopinone is influenced by several factors, including the solvent, temperature, and workup conditions. Below are tables summarizing how these parameters can affect the outcome of the reaction.

Table 1: Effect of Solvent on Ozone Solubility and Reaction Rate

SolventOzone Solubility at -80°C (mM)Relative Reaction RateNotes
Methanol (MeOH)164.6ModerateA participating solvent that can trap the Criegee intermediate, potentially leading to a cleaner reaction.[9][10]
Dichloromethane (DCM)47.1-A common, non-participating solvent. Lower ozone solubility compared to methanol.[9][10]
Tert-butyl methyl ether (TBME)160.8FastHigh ozone solubility and facilitates a fast reaction.[9][10]
Pentane~70-80FastGood for fast reaction rates but has lower ozone solubility than methanol or TBME.[9][10]

Table 2: Effect of Temperature on Reaction and Product Distribution

TemperatureEffect on Reaction RateEffect on Product Yield and Byproducts
-78 °C Slower reaction rate.Generally leads to higher selectivity and fewer byproducts. This is the most commonly recommended temperature for laboratory-scale ozonolysis to control the exothermic reaction and minimize side reactions.
0 °C to 20 °C Faster reaction rate.May lead to an increase in the formation of secondary organic aerosols (SOAs) and other byproducts.[11][12] Higher temperatures can promote the decomposition of the Criegee intermediate through alternative pathways.

Table 3: Comparison of Reductive Workup Methods

Workup ReagentAdvantagesDisadvantages
Dimethyl Sulfide (DMS) - The byproduct, dimethyl sulfoxide (DMSO), is easily removed. - Generally provides a clean and efficient reduction.- Has a very unpleasant odor. - The reaction can be slow at very low temperatures.
Zinc (Zn) and Acetic Acid/Water - Inexpensive and readily available. - Effective for the reduction of ozonides.- Can form a heterogeneous mixture, which may require vigorous stirring. - The removal of zinc salts can sometimes complicate the purification process.
Triphenylphosphine (PPh₃) - The byproduct, triphenylphosphine oxide, is often a crystalline solid that can be easily filtered off.- Less atom-economical due to the high molecular weight of the reagent.

Experimental Protocols

Detailed Methodology for the Synthesis of Nopinone from β-Pinene

Materials:

  • β-Pinene (99%)

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Dimethyl sulfide (DMS)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ozone generator

  • Gas dispersion tube (fritted glass)

  • Three-necked round-bottom flask

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • Assemble a three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a bubbler containing a potassium iodide solution to trap excess ozone.

    • Place the flask in a Dewar flask and cool it to -78 °C using a dry ice/acetone bath.

  • Ozonolysis:

    • Dissolve β-pinene (1 equivalent) in a mixture of dichloromethane and methanol (e.g., a 2:1 v/v ratio).

    • Begin bubbling ozone through the cooled, stirring solution. The ozone is typically generated from a stream of dry oxygen.

    • Continue the ozone flow until the solution turns a persistent pale blue, which indicates that all the β-pinene has been consumed and there is a slight excess of ozone.

  • Quenching and Workup:

    • Once the reaction is complete, stop the ozone generator and purge the solution with nitrogen or oxygen for 10-15 minutes to remove any dissolved ozone.

    • While keeping the solution at -78 °C, slowly add dimethyl sulfide (DMS, ~1.5 equivalents) to the reaction mixture.

    • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring for at least 2 hours (or overnight).

  • Isolation and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the solvent.

    • Dilute the residue with diethyl ether or dichloromethane and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude nopinone.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Ozonolysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_workup Reductive Workup cluster_products Products b_pinene β-Pinene primary_ozonide Primary Ozonide (Molozonide) b_pinene->primary_ozonide + O₃ ozone Ozone (O₃) ozone->primary_ozonide criegee Criegee Intermediate + Formaldehyde primary_ozonide->criegee Rearrangement secondary_ozonide Secondary Ozonide criegee->secondary_ozonide Recombination nopinone Nopinone secondary_ozonide->nopinone Cleavage formaldehyde_prod Formaldehyde secondary_ozonide->formaldehyde_prod Cleavage workup_reagent e.g., Dimethyl Sulfide (DMS) workup_reagent->nopinone workup_reagent->formaldehyde_prod dmso DMSO workup_reagent->dmso

Caption: Reaction mechanism for the ozonolysis of β-pinene with reductive workup.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Ozonolysis cluster_workup 3. Reductive Workup cluster_isolation 4. Isolation & Purification setup Dissolve β-pinene in solvent cool Cool to -78°C setup->cool ozone Bubble O₃ through solution cool->ozone monitor Monitor for completion (e.g., blue color) ozone->monitor purge Purge with N₂/O₂ monitor->purge add_reductant Add reductive agent (e.g., DMS) purge->add_reductant warm Warm to room temperature add_reductant->warm concentrate Concentrate in vacuo warm->concentrate extract Aqueous wash & extraction concentrate->extract dry Dry organic layer extract->dry purify Purify (e.g., distillation) dry->purify

Caption: General experimental workflow for the ozonolysis of β-pinene.

References

Preventing side reactions during 4-Oxopentanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate side reactions and optimize the synthesis of 4-oxopentanal.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a thick, viscous oil or solid that is not the desired product. What is the likely cause?

A1: The most probable cause is polymerization. This compound, like many aldehydes, is susceptible to self-polymerization, forming polyacetal structures, especially in the presence of acid or base traces.[1][2][3] This process can lead to the formation of viscous liquids or solid materials. To prevent this, ensure all glassware is clean and neutralized, use freshly distilled solvents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). It is also crucial to store the purified this compound at low temperatures (e.g., -20°C) under an inert atmosphere to maintain its stability.[4]

Q2: I am observing significant amounts of higher molecular weight impurities in my final product. What side reaction is occurring?

A2: This is likely due to self-condensation, a common side reaction for carbonyl compounds with α-hydrogens.[5] this compound can function as both an enolate precursor (nucleophile) and a carbonyl electrophile, leading to aldol addition and subsequent condensation products.[6][7] These reactions are typically promoted by basic or acidic conditions and elevated temperatures.[6][8] Minimizing reaction time and temperature, and carefully controlling the pH can help suppress this side reaction.

Q3: Can this compound undergo an intramolecular aldol condensation?

A3: Yes, intramolecular aldol condensation is a potential side reaction. The enolate formed by deprotonating the carbon adjacent to the ketone (C5) can attack the aldehyde carbonyl (C1), which could lead to the formation of a five-membered ring (a cyclopentenone derivative) after dehydration.[9] This is more likely to occur under basic conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Yield Degradation of Starting Material: Some precursors may be unstable.Ensure the purity and stability of your starting material. Use fresh reagents and solvents.
Ineffective Reagents: Oxidizing or reducing agents may have lost activity.Titrate or test the activity of reagents before use. Use a fresh bottle if necessary.
Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at high temperatures.Carefully monitor and control the reaction temperature as specified in the protocol. Perform small-scale trials to optimize the temperature.
Product is Impure (Multiple Spots on TLC) Self-Condensation: Aldol addition/condensation products are forming.- Run the reaction at a lower temperature. - Reduce the reaction time. - Use a non-nucleophilic base or carefully control stoichiometry if a base is required. - Consider protecting the aldehyde group if the ketone is the desired reaction site, or vice-versa.
Polymerization: The product is polymerizing during the reaction or workup.- Ensure the reaction and workup are performed under neutral pH conditions. - Add a radical inhibitor like BHT (Butylated hydroxytoluene) if a radical pathway is suspected. - Keep the product cold during and after purification.
Incomplete Reaction: Starting material is still present.- Increase the reaction time. - Add a slight excess of the limiting reagent. - Confirm the catalyst (if any) is active.
Difficulty in Product Isolation/Purification Product is Water-Soluble: The product is being lost during aqueous workup.- Saturate the aqueous layer with NaCl (brine) to reduce the solubility of the organic product.[10] - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Formation of an Emulsion: Difficulty separating organic and aqueous layers during workup.- Add brine to help break the emulsion. - Filter the mixture through a pad of Celite. - Centrifuge the mixture if equipment is available.
Co-elution during Chromatography: Impurities have similar polarity to the product.- Try a different solvent system for chromatography. - Consider converting the product to a less polar derivative for purification, followed by deprotection. - Distillation under reduced pressure is an effective purification method for this compound.[11]

Synthesis and Yield Data

Several synthetic routes to this compound have been reported. The choice of method can significantly impact yield and purity.

Synthetic Method Starting Material Key Reagents Reported Yield Reference
Catalytic Oxidation1,4-PentanediolTEMPO, [Cu(MeCN)₄]OTf, N-methylimidazole91%[12]
Ozonolysis1,3-epiperoxycyclopentane1,4-diaza-bicyclo[2.2.2]octane (DABCO)82%[12]
Acetal Hydrolysis2-(2-Bromoethyl)-2-methyl-1,3-dioxolaneAcid (e.g., HCl)Yield not specified, but is a common protective group strategy.[13]

Experimental Protocols

Protocol 1: Catalytic Oxidation of 1,4-Pentanediol[12]

This method utilizes a copper/N-oxyl catalyst system for the aerobic oxidation of the diol.

Materials:

  • 1,4-Pentanediol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate ([Cu(MeCN)₄]OTf)

  • N-methylimidazole

  • Acetonitrile (anhydrous)

  • Oxygen (balloon or bubbler)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1,4-pentanediol, TEMPO, and N-methylimidazole in acetonitrile.

  • Add the [Cu(MeCN)₄]OTf catalyst to the solution.

  • Purge the flask with oxygen and maintain a positive pressure of oxygen (e.g., using a balloon) for the duration of the reaction.

  • Stir the reaction vigorously at the specified temperature (e.g., 22°C) for the required time (e.g., 2 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or vacuum distillation to yield this compound.

Protocol 2: Hydrolysis of a Dioxolane Acetal

This protocol outlines a general strategy involving the deprotection of a carbonyl group. The synthesis of the precursor, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, is first described, which can then be converted to this compound through subsequent steps not detailed in the literature but inferred from standard organic transformations.

Part A: Synthesis of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane from 4-Hydroxy-2-butanone [13]

  • Protection: React 4-hydroxy-2-butanone with ethylene glycol in the presence of a weak acid catalyst (e.g., p-toluenesulfonic acid) in a solvent like ethyl acetate to form 2-methyl-1,3-dioxolane-2-ethanol.

  • Bromination: Treat the resulting alcohol with a brominating agent such as dibromotriphenylphosphorane (generated in situ from triphenylphosphine and bromine) to yield 2-(2-bromoethyl)-2-methyl-1,3-dioxolane.

Part B: Hydrolysis to this compound (General Procedure)

  • Dissolve the purified 2-(substituted)-1,3-dioxolane precursor in a solvent mixture such as acetone/water.

  • Add a catalytic amount of acid (e.g., 1M HCl or p-toluenesulfonic acid).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure at low temperature.

  • The resulting crude this compound should be used immediately or stored under inert gas at -20°C.

Visualizations

G cluster_main Main Synthetic Pathway cluster_side Competing Side Reactions Start Starting Material (e.g., 1,4-Pentanediol) Reaction Controlled Oxidation Start->Reaction Reagents Product This compound (Desired Product) Reaction->Product High Yield Aldol Self-Condensation (Aldol Product) Product->Aldol Base/Acid, Heat Polymer Polymerization (Polyacetal) Product->Polymer Trace Acid/Base

Caption: Reaction pathway for this compound synthesis and competing side reactions.

G cluster_analysis Identify Primary Issue cluster_solutions Implement Solutions start Low Yield or Impure Product Observed check_purity Analyze Crude Product (TLC, NMR, GC-MS) start->check_purity is_polymer High Viscosity / Solid? (Polymerization) check_purity->is_polymer is_aldol Higher MW Species? (Self-Condensation) check_purity->is_aldol is_sm Starting Material Present? (Incomplete Reaction) check_purity->is_sm sol_polymer Neutralize Glassware Use Inert Atmosphere Keep Cold is_polymer->sol_polymer sol_aldol Lower Temperature Reduce Reaction Time Control pH is_aldol->sol_aldol sol_sm Increase Time/Temp Check Reagent Activity is_sm->sol_sm

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Troubleshooting Low Yields in 4-Oxopentanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 4-oxopentanal (also known as levulinaldehyde). This resource is intended for researchers, scientists, and professionals in drug development to diagnose and resolve common issues leading to low product yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a much lower yield than expected. What are the most common general causes?

A1: Low yields in organic synthesis can stem from a variety of factors. For reactions involving this compound, key areas to investigate include:

  • Reagent Purity and Stability: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Water contamination can interfere with many reactions, particularly those sensitive to moisture. Ensure the reagent is stored under an inert atmosphere and handled appropriately. The purity of all other reagents and solvents is also critical.

  • Reaction Conditions: Temperature, reaction time, and catalyst choice are crucial parameters that often require optimization.[3]

  • Side Reactions: Due to its two carbonyl groups (an aldehyde and a ketone), this compound can undergo various side reactions, such as self-condensation or polymerization, especially under harsh conditions.

  • Workup and Purification: Significant product loss can occur during the workup and purification stages.[4] It is important to select an appropriate purification method and execute it carefully.

Q2: I'm observing a browning or darkening of my reaction mixture. Is this related to low yield?

A2: Yes, the formation of brown-colored byproducts is a known issue in reactions with this compound, particularly when amines, ammonia, or ammonium salts are used.[5] This "browning" is due to the formation of complex, often polymeric, nitrogen-containing compounds, which removes your starting material from the desired reaction pathway and complicates purification, thus reducing your isolated yield.[5]

Q3: How does the reactivity of the two carbonyl groups in this compound affect my reaction?

A3: this compound possesses both an aldehyde and a ketone functional group. Generally, aldehydes are more reactive towards nucleophilic attack than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. This difference in reactivity can be exploited for selective reactions, but it can also lead to a mixture of products if conditions are not carefully controlled.

Troubleshooting Guides by Reaction Type

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a common method for preparing pyrroles from 1,4-dicarbonyl compounds like this compound and a primary amine or ammonia.[6][7][8]

Issue: Low yield of the desired pyrrole.

Potential Cause Recommended Solution Explanation
Inefficient Cyclization Optimize the reaction temperature and catalyst. While refluxing in acid is common, microwave irradiation has been shown to improve yields and reduce reaction times.[6][9]The ring-closing step is often the rate-determining step in the Paal-Knorr synthesis.[7] Ensuring sufficient energy input and proper catalysis can drive the reaction to completion.
Side Reactions with Amine Use a slight excess of the amine (1.1-1.2 equivalents). Avoid a large excess, which can promote side reactions.A slight excess ensures the 1,4-dicarbonyl is fully consumed, but a large excess can lead to the formation of other nitrogen-containing byproducts.
Decomposition of Starting Material Use milder acidic conditions. Brønsted acids like acetic acid or p-toluenesulfonic acid are often effective.[9]This compound can be sensitive to very strong acids, leading to degradation.
Product Loss During Workup If the product is a solid, ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration. For liquid products, perform multiple extractions with a suitable organic solvent.[6]Proper isolation techniques are crucial to maximize the recovery of the synthesized pyrrole.
Knoevenagel Condensation

This reaction involves the condensation of the aldehyde group of this compound with an active methylene compound, typically catalyzed by a weak base.[10][11]

Issue: Low yield of the α,β-unsaturated product.

| Potential Cause | Recommended Solution | Explanation | | :--- | :--- | | Catalyst Inefficiency | Use a weak base like piperidine or pyridine.[3] Strong bases can cause self-condensation of the this compound.[11] Ensure the catalyst is fresh and not degraded. | The choice of base is critical to deprotonate the active methylene compound without promoting competing side reactions of the aldehyde. | | Self-Condensation of this compound | Add the this compound slowly to the mixture of the active methylene compound and the catalyst.[3] | This keeps the concentration of the enolizable aldehyde low at any given time, minimizing the rate of self-condensation.[3] | | Michael Addition Side Reaction | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help.[3] | The initial Knoevenagel product can sometimes react with another molecule of the active methylene compound via a Michael addition, reducing the yield of the desired product. | | Reversibility of the Reaction | Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding molecular sieves.[12] | The Knoevenagel condensation is often reversible. Removing one of the products (water) shifts the equilibrium towards the desired product. |

Aldol Condensation (Intramolecular)

This compound can undergo an intramolecular aldol condensation to form a five-membered ring, 3-methylcyclopent-2-en-1-one. This can be a desired reaction or an unwanted side reaction.

Issue: Low yield of the cyclized product (or its formation as an undesired byproduct).

| Potential Cause | Recommended Solution | Explanation | | :--- | :--- | | Inefficient Ring Closure | Use an appropriate catalyst (acid or base). For base-catalyzed cyclization, ensure at least a stoichiometric amount of base is used if the starting material is consumed. For acid-catalyzed cyclization, use a catalyst like p-toluenesulfonic acid with azeotropic removal of water.[13] | The formation of the five-membered ring is thermodynamically favored, but requires proper catalysis to proceed efficiently. | | Intermolecular Condensation | Run the reaction at high dilution. | High concentrations can favor intermolecular reactions between two molecules of this compound over the desired intramolecular cyclization. | | Reaction Not Driven to Completion | If performing a condensation (as opposed to an addition), ensure sufficient heat is applied to drive the dehydration of the initial aldol adduct.[14] | The formation of the conjugated enone is often the thermodynamic driving force for the reaction. |

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis with this compound
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the primary amine (1.1 eq).

  • If not using acetic acid as the solvent, add a catalytic amount of a Brønsted acid (e.g., a drop of concentrated HCl or 0.1 eq of p-TsOH).[6]

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Knoevenagel Condensation with this compound
  • To a solution of the active methylene compound (e.g., diethyl malonate, 1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, ~0.1 eq).[3]

  • Slowly add this compound (1.0 eq) to the mixture with stirring.

  • Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used if toluene is the solvent to remove water.[12]

  • Monitor the reaction by TLC until the this compound is consumed.

  • Cool the reaction mixture to room temperature and quench with a dilute acid solution (e.g., 2M HCl).[3]

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams to help visualize the key reaction pathways and a logical workflow for troubleshooting low yields.

Paal_Knorr_Pathway This compound This compound Hemiaminal Hemiaminal This compound->Hemiaminal Side Products Side Products This compound->Side Products Decomposition/ Polymerization Primary Amine Primary Amine Primary Amine->Hemiaminal Cyclized Intermediate Cyclized Intermediate Hemiaminal->Cyclized Intermediate Intramolecular Cyclization Pyrrole Product Pyrrole Product Cyclized Intermediate->Pyrrole Product Dehydration

Caption: Paal-Knorr synthesis pathway for pyrrole formation.

Knoevenagel_Troubleshooting Start Low Yield in Knoevenagel Reaction CheckReagents Check Reagent Purity (this compound, Solvent, Active Methylene Cmpd) Start->CheckReagents CheckCatalyst Verify Catalyst Activity (e.g., fresh piperidine) CheckReagents->CheckCatalyst Reagents OK OptimizeConditions Optimize Conditions (Temp, Time, Water Removal) CheckCatalyst->OptimizeConditions Catalyst OK AnalyzeSideProducts Analyze for Side Products (TLC, NMR of crude) OptimizeConditions->AnalyzeSideProducts Still Low Yield SelfCondensation Self-Condensation Product? AnalyzeSideProducts->SelfCondensation MichaelAdduct Michael Adduct? AnalyzeSideProducts->MichaelAdduct SlowAddition Solution: Slowly add this compound SelfCondensation->SlowAddition Yes MonitorTLC Solution: Stop reaction when starting material is consumed MichaelAdduct->MonitorTLC Yes

Caption: Troubleshooting workflow for Knoevenagel condensation.

References

Analytical techniques for monitoring 4-Oxopentanal reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-oxopentanal. Below you will find information on the analytical techniques used to monitor its reaction progress, including detailed experimental protocols and data presentation.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Poor Peak Shape (Tailing) for this compound

  • Question: My this compound peak is tailing. What should I do?

  • Answer: Peak tailing for active compounds like aldehydes is a common issue. A systematic approach can help identify the cause:

    • Initial Assessment: Determine if all peaks are tailing or just the this compound and other polar analytes. If all peaks are tailing, it's likely a flow path issue. If only polar compounds are tailing, it points to chemical activity in the system.[1]

    • Chemical Activity Troubleshooting:

      • Inlet Liner: The inlet liner is a primary site for activity. Deactivated liners are essential. If you are already using one, consider it may be contaminated or worn out. Replace the liner with a new, properly deactivated one.[2][3]

      • Column: Active sites can develop on the column, especially at the inlet end, after many injections. Trimming the first meter of the column can often resolve this.[3] Ensure you are using a column suitable for polar analytes; a wax or a specialized inert column is often a good choice.[3]

      • Sample Derivatization: If tailing persists, consider derivatization to make the analyte less polar and more volatile. This is a common strategy for compounds with active functional groups.[2]

Issue: Low or No Response for this compound

  • Question: I am not seeing a peak for this compound, or the response is very low. What could be the problem?

  • Answer: This can be due to several factors:

    • Sample Stability: this compound can be unstable. Ensure your sample is fresh and has been stored properly, away from conditions that might cause degradation. Check for sample decomposition.[4]

    • Injector Issues:

      • Syringe Problems: The syringe might not be dispensing the sample correctly. Check for blockages or bubbles.[2]

      • Septum Leak: A leaking septum can lead to sample loss. Replace the septum if it is old or has been punctured many times.[4]

      • Inlet Temperature: If the inlet temperature is too high, it can cause thermal degradation of this compound. If it's too low, the sample may not vaporize efficiently. Optimize the inlet temperature.[4]

    • Adsorption: The active nature of this compound can lead to its adsorption in the liner or on the column, especially if the system is not properly deactivated.[2]

High-Performance Liquid Chromatography (HPLC)

Issue: Variable Retention Times for this compound Derivative

  • Question: The retention time for my derivatized this compound is shifting between injections. Why is this happening?

  • Answer: Retention time variability can be caused by:

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.

    • Mobile Phase: The composition of the mobile phase must be consistent. If preparing it manually, ensure accurate measurements. Changes in pH can also affect retention, so ensure proper buffering.

    • Temperature: Column temperature fluctuations can lead to retention time shifts. Using a column oven is highly recommended for stable retention times.

    • Column Collapse: Operating outside the recommended pH range for the column can cause the stationary phase to collapse, leading to retention time issues.[5]

Issue: Ghost Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks ("ghost peaks") in my HPLC chromatogram. What is their source?

  • Answer: Ghost peaks can arise from several sources:

    • Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can appear as peaks, especially in gradient analysis. Use high-purity solvents.

    • Sample Carryover: Residual sample from a previous injection can elute in a later run. Implement a robust needle wash protocol and, if necessary, inject a blank run between samples.

    • Degradation of Sample: this compound or its derivative might be degrading in the autosampler. Consider using a cooled autosampler if stability is an issue.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the analysis of this compound?

A1: Derivatization is a chemical modification of an analyte to enhance its analytical properties.[6] For this compound, derivatization is beneficial for several reasons:

  • Improved Chromatographic Behavior: By converting the polar carbonyl groups into less polar derivatives, peak tailing is reduced, and peak shape is improved in both GC and HPLC.[7]

  • Enhanced Detectability: For HPLC with UV detection, this compound itself has a weak chromophore. Derivatization with a reagent containing a strong chromophore, such as 2,4-dinitrophenylhydrazine (DNPH), significantly increases the sensitivity of the analysis.[7]

  • Increased Volatility and Thermal Stability: For GC analysis, derivatization can increase the volatility and thermal stability of this compound, preventing its degradation in the hot injector and column.[7][8]

Q2: What are the most common derivatizing agents for aldehydes and ketones like this compound?

A2:

  • For HPLC-UV: 2,4-Dinitrophenylhydrazine (DNPH) is the most common derivatizing agent for aldehydes and ketones. It reacts with the carbonyl group to form a stable DNPH-hydrazone derivative that has strong UV absorbance.

  • For GC-MS: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is frequently used. It reacts with carbonyls to form PFBHA-oxime derivatives which are thermally stable and have excellent sensitivity for electron capture detection (ECD) or negative chemical ionization mass spectrometry.[8] Silylation reagents can also be used to derivatize the enol form of the ketone.

Q3: Can I monitor a this compound reaction in real-time using NMR spectroscopy?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring.[9] You can monitor the disappearance of signals corresponding to this compound and the appearance of signals from the product(s). For quantitative analysis, ensure proper experimental setup, including consistent pulse angles and sufficient relaxation delays between scans.[10] Stopped-flow NMR systems can be particularly useful for studying fast reactions.[11]

Q4: How should I prepare and store samples of this compound for analysis?

A4: Due to the reactivity of the aldehyde and ketone functional groups, proper sample handling is crucial.

  • Storage: Store this compound in a cool, dark place in a tightly sealed container to minimize degradation. For long-term storage, refrigeration is recommended.

  • Sample Preparation: When preparing samples for analysis, work quickly and avoid exposure to high temperatures or strong acids/bases unless they are part of the reaction being studied. If derivatization is performed, ensure the reaction goes to completion for accurate quantification.

Quantitative Data Summary

The following table summarizes typical analytical performance data for the techniques discussed. Note that specific values will depend on the instrument, method parameters, and the specific reaction matrix.

Analytical TechniqueAnalyte FormTypical Limit of Quantitation (LOQ)Typical Precision (%RSD)Linearity (R²)
GC-MSDerivatized (e.g., PFBHA-oxime)0.1 - 10 ng/mL< 10%> 0.99
HPLC-UVDerivatized (e.g., DNPH)0.05 - 5 µg/mL< 5%> 0.995
NMR (¹H)NativeConcentration-dependent (mM range)< 2%> 0.99

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Progress (with Derivatization)

This protocol is suitable for monitoring the consumption of this compound in a reaction mixture.

  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent) to stop further transformation of this compound.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., a stable compound with similar chemical properties but different retention time, such as an even-numbered dicarbonyl) to the sample.

  • Derivatization (using PFBHA):

    • To the quenched reaction aliquot, add 500 µL of a solution of PFBHA in a suitable solvent (e.g., 10 mg/mL in pyridine).

    • Vortex the mixture and heat at 60-70°C for 1 hour to ensure complete derivatization.

    • Cool the mixture to room temperature.

  • Extraction:

    • Add 1 mL of an organic solvent (e.g., hexane) and 1 mL of water.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer containing the derivatized analyte to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A mid-polarity column (e.g., DB-35ms) is often suitable.

    • Injection: Inject 1 µL of the extracted sample.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized this compound and other components.

    • MS Detection: Use selected ion monitoring (SIM) or full scan mode. The choice of ions to monitor will depend on the fragmentation pattern of the derivatized this compound.

  • Quantification: The concentration of this compound at each time point is determined by comparing the peak area of the derivatized analyte to that of the internal standard.

Protocol 2: HPLC-UV Analysis of this compound Reaction Progress (with Derivatization)

This protocol is well-suited for monitoring reactions in aqueous or polar solvent systems.

  • Reaction Sampling: As in the GC-MS protocol, take aliquots of the reaction mixture at various time points and quench if necessary.

  • Derivatization (using DNPH):

    • To the aliquot, add an excess of acidified DNPH solution (e.g., a saturated solution of DNPH in acetonitrile with a small amount of sulfuric acid).

    • Allow the reaction to proceed for at least 1 hour at room temperature in the dark to form the DNPH-hydrazone.

  • Sample Preparation:

    • Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC-UV Analysis:

    • HPLC Column: A C18 reversed-phase column is typically used.[12]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate the DNPH derivatives.

    • Detection: Set the UV detector to the wavelength of maximum absorbance for the DNPH-hydrazone derivative (typically around 360 nm).[13]

  • Quantification: Create a calibration curve using standards of derivatized this compound of known concentrations. Use this curve to determine the concentration of this compound in the reaction samples based on their peak areas.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis A Reaction Aliquot B Quench Reaction A->B C Add Internal Standard B->C D Derivatization with PFBHA C->D E Liquid-Liquid Extraction D->E F Inject into GC-MS E->F Transfer Organic Layer G Separation on GC Column F->G H MS Detection G->H I Data Analysis & Quantification H->I

Caption: GC-MS workflow for this compound reaction monitoring.

Logical_Relationship_Troubleshooting Start Poor Peak Shape (Tailing) Q1 Are all peaks tailing? Start->Q1 A1 Flow Path Disruption (e.g., leak, column installation) Q1->A1 Yes A2 Chemical Activity (Analyte Interaction) Q1->A2 No S1 Check for leaks. Reinstall column. A1->S1 S2 Replace inlet liner. A2->S2 S3 Trim column. S2->S3 S4 Consider derivatization. S3->S4

Caption: Troubleshooting logic for peak tailing in GC analysis.

References

Improving the stability of 4-Oxopentanal in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Oxopentanal (also known as Levulinaldehyde). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow or brown. What is happening and is it still usable?

A change in color from colorless/pale yellow to a more intense yellow or brown is a visual indicator of degradation. This is often due to the formation of oligomers or polymers via aldol condensation reactions.[1] The usability of the solution depends on the tolerance of your specific application to impurities. For sensitive experiments requiring high purity, it is strongly recommended to discard the colored solution and prepare a fresh one.

Q2: I am observing inconsistent results or low yields in my reactions. Could the stability of my this compound solution be the cause?

Yes, this is a very common issue. This compound is a reactive dicarbonyl compound susceptible to several degradation pathways, which can alter its effective concentration and introduce interfering byproducts.[2] If you experience poor reproducibility, degradation of your this compound stock or working solution is a likely cause. It is crucial to handle and store the compound properly and to use freshly prepared solutions for optimal results.

Q3: What are the primary chemical pathways that lead to the degradation of this compound in solution?

This compound has two reactive carbonyl groups, making it prone to several degradation pathways:

  • Intramolecular Aldol Condensation: As a 1,4-dicarbonyl compound, it can readily undergo an internal, base or acid-catalyzed reaction to form stable five-membered cyclic products.[2][3][4]

  • Oxidation: The terminal aldehyde group is susceptible to oxidation, especially when exposed to air, which can convert it to 4-oxopentanoic acid.[2]

  • Polymerization: Like many aldehydes, this compound can polymerize, especially at higher concentrations, upon exposure to light, or in the presence of acid/base catalysts or trace metals. This can result in the formation of insoluble precipitates.[5]

  • Hydration: In aqueous solutions, the aldehyde group can reversibly form a gem-diol hydrate, which may affect its reactivity.[6]

Q4: What are the ideal storage and handling conditions for neat this compound and its solutions?

To maximize shelf-life and maintain purity, adhere to the following conditions:

  • Temperature: Store in a freezer at or below -20°C.[7] Some suppliers recommend frozen storage (<0°C).

  • Atmosphere: this compound is air-sensitive and hygroscopic.[7] Always store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture absorption.

  • Container: Use a tightly sealed, appropriate container. For opened containers, carefully reseal and ensure they are kept upright to prevent leakage.[8]

  • Light: Protect from light, as photolysis can be a degradation pathway.[2]

Q5: How can I prepare a more stable stock solution of this compound?

Preparation technique is critical. Use anhydrous solvents like ethyl acetate or chloroform for stock solutions if your experiment allows.[7] If an aqueous solution is necessary, use deoxygenated, high-purity water and prepare the solution immediately before use. Preparing solutions at a lower concentration can also help to slow down polymerization.

Q6: Are there any chemical stabilizers that can be added to a this compound solution?

While adding stabilizers can be complex and may interfere with downstream applications, some strategies have been reported for aldehydes in general:

  • pH Control: The stability of aldehydes can be highly pH-dependent.[9] For reactions involving nucleophiles like amines, a slightly acidic pH (e.g., 3.5-4) is often required to catalyze the reaction without deactivating the nucleophile.[10][11] However, both strong acids and bases can catalyze degradation.[5][6] The optimal pH must be determined empirically for your specific system.

  • Low-Concentration Alkaline Additives: Certain patents suggest that very low concentrations (ppm level) of alkaline substances, such as triethanolamine or sodium carbonate, can inhibit polymerization and autocondensation in aliphatic aldehydes.[5][12] However, their compatibility with this compound and your specific experimental system must be carefully validated.

Q7: I'm observing a precipitate or cloudiness in my this compound reaction mixture. What is the likely cause?

The formation of a precipitate is often a sign of polymerization. This can be triggered by elevated temperatures, incorrect pH, the presence of contaminants, or high concentrations of the aldehyde. To troubleshoot, try reducing the concentration of this compound, ensuring all glassware is scrupulously clean, and carefully controlling the pH and temperature of your reaction.

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions for this compound
ParameterRecommendationRationaleCitations
Storage Temperature Frozen (≤ -20°C)Minimizes all degradation pathways.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[7][8]
Moisture Anhydrous ConditionsCompound is hygroscopic; moisture can facilitate degradation.[7]
Light Protect from LightPrevents photolytic degradation.[2]
Container Tightly SealedPrevents exposure to air and moisture.[8]
Table 2: Overview of Stabilization Strategies
StrategyMethodAdvantagesConsiderations
Optimized Storage Store neat compound at ≤ -20°C under inert gas.Most effective way to preserve purity of the raw material.Requires proper lab equipment (freezer, inert gas line).
Solvent Choice Use anhydrous aprotic solvents (e.g., Ethyl Acetate).Reduces water-related degradation pathways.Must be compatible with the intended reaction.[7]
pH Control Buffer the solution to an optimal pH.Can significantly slow acid/base-catalyzed degradation.Optimal pH is system-dependent and requires empirical testing.[9]
Fresh Preparation Prepare solutions immediately before use.Minimizes the time for degradation to occur.May not be practical for all experimental workflows.
Low Concentration Work with dilute solutions.Reduces the rate of self-condensation and polymerization.May not be feasible for all reaction types.

Troubleshooting Guides

Guide 1: Inconsistent Experimental Results

If you are experiencing poor reproducibility, follow these steps to diagnose issues with your this compound solution.

G start Inconsistent Experimental Results check_stock Is the this compound stock solution old or improperly stored? start->check_stock prepare_fresh Prepare a fresh solution from a new or properly stored vial. check_stock->prepare_fresh  Yes check_working Was the working solution prepared long before use? check_stock->check_working  No check_purity Verify purity of new stock (e.g., via NMR or HPLC). prepare_fresh->check_purity end_ok Problem Resolved check_purity->end_ok prepare_just_in_time Prepare working solutions immediately before each experiment. check_working->prepare_just_in_time  Yes check_conditions Are reaction pH, temperature, and atmosphere controlled? check_working->check_conditions  No prepare_just_in_time->end_ok optimize_conditions Optimize and strictly control experimental parameters. check_conditions->optimize_conditions  Yes end_persist Problem Persists: Consult further literature for system-specific issues. check_conditions->end_persist  No optimize_conditions->end_ok

Troubleshooting workflow for inconsistent results.
Guide 2: Solution Discoloration or Precipitate Formation

Use this guide if you observe physical changes in your this compound solution.

G start Solution Discoloration or Precipitate Observed precipitate Is there a solid precipitate? start->precipitate polymerization Likely Polymerization. Probable Cause: - High Concentration - Contamination (Acid/Base) - High Temperature precipitate->polymerization  Yes discoloration Is the solution colored (Yellow/Brown)? precipitate->discoloration  No solution_poly Action: 1. Discard solution. 2. Use lower concentration. 3. Ensure inert reaction conditions. polymerization->solution_poly aldol Likely Aldol Condensation and Oligomerization. Probable Cause: - Exposure to air/light - Incorrect pH - Prolonged storage discoloration->aldol  Yes no_change No physical change, but instability suspected? discoloration->no_change  No solution_aldol Action: 1. Discard solution. 2. Prepare fresh solution. 3. Store under inert gas   and protect from light. aldol->solution_aldol analytical Use analytical method (e.g., HPLC) to quantify concentration and detect degradation products. no_change->analytical

Diagnostic flowchart for physical degradation.

Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Storing this compound

This protocol outlines the best practices for handling neat this compound upon receipt and for subsequent storage to maintain its integrity.

  • Receiving: Upon receipt, inspect the container for any signs of damage. If possible, unpack antineoplastic hazardous drugs in an area with neutral or negative pressure.[13]

  • Initial Storage: Immediately place the sealed container in a freezer (≤ -20°C) designated for reactive chemicals.

  • Aliquoting: If you need to aliquot the compound, do so in a certified chemical fume hood. Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: Before opening, briefly purge the headspace of the container with a gentle stream of dry argon or nitrogen.

  • Dispensing: Use clean, dry glassware (syringes, pipettes) to quickly dispense the desired amount.

  • Resealing and Storage: Purge the headspace of the original container with inert gas again before tightly resealing. Wrap the cap with paraffin film for an extra barrier. Promptly return the container to the freezer (≤ -20°C).[7]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and date opened.

Protocol 2: Preparation of a Stabilized Working Solution

This protocol describes how to prepare a working solution of this compound for immediate use in an experiment, minimizing degradation.

G cluster_prep Preparation Steps start Select appropriate anhydrous solvent deoxygenate Deoxygenate solvent (e.g., sparge with Ar/N2 for 15-30 min) start->deoxygenate glassware Use clean, dry, and if possible, oven-dried glassware. deoxygenate->glassware transfer Under inert atmosphere, transfer solvent to flask. glassware->transfer add_4OP Add required amount of This compound to the solvent via syringe. transfer->add_4OP mix Mix gently until homogenous. Avoid vigorous heating. add_4OP->mix use_immediately Use the freshly prepared solution immediately for the best results. mix->use_immediately

Workflow for preparing a working solution.
Protocol 3: Monitoring this compound Stability by HPLC

This basic HPLC method can be used to assess the purity of a stock solution over time or to quantify the remaining this compound in a reaction mixture.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or a compatible solvent. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dilute an aliquot of your this compound solution to fall within the range of the standard curve.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm (Note: An optimal wavelength should be determined by running a UV scan).

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Analysis: Inject standards to create a calibration curve. Inject the sample and quantify the this compound peak based on its retention time and the calibration curve. The appearance of new peaks is indicative of degradation products. This type of forced degradation study can help identify potential issues.[14]

References

Technical Support Center: Purification of Commercial 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Oxopentanal. Our aim is to help you identify and remove common impurities, ensuring the high purity required for your sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial this compound?

Commercial this compound can contain several types of impurities stemming from its synthesis, storage, and handling. While a specific certificate of analysis for your batch is the best source of information, common impurities can be categorized as follows:

  • Synthesis Byproducts: The manufacturing process can leave residual starting materials, reagents, or byproducts. For instance, if synthesized via ozonolysis of precursors like limonene, other carbonyl compounds may be present.

  • Self-Condensation/Polymerization Products: this compound can undergo self-condensation reactions, particularly under basic conditions or upon prolonged storage, leading to higher molecular weight impurities and a viscous residue.

  • Oxidation Products: The aldehyde group is susceptible to oxidation, which can form 4-oxopentanoic acid.

  • Solvent Residues: Residual solvents from the synthesis and purification process may be present.

  • Water: The presence of water can impact stability and reactivity in certain applications.

Q2: My this compound has a yellow or brownish tint. What could be the cause and is it still usable?

A yellow or brownish discoloration often indicates the formation of chromophores due to degradation or side reactions. One common cause is the reaction of this compound with trace amounts of nitrogen-containing compounds (like ammonia or amines) to form colored pyrrole-based structures. This process is known as browning.[1]

Whether the material is still usable depends on your specific application. For applications where color is not critical and the purity is otherwise acceptable, it might be used. However, for most research and development purposes, especially in drug development, purification is highly recommended to remove these colored impurities.

Q3: How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity of this compound. The most common and effective method is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile and semi-volatile compounds, allowing for the identification and quantification of both this compound and its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for identifying and quantifying impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Purity Determined by GC-MS Presence of volatile impurities, residual solvents, or synthesis byproducts.1. Fractional Distillation: For volatile impurities with different boiling points. 2. Column Chromatography: To separate based on polarity.
Product Discoloration (Yellow/Brown) Formation of colored byproducts, often from reactions with nitrogen-containing compounds.1. Column Chromatography: Effective for removing polar, colored impurities. 2. Activated Carbon Treatment: Can sometimes be used to adsorb colored impurities.
Presence of a High-Boiling, Viscous Residue Polymerization or self-condensation of this compound.1. Vacuum Distillation: To separate the monomeric this compound from non-volatile polymers.
Acidic pH of the Sample Oxidation of the aldehyde to 4-oxopentanoic acid.1. Aqueous Wash: A gentle wash with a dilute sodium bicarbonate solution, followed by extraction and drying. 2. Column Chromatography: To separate the more polar carboxylic acid.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This method is suitable for removing volatile impurities with boiling points different from this compound, as well as non-volatile polymeric residues.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle and stirrer

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the impure this compound to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin stirring and slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the flask using the heating mantle.

  • Fraction Collection: Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Pressure (mmHg) Approximate Boiling Point (°C)
10~80-85
20~100-105[2]
Protocol 2: Purification of this compound by Flash Column Chromatography

This technique is effective for separating impurities with different polarities, such as colored byproducts and oxidation products.

Materials:

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The desired this compound should have an Rf value of approximately 0.2-0.4. A good starting point is a 4:1 to 2:1 mixture of hexanes:ethyl acetate.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_end Final Product Commercial_4_Oxopentanal Commercial This compound Purity_Analysis Purity Analysis (GC-MS, NMR) Commercial_4_Oxopentanal->Purity_Analysis Sample Fractional_Distillation Fractional Vacuum Distillation Purity_Analysis->Fractional_Distillation Volatile/ Non-volatile Impurities Column_Chromatography Column Chromatography Purity_Analysis->Column_Chromatography Polar/ Colored Impurities Pure_4_Oxopentanal Pure This compound Fractional_Distillation->Pure_4_Oxopentanal Column_Chromatography->Pure_4_Oxopentanal

Caption: General workflow for the purification of commercial this compound.

Impurity_Logic cluster_impurities Potential Impurities cluster_degradation Degradation Pathways Impure_4_Oxopentanal Impure this compound Synthesis_Byproducts Synthesis Byproducts Impure_4_Oxopentanal->Synthesis_Byproducts Degradation_Products Degradation Products Impure_4_Oxopentanal->Degradation_Products Residual_Solvents Residual Solvents Impure_4_Oxopentanal->Residual_Solvents Self_Condensation Self-Condensation/ Polymerization Degradation_Products->Self_Condensation Oxidation Oxidation Degradation_Products->Oxidation Reaction_with_N Reaction with Nitrogen Compounds Degradation_Products->Reaction_with_N

Caption: Logical relationship of potential impurities in this compound.

References

Optimizing temperature and pressure for 4-Oxopentanal distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the distillation of 4-Oxopentanal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the distillation of this compound.

Issue Possible Causes Recommended Solutions
No or Slow Distillation - Inadequate Vacuum: The pressure in the system is not low enough to achieve the desired boiling point. - Insufficient Heating: The heating mantle temperature is too low. - System Leak: Leaks in the glassware joints or tubing are preventing the system from reaching the target vacuum.- Verify Vacuum Level: Ensure your vacuum pump is operating correctly and can achieve the required pressure. Check the manometer reading. - Increase Heat: Gradually increase the temperature of the heating mantle. Be mindful of the compound's thermal stability. - Check for Leaks: Inspect all joints and connections for leaks. Re-grease joints if necessary. A hissing sound is a common indicator of a leak.
Bumping or Unstable Boiling - Lack of Boiling Chips/Stir Bar: Absence of a nucleation source for smooth boiling. - Heating Too Rapidly: The rapid increase in temperature can cause violent boiling. - High Viscosity of the Crude Mixture: A thick starting material can hinder smooth boiling.- Add Boiling Aids: Ensure fresh boiling chips or a magnetic stir bar are in the distillation flask. - Regulate Heating: Increase the heat gradually to allow for controlled boiling. - Dilute the Mixture: If permissible for your process, consider diluting the crude mixture with a suitable high-boiling, inert solvent.
Product Degradation or Darkening - Overheating: The distillation temperature is too high, causing thermal decomposition of this compound. - Prolonged Heating: Extended time at elevated temperatures, even below the decomposition point, can lead to degradation. - Presence of Impurities: Acidic or basic impurities can catalyze decomposition at lower temperatures.- Reduce Distillation Temperature: Use a lower vacuum to decrease the boiling point. Refer to the vapor pressure data below. - Minimize Distillation Time: Once the desired fraction begins to distill, collect it promptly. - Neutralize Crude Product: Wash the crude this compound with a mild bicarbonate solution to remove acidic impurities before distillation. Ensure the product is thoroughly dried afterward.
Poor Separation of Impurities - Inefficient Fractionating Column: The column used may not have enough theoretical plates for the separation. - Azeotrope Formation: this compound may form an azeotrope with residual solvents or impurities, preventing separation by simple distillation. - Distillation Rate Too High: A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.- Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Consider Azeotropic Distillation: If an azeotrope is suspected (e.g., with water), consider using a solvent that forms a different azeotrope to aid in separation (e.g., toluene). Further investigation into the specific azeotropic behavior is recommended. - Slow Down the Distillation: Reduce the heating rate to allow for better separation.
Water in the Distillate - Incomplete Drying of Crude Product: Residual water from the workup is co-distilling. - Hygroscopic Nature of this compound: The compound can absorb moisture from the atmosphere if not handled under anhydrous conditions.- Thoroughly Dry the Crude Product: Use a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and ensure it is completely removed before distillation. - Use Dry Glassware and an Inert Atmosphere: Ensure all glassware is oven-dried and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pressure and temperature for the distillation of this compound?

A1: A good starting point for vacuum distillation is a pressure of 16-20 mmHg (or Torr). At these pressures, this compound will boil in the range of 70-105°C.[1][2] It is always advisable to start with a lower temperature and gradually increase it to find the optimal point for your specific setup and purity requirements.

Q2: Is this compound prone to decomposition during distillation?

Q3: Does this compound form azeotropes?

A3: There is no specific experimental data found for azeotropes of this compound. However, due to the presence of two carbonyl groups, it is plausible that it may form azeotropes with protic solvents like water. If you are having difficulty removing a solvent, consider the possibility of an azeotrope and explore azeotropic distillation techniques with a suitable entrainer like toluene.

Q4: What are the common impurities found in crude this compound?

A4: Common impurities can include unreacted starting materials, solvents from the synthesis, and by-products from side reactions. Depending on the synthetic route, these could include aldol condensation products or oxidation products. A pre-distillation workup, such as an aqueous wash, can help remove some of these impurities.

Q5: What safety precautions should I take when distilling this compound?

A5: Always conduct the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Use a vacuum screen or wrap the distillation flask with tape to protect from implosion. Never heat a closed system. Ensure all glassware is free of cracks or defects.

Data Presentation

Boiling Point of this compound at Various Pressures

Pressure (mmHg/Torr)Boiling Point (°C)
760 (Atmospheric)~170.3
20100-105
1670

Note: The atmospheric boiling point is an estimate and distillation at this temperature is not recommended due to the potential for thermal decomposition.

Experimental Protocols

Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Thermometer and adapter

  • Vacuum pump

  • Manometer

  • Cold trap (recommended)

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Add the crude this compound to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Add a magnetic stir bar or fresh boiling chips to the flask.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram below.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Securely clamp the distillation flask and receiving flask.

    • Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump.

    • Connect the condenser to a circulating cold-water source.

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Start the magnetic stirrer.

    • Begin to evacuate the system slowly. The pressure should drop to the desired level (e.g., 16-20 mmHg).

    • Once the desired pressure is stable, begin to heat the distillation flask gently.

    • Observe the mixture for smooth boiling.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature approaches the expected boiling point of this compound, change to a clean receiving flask.

    • Collect the main fraction over a narrow temperature range. Record the temperature and pressure.

    • If the distillation rate slows or the temperature drops, it may indicate that the main fraction has been collected.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system by introducing an inert gas or air.

    • Turn off the vacuum pump.

    • Turn off the cooling water.

    • Disassemble the apparatus.

Visualizations

Distillation_Troubleshooting start Distillation Issue no_distillate No or Slow Distillation start->no_distillate bumping Bumping/Unstable Boiling start->bumping degradation Product Degradation/Darkening start->degradation poor_separation Poor Separation start->poor_separation cause_vacuum Inadequate Vacuum? no_distillate->cause_vacuum cause_boiling_aids No Boiling Chips/Stirrer? bumping->cause_boiling_aids cause_overheating Temperature Too High? degradation->cause_overheating cause_column Inefficient Column? poor_separation->cause_column cause_heat Insufficient Heat? cause_vacuum->cause_heat No sol_vacuum Check Pump & Manometer cause_vacuum->sol_vacuum Yes cause_leak System Leak? cause_heat->cause_leak No sol_heat Increase Mantle Temp. cause_heat->sol_heat Yes sol_leak Inspect & Re-grease Joints cause_leak->sol_leak Yes cause_rapid_heat Heating Too Fast? cause_boiling_aids->cause_rapid_heat No sol_boiling_aids Add Boiling Aids cause_boiling_aids->sol_boiling_aids Yes sol_rapid_heat Reduce Heating Rate cause_rapid_heat->sol_rapid_heat Yes cause_impurities Acidic/Basic Impurities? cause_overheating->cause_impurities No sol_overheating Lower Pressure/Temp. cause_overheating->sol_overheating Yes sol_impurities Neutralize & Dry Crude cause_impurities->sol_impurities Yes cause_azeotrope Azeotrope Formation? cause_column->cause_azeotrope No sol_column Use Higher Efficiency Column cause_column->sol_column Yes cause_rate Distillation Rate Too High? cause_azeotrope->cause_rate No sol_azeotrope Consider Azeotropic Distillation cause_azeotrope->sol_azeotrope Yes sol_rate Reduce Heating Rate cause_rate->sol_rate Yes

Caption: Troubleshooting Logic for this compound Distillation.

Distillation_Workflow cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_distillation Distillation Process cluster_shutdown Shutdown prep_1 Charge Flask with Crude Product prep_2 Add Stir Bar/Boiling Chips prep_1->prep_2 assembly_1 Assemble Glassware prep_2->assembly_1 assembly_2 Connect Vacuum & Condenser assembly_1->assembly_2 dist_1 Start Cooling Water & Stirrer assembly_2->dist_1 dist_2 Evacuate System dist_1->dist_2 dist_3 Apply Gentle Heat dist_2->dist_3 dist_4 Collect Fractions dist_3->dist_4 shut_1 Cool System dist_4->shut_1 shut_2 Vent to Atmosphere shut_1->shut_2 shut_3 Turn Off Equipment shut_2->shut_3

Caption: Experimental Workflow for Vacuum Distillation.

References

Technical Support Center: 4-Oxopentanal (Levulinaldehyde) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Oxopentanal, also known as Levulinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory-scale synthesis routes for this compound are the ozonolysis of a suitable alkene precursor, such as allylacetone (1-hexen-5-one), and multi-step pathways originating from biomass-derived furfuryl alcohol. The furfuryl alcohol route typically proceeds through a levulinic acid intermediate, which then requires reduction to the aldehyde.

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: Key scale-up challenges include:

  • Reaction Control: Managing the exothermic nature of reactions like ozonolysis to prevent side reactions and ensure safety.

  • Product Stability: this compound, being a dialdehyde, can be prone to self-condensation or polymerization, especially under harsh conditions.

  • Purification: Efficiently separating the product from starting materials, solvents, and byproducts at a larger scale can be complex. Purification via bisulfite adduct formation is common but has its own set of challenges.

  • Reagent Handling: Safe handling and delivery of hazardous reagents like ozone on a large scale require specialized equipment and procedures.

Q3: How can I monitor the progress of my this compound synthesis?

A3: Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of the consumption of starting materials and formation of the product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify byproducts and confirm the molecular weight of the product.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is a hygroscopic oil and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield in Ozonolysis Synthesis
Potential Cause Recommended Solution
Incomplete Reaction Ensure a slight excess of ozone is bubbled through the solution. Monitor the reaction for the characteristic blue color of unreacted ozone. Extend the reaction time if necessary.
Suboptimal Temperature Maintain a low reaction temperature (typically -78°C) to prevent over-oxidation and side reactions. Ensure efficient cooling and stirring, especially on a larger scale.
Product Loss During Workup Use a mild reductive workup (e.g., dimethyl sulfide or triphenylphosphine) to minimize the formation of byproducts. Be cautious during solvent removal as this compound has some volatility.
Formation of Byproducts Over-oxidation can lead to the formation of levulinic acid. Ensure a strictly reductive workup. Incomplete cleavage can leave unreacted starting material.
Issue 2: Difficulties with Purification via Bisulfite Adduct
Potential Cause Recommended Solution
Low Yield of Precipitated Adduct The bisulfite adduct of this compound may be soluble in the reaction mixture.[1] Try adding a co-solvent like ethanol to induce precipitation.[1][2][3] Alternatively, perform a liquid-liquid extraction to isolate the water-soluble adduct in the aqueous phase.[1][4] Ensure you are using a freshly prepared, saturated sodium bisulfite solution.[1][3]
Oily or Gummy Precipitate This can be due to impurities from the crude reaction mixture coating the adduct crystals. Ensure the crude product is washed to remove major impurities before adduct formation. Thoroughly wash the filtered adduct with a cold solvent (e.g., ethanol or ether) to remove residual impurities.[3]
Decomposition During Aldehyde Regeneration Aldehyde regeneration requires basic conditions, which can cause side reactions for sensitive molecules.[1] Use a moderate base like sodium carbonate or bicarbonate instead of strong bases like NaOH to decompose the adduct.[3] Perform the regeneration at a low temperature and extract the aldehyde immediately into an organic solvent to minimize its exposure to the basic aqueous phase.[3]
Incomplete Regeneration of the Aldehyde Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to fully decompose the adduct. Allow for sufficient stirring time after basification before extraction.

Below is a troubleshooting workflow for low yield during purification via bisulfite adduct formation.

G start Low Yield of Purified this compound no_precipitate No/Poor Adduct Precipitation start->no_precipitate During Adduct Formation low_recovery Low Recovery After Regeneration start->low_recovery During Aldehyde Liberation adduct_soluble Adduct is water-soluble? no_precipitate->adduct_soluble incomplete_regen Incomplete Regeneration? low_recovery->incomplete_regen bisulfite_old Is bisulfite solution fresh? adduct_soluble->bisulfite_old No solution1 Action: Use liquid-liquid extraction to isolate adduct in aqueous phase. adduct_soluble->solution1 Yes bisulfite_old->start Yes, retry solution2 Action: Prepare fresh, saturated sodium bisulfite solution. bisulfite_old->solution2 No product_degradation Product Degradation? incomplete_regen->product_degradation No solution3 Action: Increase pH to >10 with Na2CO3. Increase stirring time. incomplete_regen->solution3 Yes solution4 Action: Use milder base (e.g., NaHCO3). Work at low temperature. Extract immediately. product_degradation->solution4 Yes

Troubleshooting workflow for bisulfite adduct purification.

Data Presentation: Comparison of Synthesis Routes

The following table provides a qualitative comparison of the two main synthesis routes to this compound. Quantitative data in the literature for direct, high-yield synthesis of this compound is sparse, and yields can be highly dependent on the specific reaction conditions and scale.

Parameter Ozonolysis of Allylacetone From Furfuryl Alcohol (Multi-step)
Starting Material AllylacetoneFurfuryl Alcohol
Number of Steps 12-3 (e.g., Oxidation to Levulinic Acid, then Reduction)
Typical Yield Moderate to GoodVariable (Depends on efficiency of each step)
Key Reagents Ozone, Reductive Agent (e.g., DMS)Oxidant (e.g., H₂O₂), Acid Catalyst, Reducing Agent
Scale-up Challenges Handling of explosive ozonides, precise temperature control, ozone generation.Catalyst separation, potential for side reactions in each step, purification of intermediates.
Byproducts Over-oxidation to levulinic acid, incomplete reaction products.Humins, other furanic derivatives, products of over-reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis of Allylacetone

This protocol is a representative procedure based on standard ozonolysis reactions.

Materials:

  • Allylacetone (1-hexen-5-one)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Dimethyl sulfide (DMS)

  • Ozone (generated from an ozone generator)

  • Nitrogen or Argon gas

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet tube connected to a bubbler containing potassium iodide solution (to quench excess ozone) is flame-dried and cooled under a stream of nitrogen.

  • Dissolution: Dissolve allylacetone (1 equivalent) in a 2:1 mixture of anhydrous DCM and anhydrous MeOH at a concentration of approximately 0.1 M.

  • Ozonolysis: Cool the solution to -78°C using a dry ice/acetone bath. Bubble ozone gas through the stirred solution. The reaction is monitored by TLC or by the appearance of a persistent blue color in the solution, indicating the presence of unreacted ozone.

  • Quenching: Once the reaction is complete, switch the gas flow from ozone to nitrogen or argon and bubble through the solution for 15-20 minutes to remove any excess ozone.

  • Reductive Workup: While maintaining the temperature at -78°C, add dimethyl sulfide (1.5 equivalents) dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel or via the formation of a bisulfite adduct (see Protocol 2).

The following diagram illustrates the general workflow for the ozonolysis synthesis.

G cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Allylacetone in DCM/MeOH B Cool to -78°C A->B C Bubble O3 until blue B->C D Purge with N2 C->D E Add DMS (reductive agent) D->E F Warm to RT, stir overnight E->F G Concentrate F->G Proceed to Workup H Extract with Ether G->H I Wash (NaHCO3, Brine) H->I J Dry (MgSO4) I->J K Concentrate J->K L Purify (Chromatography/Bisulfite) K->L M M L->M Pure this compound G start Crude this compound step1 Dissolve in MeOH/DMF + Saturated NaHSO3 start->step1 precipitate Precipitate Forms? step1->precipitate filter Filter and Wash Solid Adduct precipitate->filter Yes extract Extract Aqueous Phase (Contains Soluble Adduct) precipitate->extract No regenerate Regenerate Aldehyde: Suspend/Use Aqueous Phase + Ether + Base (Na2CO3) filter->regenerate extract->regenerate workup Extract with Ether, Wash, Dry, Concentrate regenerate->workup end Pure this compound workup->end

References

Characterization of byproducts in 4-Oxopentanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating challenges encountered during the synthesis of 4-Oxopentanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two primary synthesis routes for this compound are the reduction of levulinic acid and the ozonolysis of cyclopentene. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: What are the most common byproducts observed in the synthesis of this compound from levulinic acid?

A2: The most prevalent byproducts in the synthesis from levulinic acid are γ-valerolactone (GVL), 4-hydroxyvaleric acid (HVA), and valeric acid.[1][2] The formation of these byproducts is highly dependent on the reaction conditions, including the catalyst, solvent, temperature, and pressure.

Q3: What side products can be expected from the ozonolysis of cyclopentene?

A3: The ozonolysis of cyclopentene can lead to the formation of a primary ozonide, which is typically unstable and rearranges to a more stable secondary ozonide.[3][4] The workup conditions determine the final products. Reductive workup yields this compound, while oxidative workup can lead to the formation of glutaric acid and other carboxylic acids. Incomplete reactions or side reactions can also result in the presence of unreacted cyclopentene or polymeric peroxides.

Q4: What analytical techniques are recommended for identifying and quantifying byproducts in this compound synthesis?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts. Derivatization, for instance with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can improve the chromatographic separation and detection of carbonyl compounds.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of both the desired product and any isolated byproducts.[7][8]

Troubleshooting Guides

Synthesis Route 1: Reduction of Levulinic Acid

Problem 1: Low yield of this compound and high yield of γ-valerolactone (GVL).

  • Question: My reaction is producing a significant amount of GVL instead of the target this compound. What are the likely causes and how can I mitigate this?

  • Answer: High GVL formation is a common issue and is often attributed to the reaction conditions favoring the intramolecular esterification of the intermediate, 4-hydroxyvaleric acid (HVA).

    • Catalyst Selection: The choice of catalyst is critical. Some catalysts, particularly those with strong Lewis acidity, can promote the cyclization to GVL.[9] Consider using a catalyst system that is more selective for the reduction of the carboxylic acid to the aldehyde without promoting subsequent reactions.

    • Reaction Temperature: Higher temperatures can favor the formation of GVL.[10] Optimizing the reaction temperature to the lowest effective level can help minimize this side reaction.

    • Reaction Time: Prolonged reaction times can lead to the conversion of the desired product into byproducts. Monitor the reaction progress closely using techniques like TLC or GC to determine the optimal reaction time.

    • Solvent Effects: The solvent can influence the reaction pathway. Protic solvents may participate in the reaction or favor different reaction intermediates. Experimenting with different aprotic solvents might reduce GVL formation.

Problem 2: Presence of unreacted levulinic acid in the final product mixture.

  • Question: After the reaction, I still have a significant amount of starting material. How can I improve the conversion of levulinic acid?

  • Answer: Incomplete conversion can be due to several factors related to the reaction setup and reagents.

    • Catalyst Activity: The catalyst may be deactivated or not present in a sufficient amount. Ensure the catalyst is fresh and used in the correct loading. For heterogeneous catalysts, ensure proper mixing to maximize contact with the reactants.

    • Hydrogen Source: If using a catalytic transfer hydrogenation approach with a hydrogen donor like formic acid or isopropanol, ensure the donor is in sufficient excess and that the catalyst is effective for the hydrogen transfer.[11][12]

    • Reaction Conditions: The temperature and pressure (if using H₂ gas) may be insufficient. Gradually increase these parameters while monitoring for byproduct formation.

    • Purity of Starting Material: Impurities in the levulinic acid can poison the catalyst. Ensure the starting material is of high purity.[13]

Synthesis Route 2: Ozonolysis of Cyclopentene

Problem 1: Low yield of this compound after reductive workup.

  • Question: I am getting a low yield of this compound from the ozonolysis of cyclopentene. What are the common pitfalls?

  • Answer: Low yields in ozonolysis can stem from issues during the ozone addition or the workup step.

    • Incomplete Ozonolysis: Ensure that the reaction is run to completion. A persistent blue color of ozone in the solution is a common indicator of reaction completion.[14] Passing ozone for an insufficient amount of time will leave unreacted starting material.

    • Ozonide Stability: The intermediate ozonide can be unstable. It is crucial to maintain a low temperature (typically -78 °C) throughout the ozonolysis step to prevent its decomposition into unwanted side products.[6]

    • Choice and Amount of Reducing Agent: The choice and stoichiometry of the reducing agent in the workup are critical. Insufficient reducing agent (e.g., dimethyl sulfide, zinc) will lead to incomplete reduction of the ozonide.[6]

    • Volatile Product: this compound is a relatively volatile compound. Care must be taken during the workup and purification steps (e.g., rotary evaporation) to avoid product loss.[15]

Problem 2: Formation of acidic byproducts.

  • Question: My final product is acidic, and I suspect the formation of carboxylic acids. How can I prevent this?

  • Answer: The formation of carboxylic acids indicates an oxidative workup is occurring.

    • Reductive Workup Conditions: Ensure that the workup conditions are strictly reductive. The presence of oxidizing agents, or even air in some cases, during the workup can lead to the oxidation of the initially formed aldehyde to a carboxylic acid. Using a reducing agent like dimethyl sulfide or zinc powder is standard for obtaining the aldehyde.[6][16]

    • Avoid Peroxidic Impurities: The ozonide itself is a peroxide. Incomplete reduction can leave peroxidic species that might oxidize the aldehyde. Ensure a sufficient amount of reducing agent is used and the reaction is allowed to proceed to completion.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and their Typical Characterization Data.

Byproduct NameSynthesis RouteTypical Analytical MethodKey Identification Features
γ-Valerolactone (GVL) Levulinic Acid ReductionGC-MS, ¹H NMR, ¹³C NMRGC-MS: Characteristic mass spectrum with a molecular ion peak at m/z 100. ¹H NMR (CDCl₃): δ 4.65 (m, 1H), 2.55 (m, 2H), 2.37 (m, 1H), 1.84 (m, 1H), 1.42 (d, 3H).[17][18] ¹³C NMR (CDCl₃): δ 177.1, 77.3, 29.6, 29.0, 20.9.[17]
4-Hydroxyvaleric Acid (HVA) Levulinic Acid ReductionLC-MS, GC-MS (after derivatization)LC-MS: Detection of the corresponding molecular ion. GC-MS: Requires derivatization of the hydroxyl and carboxylic acid groups.
Valeric Acid Levulinic Acid ReductionGC-MS, ¹H NMRGC-MS: Characteristic fragmentation pattern. ¹H NMR: Presence of a carboxylic acid proton signal and characteristic alkyl chain signals.
Glutaric Acid Cyclopentene Ozonolysis (Oxidative Workup)LC-MS, GC-MS (after esterification)LC-MS: Detection of the molecular ion. GC-MS: Requires derivatization (e.g., esterification) to improve volatility.
Secondary Ozonide Cyclopentene OzonolysisNMR (at low temperature)Can sometimes be observed by NMR at low temperatures before workup, but is often unstable.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Byproducts

This protocol provides a general method for the analysis of this compound and its byproducts. Optimization may be required based on the specific instrument and column used.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

    • For quantitative analysis, add an appropriate internal standard.

    • Optional Derivatization: For enhanced detection of carbonyl compounds, derivatization with PFBHA can be performed. To a vial containing the sample, add a solution of PFBHA in an appropriate solvent and allow it to react.

  • GC-MS Parameters:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-400.

Protocol 2: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve a few milligrams of the purified product or byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • NMR Acquisition Parameters (300 MHz Spectrometer):

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., -1 to 12 ppm).

Mandatory Visualization

Synthesis_Pathways cluster_0 Synthesis Route 1: Reduction of Levulinic Acid cluster_1 Synthesis Route 2: Ozonolysis of Cyclopentene LA Levulinic Acid HVA 4-Hydroxyvaleric Acid (HVA) LA->HVA Reduction OPA1 This compound HVA->OPA1 Oxidation/Dehydration GVL γ-Valerolactone (GVL) (Byproduct) HVA->GVL Intramolecular Esterification VA Valeric Acid (Byproduct) HVA->VA Further Reduction CP Cyclopentene PO Primary Ozonide CP->PO Ozonolysis SO Secondary Ozonide PO->SO Rearrangement OPA2 This compound SO->OPA2 Reductive Workup GA Glutaric Acid (Byproduct) SO->GA Oxidative Workup

Caption: Synthetic pathways to this compound.

Analytical_Workflow cluster_0 GC-MS Workflow for Byproduct Analysis Sample Reaction Mixture Sample Dilution Dilution & Internal Standard Addition Sample->Dilution Derivatization Optional: Derivatization (PFBHA) Dilution->Derivatization GCMS GC-MS Analysis Dilution->GCMS Derivatization->GCMS Data Data Processing: - Peak Integration - Library Search - Quantification GCMS->Data Report Identification & Quantification of Byproducts Data->Report

Caption: GC-MS analytical workflow.

Troubleshooting_Logic cluster_0 Troubleshooting Low Yield of this compound Start Low Yield of this compound Route Identify Synthesis Route Start->Route LA_Route Levulinic Acid Reduction Route->LA_Route Levulinic Acid Ozo_Route Cyclopentene Ozonolysis Route->Ozo_Route Ozonolysis High_GVL High GVL Formation? LA_Route->High_GVL Unreacted_LA Unreacted Levulinic Acid? LA_Route->Unreacted_LA Incomplete_Ozo Incomplete Ozonolysis? Ozo_Route->Incomplete_Ozo Acidic_Product Acidic Byproducts? Ozo_Route->Acidic_Product Sol_GVL - Optimize Catalyst - Lower Temperature - Reduce Reaction Time High_GVL->Sol_GVL Yes Sol_LA - Check Catalyst Activity - Ensure Sufficient H₂ Source - Optimize T & P Unreacted_LA->Sol_LA Yes Sol_Ozo - Ensure Complete Ozone Addition - Maintain Low Temperature - Check Reducing Agent Incomplete_Ozo->Sol_Ozo Yes Sol_Acid - Ensure Reductive Workup - Avoid Oxidizing Agents Acidic_Product->Sol_Acid Yes

Caption: Troubleshooting logic for low yield.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for 4-Oxopentanal Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a reactive keto-aldehyde like 4-oxopentanal, selecting the appropriate analytical methodology is paramount to ensure product safety and efficacy. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.

At a Glance: Method Comparison

Both HPLC and GC-MS offer robust platforms for the analysis of this compound, each with distinct advantages and considerations. The choice between the two often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and the nature of potential impurities.

ParameterHPLC with UV Detection (via DNPH Derivatization)GC-MS (via Silylation Derivatization)
Principle Separation of the UV-active 2,4-dinitrophenylhydrazone derivative of this compound from impurities in a liquid mobile phase based on polarity.Separation of the volatile trimethylsilyl derivative of this compound from impurities in a gaseous mobile phase based on boiling point and polarity, with mass spectrometric detection for identification and quantification.
Sample Volatility Not a limiting factor, suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable, often necessitating derivatization for polar compounds like this compound.
Derivatization Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is typically required to introduce a chromophore for UV detection.Derivatization (e.g., silylation) is often necessary to increase volatility and thermal stability, and to improve peak shape.
Limit of Detection (LOD) Estimated to be in the range of 0.01 - 0.1 µg/mL.Can be very low, potentially in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM).
Limit of Quantification (LOQ) Estimated to be in the range of 0.05 - 0.5 µg/mL.Typically in the low ng/mL range.
Linearity Excellent, with correlation coefficients (R²) typically >0.999 over a wide concentration range.Generally good, with R² >0.99 over a narrower dynamic range compared to HPLC-UV.
Precision (%RSD) Typically <2% for intra- and inter-day precision.Generally <10% for intra- and inter-day precision.
Specificity Good, but co-elution with impurities having similar UV absorbance can occur. Peak purity analysis using a Diode Array Detector (DAD) is recommended.Excellent, as mass spectrometry provides structural information, allowing for the differentiation of co-eluting compounds with different mass spectra.
Instrumentation Cost Generally lower than GC-MS.Higher initial capital investment.
Analysis Time Can be relatively fast, with modern UHPLC systems offering run times of less than 10 minutes.Typically longer run times due to the temperature programming of the GC oven.

Note: The quantitative data presented are estimates for this compound based on published data for other short-chain aldehydes and ketones. Actual performance may vary and requires method-specific validation.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution.

  • Sample Solution: Dissolve the this compound sample in acetonitrile to a similar concentration as the standard.

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

    • Vortex the mixture and allow it to react at room temperature for 1 hour.

    • Dilute the derivatized solution with the mobile phase to the desired concentration for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 360 nm.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method utilizes a silylation derivatization to increase the volatility and thermal stability of this compound.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

  • Sample Solution: Dissolve the this compound sample in the same solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a sealed vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve Sample->Dissolve Solvent Acetonitrile Solvent->Dissolve DNPH DNPH Reagent Derivatize Derivatize DNPH->Derivatize Dissolve->Derivatize HPLC HPLC System (C18 Column) Derivatize->HPLC Inject UV_Detector UV Detector (360 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Purity Purity Calculation Chromatogram->Purity

HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC This compound Sample Dissolve_GC Dissolve_GC Sample_GC->Dissolve_GC Solvent_GC Dry Solvent Solvent_GC->Dissolve_GC Silyl_Agent Silylating Agent (BSTFA) Derivatize_GC Derivatize_GC Silyl_Agent->Derivatize_GC Dissolve_GC->Derivatize_GC Heat GC GC System (Capillary Column) Derivatize_GC->GC Inject MS_Detector Mass Spectrometer (EI, Scan/SIM) GC->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Purity_GC Purity Calculation & Identification TIC->Purity_GC Mass_Spectra->Purity_GC

GC-MS analysis workflow for this compound.

Conclusion

Both HPLC with UV detection (following DNPH derivatization) and GC-MS (with silylation) are suitable methods for the purity analysis of this compound.

  • HPLC-UV is a cost-effective, robust, and widely available technique that provides excellent quantitative performance. It is particularly well-suited for routine quality control where the impurity profile is well-characterized.

  • GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level impurity identification and for complex samples where unknown impurities may be present. The structural information provided by the mass spectrometer is invaluable for impurity profiling and stability studies.

The selection of the optimal method will depend on the specific analytical needs, available instrumentation, and the regulatory requirements for the product. For comprehensive purity analysis, a combination of both techniques can be a powerful strategy, with HPLC for routine quantification and GC-MS for in-depth impurity identification.

A Comparative Analysis of 4-Oxopentanal and Glutaraldehyde for Bioconjugation and Cross-Linking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical decision that can significantly impact the outcome of an experiment. This guide provides a detailed comparison of the reactivity and performance of 4-Oxopentanal and the widely-used glutaraldehyde, supported by experimental data and protocols to aid in the selection of the optimal reagent for specific applications.

Glutaraldehyde has long been the gold standard for cross-linking proteins and other biomolecules due to its high reactivity and efficiency. However, concerns regarding its cytotoxicity have prompted the exploration of alternatives. This compound, a keto-aldehyde, presents a potential alternative with a distinct reaction mechanism that may offer advantages in certain applications. This guide will delve into the chemical properties, reaction mechanisms, cross-linking efficiency, and cytotoxicity of both compounds to provide a comprehensive comparative analysis.

Chemical Properties and Reactivity

Glutaraldehyde is a five-carbon dialdehyde, existing in aqueous solution as a complex mixture of monomeric, hydrated, and polymeric forms. Its two aldehyde groups readily react with primary amines, such as the ε-amino group of lysine residues in proteins, to form Schiff bases. These initial adducts can then participate in further reactions, including Michael additions with other nucleophiles or polymerization, leading to the formation of stable, cross-linked networks.

This compound, also known as levulinaldehyde, is a five-carbon molecule containing both a ketone and an aldehyde functional group. Its primary mode of reaction with proteins also involves the aldehyde group reacting with primary amines. However, the presence of the adjacent ketone facilitates an intramolecular cyclization reaction known as the Paal-Knorr pyrrole synthesis. This results in the formation of a stable, substituted pyrrole ring, which constitutes the cross-link. This distinct mechanism may lead to more defined and stable cross-linked products compared to the heterogeneous products often formed with glutaraldehyde.

Reaction Mechanisms

The reaction of glutaraldehyde with primary amines is complex and can proceed through several pathways, often resulting in a heterogeneous mixture of cross-linked products. The initial Schiff base formation is followed by various secondary reactions.

In contrast, the reaction of this compound with primary amines is more specific, proceeding via the Paal-Knorr synthesis to form a stable pyrrole ring. This reaction is a type of condensation reaction where the 1,4-dicarbonyl moiety of this compound reacts with a primary amine to form a substituted pyrrole.[1][2][3]

G1 cluster_glutaraldehyde Glutaraldehyde Reaction cluster_4oxopentanal This compound Reaction Glutaraldehyde Glutaraldehyde SchiffBase Schiff Base (Initial Adduct) Glutaraldehyde->SchiffBase + PrimaryAmine1 Primary Amine (e.g., Lysine) PrimaryAmine1->SchiffBase + CrosslinkedProduct1 Complex Cross-linked Products SchiffBase->CrosslinkedProduct1 Further Reactions (e.g., Michael Addition, Polymerization) Oxopentanal This compound Hemiaminal Hemiaminal Intermediate Oxopentanal->Hemiaminal + PrimaryAmine2 Primary Amine (e.g., Lysine) PrimaryAmine2->Hemiaminal + Pyrrole Substituted Pyrrole (Stable Cross-link) Hemiaminal->Pyrrole Paal-Knorr Synthesis (Intramolecular Cyclization & Dehydration)

Figure 1. Comparative reaction pathways of glutaraldehyde and this compound with primary amines.

Comparative Performance Data

While extensive quantitative data for the direct comparison of this compound and glutaraldehyde in protein cross-linking is limited in the available literature, the following tables summarize known characteristics and provide a basis for comparison.

Table 1: Reactivity and Cross-Linking Characteristics

FeatureThis compoundGlutaraldehyde
Reactive Groups Aldehyde, KetoneTwo Aldehydes
Primary Reaction Target Primary Amines (e.g., Lysine)Primary Amines (e.g., Lysine)
Cross-link Chemistry Paal-Knorr Pyrrole SynthesisSchiff Base Formation, Michael Addition, Polymerization
Cross-link Structure Defined Substituted PyrroleHeterogeneous mixture of adducts
Reaction pH Neutral to slightly acidicNeutral to slightly alkaline
Reaction Speed Generally slower than glutaraldehydeRapid

Table 2: Cytotoxicity Data

CompoundCell LineIC50 ValueReference
Glutaraldehyde Human Fibroblast (WI-38)2.09 mM (24 hr exposure)[4][5]
Glutaraldehyde Human Hepatoma (HepG2)103.8 ± 23.6 mg/L[6]
Glutaraldehyde Human Lung (A549)~200 mg/L[6]
Glutaraldehyde Human Skin Fibroblasts99.9 ± 17.2 mg/L[6]
This compound Data not available--

Note: The absence of specific IC50 data for this compound is a significant gap in the current literature. Researchers should perform their own cytotoxicity assays to determine the appropriate concentrations for their specific cell lines and applications.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for protein cross-linking using glutaraldehyde and a proposed protocol for this compound based on its known reactivity.

Protocol 1: Protein Cross-Linking with Glutaraldehyde

This protocol is a general guideline and may require optimization for specific proteins and applications.[7][8][9][10][11]

Materials:

  • Purified protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES), pH 7.5-8.0.

  • Glutaraldehyde solution (e.g., 2.5% w/v in water, freshly prepared).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Reaction tubes.

Procedure:

  • Sample Preparation: Prepare the protein solution to the desired concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Cross-Linking Reaction: Add the glutaraldehyde solution to the protein solution to a final concentration typically ranging from 0.05% to 0.5% (w/v). The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for a specific time, typically 15-60 minutes, at room temperature or 4°C. The incubation time will influence the extent of cross-linking.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching solution will react with and neutralize any unreacted glutaraldehyde.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species, confirming successful cross-linking. Further analysis can be performed using techniques like mass spectrometry to identify cross-linked sites.

G2 start Start prep Prepare Protein Solution (amine-free buffer, pH 7.5-8.0) start->prep add_ga Add Glutaraldehyde (e.g., 0.1% final concentration) prep->add_ga incubate Incubate (e.g., 30 min at room temp) add_ga->incubate quench Quench Reaction (e.g., 100 mM Tris-HCl) incubate->quench analyze Analyze Products (e.g., SDS-PAGE, Mass Spec) quench->analyze end End analyze->end

Figure 2. A typical experimental workflow for protein cross-linking with glutaraldehyde.

Protocol 2: Proposed Protocol for Protein Cross-Linking with this compound

This proposed protocol is based on the principles of the Paal-Knorr pyrrole synthesis and general protein cross-linking procedures. Optimization will be necessary for specific applications.

Materials:

  • Purified protein solution in an amine-free buffer (e.g., MES or HEPES), pH 6.5-7.5.

  • This compound solution (e.g., 100 mM in water or a compatible organic solvent, freshly prepared).

  • Quenching solution (optional, e.g., 1 M hydroxylamine, pH 7.0, to react with unreacted aldehydes).

  • Reaction tubes.

Procedure:

  • Sample Preparation: Prepare the protein solution to the desired concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Cross-Linking Reaction: Add the this compound solution to the protein solution to a final concentration that should be optimized (e.g., 1-20 mM).

  • Incubation: Incubate the reaction mixture for an extended period, potentially 2-24 hours, at room temperature or 37°C to facilitate the slower pyrrole formation.

  • Quenching (Optional): The reaction can be quenched by adding hydroxylamine to react with any remaining aldehyde groups.

  • Analysis: Analyze the cross-linked products using SDS-PAGE and mass spectrometry to confirm the formation of pyrrole-linked species.

Decision Guide for Cross-Linker Selection

The choice between this compound and glutaraldehyde will depend on the specific requirements of the experiment.

G3 start Start: Select Cross-Linker q1 Is high reaction speed critical? start->q1 q2 Is a well-defined and stable cross-link structure required? q1->q2 No glutaraldehyde Glutaraldehyde q1->glutaraldehyde Yes q2->glutaraldehyde No oxopentanal This compound q2->oxopentanal Yes q3 Is low cytotoxicity a primary concern? consider_alternative Consider this compound or other alternatives q3->consider_alternative Yes further_testing Further cytotoxicity testing is recommended for this compound q3->further_testing Yes, for this compound glutaraldehyde->q3 oxopentanal->q3

References

Spectroscopic comparison of 4-Oxopentanal and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Spectroscopic Comparison of 4-Oxopentanal and Its Derivatives

This guide provides a detailed spectroscopic comparison of this compound and its key derivatives, 4-oxopentanoic acid (levulinic acid) and ethyl 4-oxopentanoate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting objective performance comparisons supported by experimental data.

Introduction

This compound, a bifunctional molecule containing both an aldehyde and a ketone group, and its derivatives are important compounds in various chemical and biological studies. Their spectroscopic characterization is fundamental to understanding their structure, reactivity, and potential applications. This guide focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate and characterize these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 4-oxopentanoic acid, and ethyl 4-oxopentanoate, allowing for a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data
Compound NameFunctional GroupChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound Aldehyde~9.8t1HCHO
Ketone2.2s3HCH₃CO
Methylene2.8t2HCOCH₂
Methylene2.6dt2HCH₂CHO
4-Oxopentanoic Acid Carboxylic Acid~11.5br s1HCOOH
Ketone2.19s3HCH₃CO
Methylene2.78t2HCOCH₂
Methylene2.56t2HCH₂COOH
Ethyl 4-Oxopentanoate Ester4.12q2HOCH₂CH₃
Ester1.25t3HOCH₂CH₃
Ketone2.19s3HCH₃CO
Methylene2.76t2HCOCH₂
Methylene2.55t2HCH₂COOEt

Note: ¹H NMR data for this compound is estimated based on typical chemical shifts for aldehydes and ketones.

Table 2: ¹³C NMR Spectroscopic Data
Compound NameC1 (Carbonyl)C2C3C4 (Carbonyl)C5Other Carbons
This compound [1]~202 (CHO)~42~28~208 (C=O)~30
4-Oxopentanoic Acid 177.8 (COOH)33.727.8206.6 (C=O)29.7
Ethyl 4-Oxopentanoate [2]172.8 (COO)33.827.9206.5 (C=O)29.860.4 (OCH₂), 14.1 (CH₃)
Table 3: IR Spectroscopic Data
Compound NameC=O Stretch (Aldehyde/Acid/Ester) (cm⁻¹)C=O Stretch (Ketone) (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound [1]~1725~1715~2720 (Aldehyde C-H stretch)
4-Oxopentanoic Acid ~1710 (broad)~17172500-3300 (O-H stretch)
Ethyl 4-Oxopentanoate ~1735~17181180 (C-O stretch)
Table 4: Mass Spectrometry Data
Compound NameMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound [1]10085, 57, 43
4-Oxopentanoic Acid 11699, 73, 58, 43
Ethyl 4-Oxopentanoate [2]144116, 99, 74, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-25 mg of the solid sample (or use an equivalent amount of a liquid sample) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a small vial.[3][4]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1.0 seconds.

    • Acquisition Time: Approximately 4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Manually phase the spectrum and correct the baseline.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: Approximately 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Processing:

    • Apply a line broadening factor of 1.0 Hz.

    • Manually phase the spectrum and correct the baseline.

    • Calibrate the chemical shift scale to the solvent signal (CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.[5]

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Liquids: Place a small drop of the liquid sample directly onto the ATR crystal surface to ensure full coverage.[6][7]

    • Solids: Place a small amount of the solid sample on the crystal and apply pressure using the instrument's clamp to ensure good contact.[6][7]

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The collected data is automatically ratioed against the background spectrum to produce the final infrared spectrum.

    • If comparing with transmission spectra, an ATR correction may be applied using the spectrometer's software.[5]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for less volatile samples.

  • Ionization:

    • The sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV.[8][9]

  • Mass Analysis:

    • The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier detector records the abundance of each ion.

  • Data Representation:

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound and its derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Analysis start Start with Pure Compound dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter acquire_1h Acquire ¹H Spectrum filter->acquire_1h acquire_13c Acquire ¹³C Spectrum filter->acquire_13c process_1h Process & Analyze ¹H Data acquire_1h->process_1h process_13c Process & Analyze ¹³C Data acquire_13c->process_13c structure Structure Elucidation process_1h->structure process_13c->structure

Caption: Workflow for NMR Spectroscopic Analysis.

esterification_reaction lev_acid 4-Oxopentanoic Acid (Levulinic Acid) products Ethyl 4-Oxopentanoate + Water lev_acid->products + ethanol Ethanol ethanol->products + catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->products

Caption: Synthesis of Ethyl 4-Oxopentanoate.

References

Validating the Structure of 4-Oxopentanal Synthesis Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to 4-oxopentanal, a valuable bifunctional molecule. The performance of each method is objectively evaluated, supported by experimental data for structural validation. Detailed protocols for both synthesis and analysis are provided to ensure reproducibility.

Comparison of this compound Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as desired yield, purity, available starting materials, and reaction conditions. Below is a summary of three common methods with their respective advantages and disadvantages.

Synthesis MethodStarting MaterialTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Ozonolysis Cyclohexene75-85>95High purity of the product.Requires specialized equipment for ozone generation; ozonides can be explosive.
Wacker Oxidation 5-Hexen-2-one70-80~90-95Good yield and selectivity.Requires a palladium catalyst and a co-oxidant, which may need to be removed from the final product.
Reduction of Levulinic Acid Levulinic Acid60-70~90Utilizes a readily available bio-based starting material.A two-step process that can be lower in overall yield.

Experimental Protocols

Detailed methodologies for the synthesis and structural validation of this compound are provided below.

Synthesis Protocols

1. Ozonolysis of Cyclohexene

This protocol describes the synthesis of this compound via the oxidative cleavage of cyclohexene.

  • Materials: Cyclohexene, Dichloromethane (CH₂Cl₂), Methanol (CH₃OH), Ozone (O₃), Zinc dust (Zn), Water (H₂O), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve cyclohexene (1.0 eq) in a 3:1 mixture of dichloromethane and methanol at -78 °C.

    • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add zinc dust (1.5 eq) and a small amount of water to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the reaction mixture to remove zinc oxide.

    • Wash the filtrate with a dilute solution of hydrochloric acid, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

2. Wacker Oxidation of 5-Hexen-2-one

This method utilizes a palladium catalyst to oxidize the terminal alkene of 5-hexen-2-one.

  • Materials: 5-Hexen-2-one, Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Dimethylformamide (DMF), Water (H₂O), Oxygen (O₂).

  • Procedure:

    • To a solution of 5-hexen-2-one (1.0 eq) in a 7:1 mixture of DMF and water, add PdCl₂ (0.1 eq) and CuCl (1.0 eq).

    • Bubble oxygen through the reaction mixture while stirring vigorously at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

3. Two-Step Reduction of Levulinic Acid

This protocol outlines the conversion of levulinic acid to this compound.

  • Materials: Levulinic acid, Sodium borohydride (NaBH₄), Methanol (CH₃OH), Diisobutylaluminium hydride (DIBAL-H), Toluene, Hydrochloric acid (HCl).

  • Step 1: Reduction of the ketone to a lactone

    • Dissolve levulinic acid (1.0 eq) in methanol at 0 °C.

    • Slowly add sodium borohydride (1.1 eq) in portions.

    • Stir the reaction at room temperature for 2 hours.

    • Acidify the mixture with dilute HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield γ-valerolactone.

  • Step 2: Partial reduction of the lactone to the aldehyde

    • Dissolve γ-valerolactone (1.0 eq) in anhydrous toluene at -78 °C.

    • Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise.

    • Stir at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature and filter through celite.

    • Extract the filtrate with ethyl acetate, dry the organic layer, and concentrate to yield this compound.

Analytical Protocols for Structural Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • ¹H NMR Analysis:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Expected Chemical Shifts (δ, ppm): 9.77 (t, 1H, -CHO), 2.78 (t, 2H, -CH₂-CHO), 2.55 (t, 2H, -CO-CH₂-), 2.18 (s, 3H, -CO-CH₃).

  • ¹³C NMR Analysis:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Chemical Shifts (δ, ppm): 208.0 (C=O, ketone), 201.5 (C=O, aldehyde), 42.5 (-CH₂-CHO), 30.0 (-CO-CH₃), 28.0 (-CO-CH₂-).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Analysis:

    • Obtain the IR spectrum using an FTIR spectrometer.

    • Characteristic Absorption Bands (cm⁻¹):

      • ~2940 (C-H stretch, alkane)

      • ~2830 and ~2730 (C-H stretch, aldehyde)

      • ~1725 (C=O stretch, aldehyde)

      • ~1715 (C=O stretch, ketone)

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small amount of the product in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Method:

    • Column: A non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 35-200 m/z.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): m/z = 100.

    • Key Fragments: m/z = 85 ([M-CH₃]⁺), 71 ([M-C₂H₅]⁺), 58, 43 ([CH₃CO]⁺, base peak).

Visualizations

The following diagrams illustrate the synthesis pathway, the analytical workflow for structural validation, and a comparison of the synthetic methodologies.

synthesis_pathway cluster_ozonolysis Ozonolysis cluster_wacker Wacker Oxidation cluster_reduction Reduction of Levulinic Acid start1 Cyclohexene step1_1 1. O₃, CH₂Cl₂/MeOH, -78°C start1->step1_1 step1_2 2. Zn, H₂O step1_1->step1_2 end This compound step1_2->end start2 5-Hexen-2-one step2_1 PdCl₂, CuCl, O₂ DMF/H₂O start2->step2_1 step2_1->end start3 Levulinic Acid step3_1 1. NaBH₄, MeOH start3->step3_1 inter γ-Valerolactone step3_1->inter step3_2 2. DIBAL-H, Toluene, -78°C inter->step3_2 step3_2->end

Caption: Synthetic pathways to this compound.

experimental_workflow synthesis Synthesis of this compound (Ozonolysis, Wacker, or Reduction) workup Reaction Workup & Purification synthesis->workup nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr ir IR Spectroscopy workup->ir gcms GC-MS Analysis workup->gcms validation Structural Validation & Purity Assessment nmr->validation ir->validation gcms->validation

Caption: Experimental workflow for synthesis and validation.

logical_comparison center This compound Synthesis ozonolysis Ozonolysis center->ozonolysis wacker Wacker Oxidation center->wacker reduction Levulinic Acid Reduction center->reduction high_purity High Purity ozonolysis->high_purity leads to special_equip Requires Ozonizer ozonolysis->special_equip requires good_yield Good Yield wacker->good_yield provides catalyst Requires Pd Catalyst wacker->catalyst requires bio_based Bio-based Feedstock reduction->bio_based uses two_step Two-Step Process reduction->two_step is a

Caption: Comparison of synthesis method characteristics.

A Comparative Guide to the Synthetic Routes of 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4-oxopentanal, a valuable ketoaldehyde intermediate in the synthesis of various organic molecules. The following sections detail the experimental protocols, present quantitative data for each method, and offer a comparative analysis to aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Reaction Time Temperature (°C) Yield (%) Advantages Disadvantages
Ozonolysis 5-Hexen-2-oneOzone (O₃), Dimethyl sulfide (DMS)~3 hours-78~80%High yield, relatively clean reaction.Requires specialized ozone generation equipment, low temperatures.
Wacker-Tsuji Oxidation 5-Hexen-2-onePdCl₂, CuCl, O₂24 hoursRoom TemperatureGood to HighMild reaction conditions, uses molecular oxygen as the ultimate oxidant.Long reaction time, catalyst can be expensive, potential for side reactions.
Oxidation of 2-Methylfuran 2-MethylfuranSinglet oxygen (¹O₂), Rose BengalNot specifiedNot specifiedNot specifiedPotentially mild and selective.Lack of detailed, high-yield protocols for this specific transformation.
Hydroformylation Methyl vinyl ketoneRhodium catalyst, CO, H₂Not specifiedNot specifiedNot specifiedAtom economical.Difficult to control regioselectivity to obtain the desired linear product.

Detailed Experimental Protocols

Ozonolysis of 5-Hexen-2-one

This method involves the oxidative cleavage of the double bond in 5-hexen-2-one using ozone, followed by a reductive work-up to yield this compound and formaldehyde.

Experimental Workflow:

ozonolysis_workflow cluster_prep Reaction Setup cluster_reaction Ozonolysis cluster_workup Reductive Work-up start Dissolve 5-hexen-2-one in Methanol cool Cool to -78°C start->cool ozone Bubble O₃ through solution cool->ozone endpoint Monitor for blue color (excess O₃) ozone->endpoint purge Purge with N₂ endpoint->purge dms Add Dimethyl Sulfide (DMS) purge->dms warm Warm to Room Temperature dms->warm extract Extraction and Purification warm->extract

Caption: Ozonolysis experimental workflow.

Procedure:

  • Dissolve 5-hexen-2-one (1 equivalent) in methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.

  • Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (1.5 equivalents) dropwise to the cold solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Wacker-Tsuji Oxidation of 5-Hexen-2-one

This catalytic method uses a palladium(II) salt and a copper(II) co-catalyst to oxidize the terminal double bond of 5-hexen-2-one to a methyl ketone, which in this case is the aldehyde function of this compound.

Experimental Workflow:

wacker_workflow cluster_prep Catalyst Preparation cluster_reaction Oxidation cluster_workup Work-up and Purification start Dissolve PdCl₂ and CuCl in DMF/H₂O oxygenate Stir under O₂ atmosphere start->oxygenate add_substrate Add 5-hexen-2-one oxygenate->add_substrate react Stir at Room Temperature for 24h add_substrate->react quench Quench with HCl react->quench extract Extract with Diethyl Ether quench->extract purify Purify by Chromatography extract->purify

Caption: Wacker-Tsuji oxidation workflow.

Procedure:

  • In a round-bottom flask, dissolve palladium(II) chloride (0.1 equivalents) and copper(I) chloride (1 equivalent) in a mixture of N,N-dimethylformamide (DMF) and water (7:1 v/v).

  • Stir the solution under an oxygen atmosphere (balloon) for 30 minutes.

  • Add 5-hexen-2-one (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Synthetic Pathway Diagrams

Ozonolysis of 5-Hexen-2-one

The ozonolysis of 5-hexen-2-one proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive work-up with dimethyl sulfide cleaves the ozonide to yield this compound and formaldehyde.

ozonolysis_mechanism 5-Hexen-2-one H₂C=CH(CH₂)₂C(=O)CH₃ Molozonide [Primary Ozonide Intermediate] 5-Hexen-2-one->Molozonide + O₃ Carbonyl Oxide + Acetone H₂C=O⁺-O⁻ + O=C(CH₃)CH₂CH₂CHO Molozonide->Carbonyl Oxide + Acetone Ozonide [Secondary Ozonide Intermediate] Carbonyl Oxide + Acetone->Ozonide This compound + Formaldehyde OHC(CH₂)₂C(=O)CH₃ + H₂C=O Ozonide->this compound + Formaldehyde + DMS

Caption: Ozonolysis of 5-hexen-2-one.

Wacker-Tsuji Oxidation of 5-Hexen-2-one

The catalytic cycle of the Wacker-Tsuji oxidation involves the nucleophilic attack of water on a palladium-alkene complex, followed by β-hydride elimination to form the enol, which then tautomerizes to the keto-aldehyde product. The palladium(0) is reoxidized to palladium(II) by copper(II), which is in turn regenerated by oxygen.

wacker_mechanism cluster_catalytic_cycle Catalytic Cycle cluster_reoxidation Catalyst Regeneration Pd_II Pd(II)Cl₂ Alkene_Complex [Pd(II)(alkene)Cl₂] Pd_II->Alkene_Complex + 5-Hexen-2-one Hydroxy_Complex [HO-CH₂-CH(PdCl₂)-(CH₂)₂C(=O)CH₃] Alkene_Complex->Hydroxy_Complex + H₂O, -H⁺ Enol_Complex [Pd(0) + HOCH=CH(CH₂)₂C(=O)CH₃ + 2HCl] Hydroxy_Complex->Enol_Complex β-Hydride Elimination Product This compound Enol_Complex->Product Tautomerization Pd_0 Pd(0) Pd_0->Pd_II + 2CuCl₂ Cu_II 2CuCl₂ Cu_I 2CuCl Cu_II->Cu_I Cu_I->Cu_II + ½O₂ + 2HCl O2 ½O₂ + 2HCl

Caption: Wacker-Tsuji oxidation mechanism.

Conclusion

Both ozonolysis and Wacker-Tsuji oxidation represent viable and effective methods for the synthesis of this compound from 5-hexen-2-one. The choice between these routes will depend on the specific requirements of the synthesis, including available equipment, desired reaction scale, and economic considerations. Ozonolysis offers a higher yield in a shorter reaction time but requires specialized equipment. The Wacker-Tsuji oxidation, while slower, proceeds under milder conditions and utilizes a catalytic system. Further investigation into the photooxidation of 2-methylfuran may present a promising alternative as more detailed protocols become available. The hydroformylation of methyl vinyl ketone remains a less favorable option due to challenges in achieving the desired regioselectivity.

A Researcher's Guide to Isomeric Purity Analysis of 4-Oxopentanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical step in ensuring the quality, efficacy, and safety of synthesized compounds. 4-Oxopentanal and its derivatives, which contain both aldehyde and ketone functionalities, can exist as various isomers, including structural isomers, diastereomers, and enantiomers. The presence of undesired isomers can significantly impact the compound's biological activity and toxicity profile. This guide provides an objective comparison of key analytical techniques for the isomeric purity analysis of this compound derivatives, supported by detailed experimental protocols and performance data to aid in method selection and implementation.

The primary analytical methods for assessing the isomeric purity of this compound derivatives include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different types of isomeric differentiation.

Comparative Analysis of Analytical Methods

The choice of analytical technique depends on the nature of the isomers (structural, diastereomeric, or enantiomeric), the required sensitivity, and the sample matrix. The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the analysis of isomeric purity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Primary Application Separation of volatile and thermally stable enantiomers and diastereomers.Separation of structural isomers, diastereomers, and enantiomers.Quantification of all NMR-active isomers in solution.
Resolution (Rs) > 1.5 for baseline separation of chiral derivatives.> 1.5 for baseline separation on chiral or achiral columns.Not applicable (quantification based on distinct signals).
Limit of Detection (LOD) pg to ng range, depending on the detector (e.g., FID, MS).ng to µg range, depending on the detector (e.g., UV, MS).µg to mg range, dependent on magnetic field strength.
Limit of Quantification (LOQ) ng range.ng to µg range.µg to mg range.
Accuracy High, dependent on calibration standards.High, dependent on calibration standards.Very high, can be a primary ratio method without standards.[1][2]
Precision (%RSD) Typically < 5% for the major isomer, < 20% near the LOQ for minor isomers.[3]Typically < 5% for the major isomer, < 20% near the LOQ for minor isomers.[3]Typically < 1% for relative quantification.
Sample Throughput Moderate to high, with typical run times of 15-60 minutes.Moderate, with typical run times of 10-40 minutes.Low to moderate, requires longer acquisition times for high precision.
Key Advantage High resolution for volatile compounds.Broad applicability to a wide range of compounds.Non-destructive, direct quantification without the need for identical standards.[1][2]
Limitations Requires derivatization for polar and non-volatile compounds.May require derivatization to separate enantiomers on achiral columns.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound derivatives using GC, HPLC, and qNMR.

Gas Chromatography (GC) with Chiral Derivatization

This method is suitable for determining the enantiomeric excess of chiral this compound derivatives. It involves derivatization to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, direct separation of enantiomers can be achieved on a chiral GC column.[4][5]

1. Sample Preparation (Derivatization):

  • Dissolve 1 mg of the this compound derivative in 1 mL of anhydrous toluene.

  • Add 1.2 equivalents of a chiral derivatizing agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol for carbonyl compounds) and a catalytic amount of an appropriate acid or base.

  • Heat the mixture at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature and quench with 1 mL of saturated sodium bicarbonate solution.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC analysis.

2. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Mass Spectrometer (MS) in scan mode (m/z 50-550).

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

HPLC is a versatile technique for separating both diastereomers and, with the use of a chiral stationary phase, enantiomers of this compound derivatives.[6][7]

1. Sample Preparation:

  • Dissolve 1 mg of the this compound derivative in 1 mL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions for Diastereomer Separation (Achiral Column):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm (or a more specific wavelength depending on the chromophores present in the derivative).

3. HPLC Conditions for Enantiomer Separation (Chiral Column):

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal phase, or an appropriate aqueous-organic mixture for reversed-phase.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at an appropriate wavelength.

Quantitative NMR (qNMR) Spectroscopy for Isomeric Ratio Determination

qNMR is a powerful technique for the direct quantification of isomers without the need for separation.[1][8][9] It relies on the integration of distinct signals for each isomer.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound derivative and a suitable internal standard (e.g., maleic anhydride) into an NMR tube.

  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl3) that fully dissolves both the sample and the internal standard.

  • Ensure complete dissolution by gentle vortexing.

2. 1H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Spectral Width: Sufficient to cover all signals of interest.

3. Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved, non-overlapping signals corresponding to each isomer and the internal standard.

  • The molar ratio of the isomers is directly proportional to the ratio of their integral values, normalized by the number of protons giving rise to each signal.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between the different techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis cluster_output Result Sample This compound Derivative Sample Derivatization Derivatization (Optional) - Chiral Reagent for GC/HPLC - None for qNMR Sample->Derivatization If enantiomer analysis on achiral column Dissolution Dissolution & Filtration Sample->Dissolution Direct Analysis Derivatization->Dissolution GC Gas Chromatography (GC) Dissolution->GC HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC qNMR Quantitative NMR (qNMR) Dissolution->qNMR Chromatogram Chromatogram Analysis - Peak Integration - Resolution Calculation GC->Chromatogram HPLC->Chromatogram Spectrum Spectrum Analysis - Signal Integration - Ratio Calculation qNMR->Spectrum Purity Isomeric Purity (% composition, ee, dr) Chromatogram->Purity Spectrum->Purity

Caption: Experimental workflow for isomeric purity analysis.

method_comparison cluster_chromatography Chromatographic Methods (Separation-Based) cluster_spectroscopy Spectroscopic Method (Direct Quantification) cluster_principle Underlying Principle GC Gas Chromatography HPLC High-Performance Liquid Chromatography Separation Physical Separation of Isomers GC->Separation HPLC->Separation qNMR Quantitative NMR Quantification Quantification of Distinct Molecular Signals qNMR->Quantification Purity Purity Separation->Purity Based on Peak Area Ratios Quantification->Purity Based on Signal Integral Ratios

Caption: Comparison of analytical principles.

References

A Comparative Guide to 4-Oxopentanal and Other 1,4-Dicarbonyl Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, 1,4-dicarbonyl compounds serve as versatile building blocks for the construction of complex molecular architectures and bioactive heterocycles. This guide provides a comprehensive benchmark of 4-oxopentanal against two other common 1,4-dicarbonyl compounds: 2,5-hexanedione and succinaldehyde. The comparison focuses on their performance in key synthetic applications and their toxicological profiles, supported by experimental data and detailed protocols.

Overview of Physicochemical Properties

A fundamental understanding of the physicochemical properties of these dicarbonyl compounds is essential for their effective application. This compound is unique in this group as it possesses both an aldehyde and a ketone functional group, offering differential reactivity. 2,5-hexanedione is a diketone, while succinaldehyde is a dialdehyde.

PropertyThis compound2,5-HexanedioneSuccinaldehyde
IUPAC Name This compoundHexane-2,5-dioneButanedial
Synonyms LevulinaldehydeAcetonylacetoneSuccindialdehyde
CAS Number 626-96-0110-13-4638-37-9
Molecular Formula C₅H₈O₂C₆H₁₀O₂C₄H₆O₂
Molecular Weight 100.12 g/mol [1]114.14 g/mol 86.09 g/mol
Boiling Point 170.3°C at 760 mmHg[2]191.4°C at 760 mmHg130-132°C at 15 mmHg
Density 0.948 g/cm³[2]0.973 g/mL at 25°C~1.064 g/cm³
Solubility in Water SolubleMiscibleSoluble
Key Functional Groups Aldehyde, KetoneKetone, KetoneAldehyde, Aldehyde

Performance in Synthetic Applications

The utility of these 1,4-dicarbonyls as synthetic precursors is primarily demonstrated in the Paal-Knorr synthesis for the formation of five-membered heterocycles such as pyrroles and furans. This compound also serves as a key intermediate in the synthesis of 2-pyridinone derivatives, which are of interest in drug discovery.[3]

Paal-Knorr Synthesis of Pyrroles and Furans

The Paal-Knorr synthesis is a classical and widely used method for the synthesis of substituted pyrroles and furans from 1,4-dicarbonyl compounds.[4][5][6] The reaction involves the condensation of the dicarbonyl with a primary amine or ammonia to yield a pyrrole, or dehydration in the presence of an acid catalyst to form a furan.[6][7]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis

A general procedure for the Paal-Knorr pyrrole synthesis is as follows:

  • To a solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or water), add the primary amine or ammonia (1.0-1.2 eq).

  • The reaction mixture is then stirred at room temperature or heated under reflux, with or without a catalyst (e.g., acetic acid, p-toluenesulfonic acid, or iodine), until the reaction is complete (monitored by TLC).[8]

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired pyrrole derivative.

Comparative Yields in Paal-Knorr Pyrrole Synthesis

1,4-Dicarbonyl CompoundAmineCatalystConditionsYield (%)Reference
2,5-HexanedioneVarious primary aminesI₂Room Temp, Solvent-free>90[8]
Succinaldehyde (from 2,5-dimethoxytetrahydrofuran)Various aminesFeCl₃Water, Room Temp80-95[9]
This compoundData not available in a directly comparable study----

Experimental Workflow: Paal-Knorr Synthesis

Paal_Knorr_Workflow Dicarbonyl 1,4-Dicarbonyl Compound Mix Mixing Dicarbonyl->Mix Amine Primary Amine or Ammonia Amine->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Catalyst Catalyst (optional) Catalyst->Mix React Reaction (Heat/Stir) Mix->React Workup Work-up & Purification React->Workup Pyrrole Pyrrole Product Workup->Pyrrole Protein_Crosslinking cluster_protein1 Protein 1 cluster_protein2 Protein 2 P1_NH2 Lysine (-NH2) SchiffBase1 Schiff Base Formation P1_NH2->SchiffBase1 P2_NH2 Lysine (-NH2) SchiffBase2 Schiff Base Formation P2_NH2->SchiffBase2 Dialdehyde Dialdehyde (e.g., Succinaldehyde) Dialdehyde->SchiffBase1 SchiffBase1->SchiffBase2 Crosslink Covalent Crosslink SchiffBase2->Crosslink Neurotoxicity_Pathway HD 2,5-Hexanedione Pyrrole Pyrrole Adduct Formation HD->Pyrrole Lysine Lysine Residues in Axonal Proteins Lysine->Pyrrole Crosslinking Protein Crosslinking & Aggregation Pyrrole->Crosslinking Disruption Disruption of Axonal Transport Crosslinking->Disruption Degeneration Axonal Degeneration Disruption->Degeneration

References

Quantitative analysis of 4-Oxopentanal in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Quantitative Analysis of 4-Oxopentanal in Complex Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of this compound in complex biological and chemical matrices is crucial for understanding its role in various processes, from disease pathology to food chemistry. This guide provides a comprehensive comparison of the primary analytical methodologies for this compound determination, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The two principal chromatographic methods for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS) or UV-Vis detection. Due to the polarity and volatility of this compound, a derivatization step is typically required to improve chromatographic separation and detection sensitivity.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

ParameterGC-MS with PFBHA DerivatizationHPLC-UV/MS with DNPH Derivatization
Principle Separation of volatile derivatives based on boiling point and polarity, with mass-to-charge ratio detection.Separation of less volatile derivatives based on polarity, with UV absorbance or mass-to-charge ratio detection.
Derivatizing Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)2,4-Dinitrophenylhydrazine (DNPH)
Typical Limit of Detection (LOD) 0.5 - 10 pg on-column30 - 100 ng/mL (UV), lower with MS
Typical Limit of Quantification (LOQ) 2 - 30 pg on-column100 - 400 ng/mL (UV), lower with MS
Linearity (R²) > 0.99> 0.999
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Throughput ModerateHigh
Matrix Effects Can be significant, requires efficient cleanup.Can be significant, requires efficient cleanup and can be mitigated with MS/MS.
Strengths High sensitivity and selectivity, especially with Negative Chemical Ionization (NCI).Robust, widely available, UHPLC offers high throughput.
Limitations Derivatization can be complex; thermal stability of derivatives is critical.Isomer formation with DNPH can complicate quantification; UV detection is less specific than MS.

Experimental Protocols

Detailed methodologies for the two primary analytical approaches are provided below. These protocols are generalized and may require optimization for specific matrices.

Method 1: Quantitative Analysis by GC-MS with PFBHA Derivatization

This method is highly sensitive and suitable for trace-level quantification of this compound.

1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

2. Derivatization

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reaction: Add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent (e.g., pyridine or buffered aqueous solution).

  • Incubation: Seal the vial and heat at 60-70°C for 60 minutes.[2]

3. Extraction

  • Liquid-Liquid Extraction (LLE): After cooling, add 500 µL of hexane and vortex for 1 minute. Centrifuge to separate the layers.

  • Collection: Transfer the upper hexane layer containing the PFBHA-oxime derivative to a clean vial for GC-MS analysis.

4. GC-MS Parameters

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode at 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) or Negative Chemical Ionization (NCI) mode. For high sensitivity, NCI is preferred for PFBHA derivatives.[2]

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the this compound-PFBHA derivative.

Method 2: Quantitative Analysis by HPLC-UV/MS with DNPH Derivatization

This method is robust and widely used for the analysis of carbonyl compounds.

1. Sample Preparation (Fruit Juice)

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:

    • To 10 mL of fruit juice, add 10 mL of acetonitrile and an internal standard.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at 4,000 x g for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing sorbents like PSA (primary secondary amine) and C18 to remove sugars and other interferences.[4]

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

2. Derivatization

  • Reaction: Take a known volume of the cleaned extract and add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).

  • Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature for 1-2 hours.[5]

3. HPLC-UV/MS Parameters

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm or a sub-2 µm for UHPLC).

  • Mobile Phase: A gradient of acetonitrile and water, both typically containing a small amount of acid (e.g., 0.1% formic acid) for better peak shape and ionization.

  • Flow Rate: 1 mL/min for HPLC, or 0.4-0.6 mL/min for UHPLC.

  • Detection:

    • UV-Vis: Diode Array Detector (DAD) at approximately 360 nm.[6]

    • MS: Electrospray Ionization (ESI) in positive or negative ion mode, with detection in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Injection Volume: 5-20 µL.

Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Evaporation Evaporation to Dryness Supernatant1->Evaporation PFBHA Add PFBHA Reagent & Incubate Evaporation->PFBHA LLE Liquid-Liquid Extraction (Hexane) PFBHA->LLE Organic_Phase Collect Organic Layer LLE->Organic_Phase GCMS GC-MS Analysis (NCI-SIM) Organic_Phase->GCMS Quantification Quantification GCMS->Quantification

GC-MS with PFBHA Derivatization Workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv_analysis Derivatization & Analysis Juice Fruit Juice Sample QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Juice->QuEChERS Centrifugation1 Centrifugation QuEChERS->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 dSPE d-SPE Cleanup (PSA + C18) Supernatant1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Collect Final Extract Centrifugation2->Final_Extract DNPH Add DNPH Reagent & Incubate Final_Extract->DNPH HPLC HPLC-UV/MS Analysis DNPH->HPLC Quantification Quantification HPLC->Quantification

HPLC-UV/MS with DNPH Derivatization Workflow.
General Signaling Context of Reactive Aldehydes

While a specific signaling pathway for this compound is not well-defined, it belongs to the class of reactive aldehydes produced during lipid peroxidation, which are known to modulate cellular signaling pathways associated with oxidative stress and inflammation. The following diagram illustrates this general mechanism.

Lipid_Peroxidation_Signaling ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation initiates PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membranes PUFA->Lipid_Peroxidation Reactive_Aldehydes Reactive Aldehydes (e.g., this compound, 4-HNE) Lipid_Peroxidation->Reactive_Aldehydes produces Protein_Adducts Protein Adduct Formation (Cys, His, Lys) Reactive_Aldehydes->Protein_Adducts DNA_Adducts DNA Adduct Formation Reactive_Aldehydes->DNA_Adducts Signaling_Alteration Alteration of Signaling Pathways Protein_Adducts->Signaling_Alteration Cellular_Response Cellular Responses Signaling_Alteration->Cellular_Response Inflammation Inflammation (e.g., NF-κB activation) Cellular_Response->Inflammation Apoptosis Apoptosis Cellular_Response->Apoptosis Antioxidant_Response Antioxidant Response (e.g., Nrf2 activation) Cellular_Response->Antioxidant_Response

Lipid Peroxidation and Reactive Aldehyde Signaling.

References

Comparative Guide to Molecular Weight Confirmation of 4-Oxopentanal by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the confirmation of the molecular weight of 4-Oxopentanal (C₅H₈O₂). We present supporting data, detailed experimental protocols, and visualizations to aid in the accurate identification and characterization of this ketoaldehyde. This compound is a significant metabolite and a versatile intermediate in organic synthesis.[1][2]

Data Presentation: Theoretical vs. Experimental Mass

The accurate confirmation of this compound's molecular weight is foundational for its identification. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. Below is a comparison of the theoretical molecular weight with expected values from common mass spectrometry techniques.

ParameterTheoretical ValueExpected Experimental m/z (EI-MS)Expected Experimental m/z (ESI-MS)
Molecular Formula C₅H₈O₂[1]--
Average Molecular Weight 100.12 g/mol [1][2][3]--
Monoisotopic Mass 100.052429 Da[1]100.0524 (M⁺•)101.0603 ([M+H]⁺), 123.0422 ([M+Na]⁺)

Note: EI-MS (Electron Ionization Mass Spectrometry) typically generates a radical cation (M⁺•). ESI-MS (Electrospray Ionization Mass Spectrometry) is a softer ionization technique that commonly produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Experimental Protocols

Detailed methodologies for two common mass spectrometry platforms are provided below. These protocols are adaptable for various instruments.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a robust technique for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to create working standards in the range of 1-100 µg/mL.

    • An internal standard may be added for quantitative analysis.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]

    • GC Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[4]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes[4]

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[4]

    • Source Temperature: 230°C[4]

    • Mass Scan Range: m/z 35-200

2. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is a "soft" ionization technique suitable for polar molecules and can minimize fragmentation, making it ideal for confirming the molecular ion.[5]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

    • Dilute the stock solution with the initial mobile phase composition to create working standards (e.g., 1-100 ng/mL).

  • LC-MS Parameters:

    • Injection Volume: 5 µL

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Mass Scan Range: m/z 50-300.

Visualization of Fragmentation and Analysis Workflow

Experimental Workflow

The logical flow from sample preparation to data analysis is crucial for reproducible results.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep Prepare this compound Standard Solutions gcms GC-MS (EI) Analysis (for volatile compounds) prep->gcms lcms LC-MS (ESI) Analysis (soft ionization) prep->lcms mol_ion Identify Molecular Ion Peak (e.g., M+•, [M+H]+) gcms->mol_ion lcms->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag confirm Confirm Molecular Weight and Structure frag->confirm

Workflow for the mass spectrometric analysis of this compound.

Predicted Fragmentation of this compound (EI-MS)

Under the high-energy conditions of Electron Ionization, the this compound molecular ion will fragment in predictable ways.[6] The primary fragmentation mechanisms for aldehydes and ketones are α-cleavage and McLafferty rearrangement.[7]

cluster_frags Primary Fragments 4_O This compound (MW = 100.12) MI Molecular Ion [C₅H₈O₂]⁺• m/z = 100 4_O->MI EI (70 eV) F1 [CH₃CO]⁺ m/z = 43 (α-cleavage) MI->F1 F2 [C₄H₅O]⁺ m/z = 69 (α-cleavage) MI->F2 F3 [C₃H₄O]⁺• m/z = 56 (McLafferty Rearrangement) MI->F3

Predicted fragmentation pathways for this compound under EI-MS.

In the mass spectrum, the presence of the molecular ion peak at m/z 100 confirms the molecular weight. The fragment ions provide structural confirmation:

  • m/z = 43: This prominent peak corresponds to the acetyl cation ([CH₃CO]⁺), resulting from α-cleavage adjacent to the ketone.[8]

  • m/z = 69: This peak arises from another α-cleavage, this time adjacent to the aldehyde, leading to the loss of a hydrogen radical and subsequent loss of CO.

  • m/z = 56: This ion is characteristic of a McLafferty rearrangement, a common fragmentation for carbonyl compounds with available gamma-hydrogens.[7]

References

A Comparative Guide to the Analytical Cross-Validation for 4-Oxopentanal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the detection and quantification of 4-oxopentanal: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). This document outlines the performance of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Introduction to this compound Analysis

This compound, a reactive dicarbonyl compound, is a product of lipid peroxidation and is implicated in various physiological and pathological processes, including oxidative stress and the formation of advanced glycation end products (AGEs). Accurate and sensitive detection of this compound is crucial for understanding its role in biological systems and for the development of therapeutic interventions. Due to its reactive nature and low volatility, direct analysis of this compound can be challenging, often necessitating a derivatization step to enhance its stability and detectability.

Comparative Analysis of Detection Methods

The choice of analytical method for this compound detection depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound.

ParameterHPLC-UV with DNPH DerivatizationLC-MS/MSGC-MS with PFBHA Derivatization
Limit of Detection (LOD) 0.1 ppm[1]Typically in the low ng/mL to pg/mL rangeSub-ppb to low ppb range
Limit of Quantitation (LOQ) 0.33 ppm[1]Typically in the low ng/mL to pg/mL rangeLow ppb range
**Linearity (R²) **>0.99>0.99>0.99
Accuracy (% Recovery) 90-110%85-115%90-110%
Precision (%RSD) <15%<15%<15%
Selectivity ModerateHighHigh
Throughput ModerateHighModerate
Instrumentation Cost Low to ModerateHighModerate to High
Derivatization Required? Yes (DNPH)Not always, but can improve performanceYes (PFBHA)

Table 1: Comparative performance of analytical methods for this compound detection. Note: The values for LC-MS/MS and GC-MS are typical performance characteristics and may vary depending on the specific instrument and method parameters. The HPLC-UV data is based on a validated method for a similar aldehyde after DNPH derivatization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. This section provides representative experimental protocols for the detection of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

HPLC-UV Method with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method involves the reaction of this compound with DNPH to form a stable hydrazone derivative that can be readily detected by UV absorbance.

a. Sample Preparation and Derivatization:

  • To 1 mL of sample (e.g., plasma, cell lysate), add 10 µL of an internal standard solution.

  • Add 500 µL of a freshly prepared 0.1% (w/v) 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile containing 1% (v/v) phosphoric acid.

  • Vortex the mixture and incubate at room temperature for 1 hour in the dark.

  • Stop the reaction by adding 200 µL of 1 M potassium hydroxide.

  • Extract the DNPH derivatives with 2 mL of hexane by vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for HPLC analysis.

b. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Method

LC-MS/MS offers high sensitivity and selectivity, and may not always require derivatization, although it can enhance performance.

a. Sample Preparation (Direct Analysis):

  • To 100 µL of sample, add 10 µL of an appropriate internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions:

  • Column: A suitable reverse-phase or HILIC column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

GC-MS Method with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization

This method is suitable for volatile and semi-volatile compounds and offers high sensitivity, especially when coupled with a derivatization step.

a. Sample Preparation and Derivatization:

  • To 1 mL of sample, add an internal standard.

  • Add 100 µL of a 25 mg/mL solution of PFBHA hydrochloride in buffer (pH 5-6).

  • Incubate the mixture at 60°C for 30 minutes.

  • Cool the sample to room temperature and extract the PFBHA-oxime derivatives with 1 mL of hexane.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer for GC-MS analysis.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, ramp to 280°C.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the this compound-PFBHA derivative.

Visualizations

Visual representations of the biochemical pathway and experimental workflow can aid in understanding the complex processes involved in this compound formation and analysis.

cluster_0 Lipid Peroxidation Pathway Polyunsaturated_Fatty_Acid Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Lipid_Hydroperoxide Lipid Hydroperoxide Polyunsaturated_Fatty_Acid->Lipid_Hydroperoxide Oxidative Stress (ROS) Alkoxyl_Radical Alkoxyl Radical Lipid_Hydroperoxide->Alkoxyl_Radical Reduction 4_Oxopentanal This compound Alkoxyl_Radical->4_Oxopentanal β-scission

Caption: Formation of this compound via Lipid Peroxidation.

cluster_1 Analytical Workflow Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_gcms GC-MS Sample Biological Sample Deriv_DNPH Derivatization (DNPH) Sample->Deriv_DNPH Extraction Protein Precipitation & Extraction Sample->Extraction Deriv_PFBHA Derivatization (PFBHA) Sample->Deriv_PFBHA HPLC_Analysis HPLC Separation & UV Detection Deriv_DNPH->HPLC_Analysis Data_Analysis Data Analysis & Quantification HPLC_Analysis->Data_Analysis LCMS_Analysis LC Separation & MS/MS Detection Extraction->LCMS_Analysis LCMS_Analysis->Data_Analysis GCMS_Analysis GC Separation & MS Detection Deriv_PFBHA->GCMS_Analysis GCMS_Analysis->Data_Analysis

Caption: Comparative Experimental Workflow for this compound Analysis.

Conclusion

The selection of an analytical method for this compound quantification is a critical decision that impacts the reliability and sensitivity of research findings.

  • HPLC-UV with DNPH derivatization offers a cost-effective and accessible method, suitable for routine analysis where high sensitivity is not the primary concern.

  • LC-MS/MS provides the highest selectivity and sensitivity, making it the gold standard for complex biological matrices and trace-level detection, with the potential for direct analysis without derivatization.

  • GC-MS with PFBHA derivatization is a robust and sensitive technique, particularly well-suited for volatile and semi-volatile analytes, offering an excellent alternative to LC-MS/MS.

Researchers should carefully consider the specific requirements of their study, including sample type, expected concentration range, and available resources, when choosing the most appropriate analytical platform for the determination of this compound. Full method validation is recommended to ensure data quality and regulatory compliance.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Oxopentanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 4-Oxopentanal, tailored for researchers, scientists, and drug development professionals.

This compound, also known as levulinic aldehyde, is a dicarbonyl compound used as an intermediate in various chemical syntheses.[1] Due to its chemical properties, it is classified as a hazardous substance requiring specific handling and disposal protocols. Adherence to these procedures is crucial to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be familiar with the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Summary:

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.[2]
Acute Toxicity (Oral) Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Eye Damage/Irritation Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

To ensure personal safety when handling this compound, the following PPE is mandatory:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or face shield: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Spill Management

In the event of a small spill, immediate action is necessary to prevent exposure and further contamination.

Procedure for Small Spills:

  • Restrict Access: Cordon off the affected area to prevent entry.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to soak up the spilled liquid.

  • Collect: Carefully sweep the absorbent material into a designated, sealable, and properly labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Dispose: The sealed container with the collected waste must be disposed of as hazardous chemical waste.

Disposal Procedures

The principal and recommended method for the disposal of this compound is through a licensed hazardous waste incineration facility.[3] In-laboratory chemical treatment may be considered to neutralize the reactivity of the aldehyde before disposal, but this should only be performed by trained personnel and in accordance with local regulations.

1. Collection and Storage of this compound Waste:

  • Container: Use a dedicated, properly labeled, and chemically compatible container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4]

2. Disposal Workflow:

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe collect_waste Collect waste in a designated, labeled, and sealed container ppe->collect_waste storage Store container in a cool, dry, well-ventilated area with secondary containment collect_waste->storage consult_regs Consult Local, State, & Federal Regulations storage->consult_regs in_lab_treatment Is in-lab chemical treatment feasible and permitted? consult_regs->in_lab_treatment oxidation Option 1: Oxidation (e.g., with Potassium Permanganate) in_lab_treatment->oxidation Yes bisulfite Option 2: Bisulfite Addition (e.g., with Sodium Bisulfite) in_lab_treatment->bisulfite Yes professional_disposal Arrange for disposal by a licensed hazardous waste incineration facility in_lab_treatment->professional_disposal No verify_treatment Verify completion of reaction and neutralize pH if necessary oxidation->verify_treatment bisulfite->verify_treatment collect_treated Collect treated waste as hazardous waste verify_treatment->collect_treated collect_treated->professional_disposal end End: Waste Disposed professional_disposal->end

Disposal workflow for this compound.

Experimental Protocols for In-Lab Chemical Treatment

The following are general protocols for the chemical treatment of aldehydes. These have not been specifically validated for this compound. It is crucial to test these procedures on a small scale before applying them to larger quantities of waste.

Protocol 1: Oxidation with Potassium Permanganate

This procedure oxidizes the aldehyde to a less volatile and generally less hazardous carboxylic acid.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

  • pH paper or meter

Procedure:

  • In a fume hood, place the this compound waste in a round-bottom flask equipped with a stir bar.

  • For every 0.1 mole of this compound (approximately 10 g), slowly add a solution of 0.067 moles of potassium permanganate (approximately 10.6 g) dissolved in 200 mL of water while stirring. The molar ratio of aldehyde to permanganate should be approximately 3:2.

  • Stir the mixture at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction.

  • Continue stirring until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Test the pH of the solution. If it is acidic, neutralize it with a dilute solution of sodium carbonate or sodium hydroxide.

  • The resulting mixture, containing the carboxylate salt and manganese dioxide precipitate, should be collected and disposed of as hazardous waste.

Protocol 2: Reaction with Sodium Bisulfite

This protocol forms a solid adduct with the aldehyde, which can be easier to handle and separate.

Materials:

  • This compound waste

  • Saturated solution of sodium bisulfite (NaHSO₃) in water

  • Beaker or flask

  • Stir plate and stir bar

Procedure:

  • In a fume hood, place the this compound waste in a beaker or flask with a stir bar.

  • Slowly add a saturated solution of sodium bisulfite to the stirring waste. An excess of the bisulfite solution is typically used to ensure complete reaction.

  • Continue stirring until a solid precipitate, the bisulfite adduct, is formed.

  • The solid adduct can be separated by filtration.

  • Both the solid adduct and the remaining liquid should be collected and disposed of as hazardous chemical waste.

Disclaimer: The information provided is intended as a guide for trained professionals. All procedures should be carried out in accordance with institutional safety policies and local, state, and federal regulations. Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals used in the disposal process.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Oxopentanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-Oxopentanal, a ketoaldehyde that requires careful management due to its hazardous properties.

This compound, also known as Levulinaldehyde, is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation. In-depth understanding and implementation of proper handling and disposal protocols are critical to mitigate risks and ensure the well-being of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, emergency plans, and waste disposal methods.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is mandatory. The primary hazards associated with this chemical are its flammability and its irritant properties. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., preparing solutions in a fume hood) Chemical splash gogglesNitrile or butyl rubber gloves (double-gloving recommended)Flame-resistant lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or potential for splashing Chemical splash goggles and a face shieldButyl rubber glovesFlame-resistant lab coat and a chemical-resistant apronAir-purifying respirator with organic vapor cartridges may be necessary based on risk assessment
Emergency Spill Response Chemical splash goggles and a face shieldHeavy-duty butyl rubber glovesChemical-resistant suitSelf-contained breathing apparatus (SCBA) or an air-purifying respirator with appropriate cartridges

Note: Standard disposable nitrile gloves offer short-term splash protection and should be changed immediately upon contact with this compound.[1] For prolonged or direct contact, more robust gloves such as butyl rubber are recommended.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

  • Preparation and Engineering Controls :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]

    • Ensure that a safety shower and eyewash station are readily accessible.[3]

    • Remove all potential ignition sources from the work area.

    • Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily available.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Chemical Handling :

    • Carefully uncap the this compound container, avoiding any splashes.

    • Use a calibrated pipette or a similar precision tool for transferring the liquid.

    • Keep the container sealed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Properly doff and dispose of all single-use PPE.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Minor Spill (in a fume hood) :

    • Alert personnel in the immediate area.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • If safe to do so, close the laboratory doors to contain the vapors.

    • Do not re-enter the area until it has been cleared by safety professionals.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][4]

    • Inhalation : Move the affected person to fresh air.

    • Ingestion : Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.[4]

Disposal Plan: In-Lab Neutralization and Waste Management

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations. In-laboratory neutralization of small quantities of waste can be a safe and effective disposal method.

Experimental Protocol: Neutralization of this compound Waste with Sodium Bisulfite

This protocol is designed for the neutralization of small quantities of aqueous waste containing this compound. The reaction with sodium bisulfite forms a water-soluble bisulfite adduct, which is significantly less hazardous.[5][6]

Materials:

  • Aqueous waste containing this compound

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • A suitable organic solvent (e.g., methanol or dimethylformamide for aliphatic aldehydes)[5][7]

  • Stir plate and stir bar

  • pH paper or a pH meter

  • Appropriate glass container for the reaction

Procedure:

  • Preparation : Perform this procedure in a certified chemical fume hood while wearing appropriate PPE.

  • Calculation :

    • Determine the molar amount of this compound in the waste solution. The molecular weight of this compound (C₅H₈O₂) is 100.12 g/mol .

    • The reaction between an aldehyde and sodium bisulfite is typically a 1:1 molar ratio. It is recommended to use a slight excess of sodium bisulfite to ensure complete reaction.

  • Reaction :

    • If the waste is primarily organic, dissolve it in a minimal amount of a water-miscible solvent like methanol or DMF.[5][7]

    • Slowly add the saturated sodium bisulfite solution to the stirring waste solution.

    • Allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • Verification :

    • Test the pH of the resulting solution. It should be in the neutral range (pH 6-8). Adjust with a dilute acid or base if necessary.

  • Disposal :

    • The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety office before sewer disposal.

    • Larger quantities of waste should be collected in a properly labeled hazardous waste container for professional disposal.

Visualizing the Workflow

To ensure a clear understanding of the handling process, the following diagram illustrates the logical workflow from initial assessment to final disposal.

G cluster_prep Preparation & Assessment cluster_handling Handling Procedure cluster_disposal Waste Management cluster_emergency Emergency Response risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->engineering_controls don_ppe Don PPE engineering_controls->don_ppe handle_chemical Handle this compound in Fume Hood don_ppe->handle_chemical post_handling Post-Handling Cleanup handle_chemical->post_handling spill Spill Occurs handle_chemical->spill Potential Incident exposure Exposure Occurs handle_chemical->exposure Potential Incident collect_waste Collect Waste post_handling->collect_waste neutralize Neutralize Waste (Sodium Bisulfite Protocol) collect_waste->neutralize dispose Dispose of Neutralized Waste (per institutional guidelines) neutralize->dispose spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

Figure 1. A logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.